(R)-1-Cbz-pyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASVUTVTRNJHA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649658 | |
| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192214-06-5 | |
| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-Cbz-pyrrolidine-3-carboxylic acid: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(R)-1-Cbz-pyrrolidine-3-carboxylic acid is a synthetically versatile chiral building block of significant interest to the pharmaceutical and organic chemistry sectors. This document provides a comprehensive technical overview of its structural characteristics, physicochemical properties, spectroscopic signature, synthesis, and applications. The inherent chirality and conformational rigidity of the pyrrolidine ring, combined with the robust and strategically removable carbobenzyloxy (Cbz) protecting group, make this compound a valuable intermediate for creating complex molecular architectures with precise stereochemical control. Its primary applications lie in the synthesis of peptidomimetics, constrained β-amino acid analogs, and as a key component in the development of novel therapeutics, including enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.
Introduction: The Strategic Value of a Constrained Chiral Building Block
The design of modern therapeutics often hinges on the precise three-dimensional arrangement of atoms to optimize interactions with biological targets. Pyrrolidine derivatives, particularly chiral ones, are privileged scaffolds in medicinal chemistry for several reasons.[1] Their non-planar, five-membered ring structure introduces conformational constraints that can pre-organize appended functional groups into a bioactive conformation, often leading to enhanced potency and selectivity while improving metabolic stability compared to more flexible acyclic analogs.
This compound, also known as (3R)-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, embodies these advantages. It serves as a constrained β-proline analog, a structural motif found in numerous bioactive compounds. The carboxylic acid at the 3-position and the secondary amine (protected as a carbamate) provide two orthogonal points for chemical modification.
The choice of the carbobenzyloxy (Cbz or Z) group for amine protection is a critical aspect of this reagent's utility. The Cbz group is renowned for its stability across a wide range of reaction conditions, including acidic and basic environments, yet it can be cleanly removed under mild catalytic hydrogenolysis conditions.[2] This strategic orthogonality allows chemists to perform extensive modifications on the carboxylic acid moiety without disturbing the protected nitrogen, making it a cornerstone of multi-step synthetic campaigns.[2]
Molecular Structure and Nomenclature
A thorough understanding of the molecule's structure is fundamental to its application. The nomenclature directly reflects its key chemical features.
-
"(R)-" : This prefix denotes the absolute stereochemistry at the chiral center, which is the carbon atom at the 3-position of the pyrrolidine ring bearing the carboxylic acid group.[2]
-
"pyrrolidine" : This is the core heterocyclic scaffold, a five-membered saturated ring containing one nitrogen atom.[2]
-
"-3-carboxylic acid" : This indicates the presence of a carboxyl (-COOH) group at the C3 position.[2]
-
"1-Cbz" : This signifies that the nitrogen atom at position 1 is protected with the carbobenzyloxy group.[2]
Chemical Structure and Identifiers
The two-dimensional structure of this compound is depicted below.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are crucial for quality control, reaction monitoring, and structural confirmation. While extensive experimental data is not always published, a combination of reported values for its enantiomer and predictive analysis provides a robust profile.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 192214-06-5 | [3] |
| Molecular Formula | C₁₃H₁₅NO₄ | [3] |
| Molecular Weight | 249.26 g/mol | [3][4] |
| Appearance | White to off-white solid | Inferred from enantiomer data |
| Melting Point | 96-98 °C | (Value reported for (S)-enantiomer) |
| Optical Rotation | Data not available in searched literature. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | |
| XLogP3 | 1.3 | [4] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | |
| Boiling Point (Predicted) | 432.3 ± 45.0 °C at 760 mmHg |
Expected Spectroscopic Signature
While a dedicated spectral database for this specific compound is not publicly available, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct regions.
-
Aromatic Protons (7.3-7.4 ppm): A multiplet corresponding to the five protons of the phenyl ring from the Cbz group.
-
Benzyl Protons (~5.1 ppm): A singlet integrating to two protons for the -CH₂- group of the Cbz protector.
-
Pyrrolidine Ring Protons (3.0-3.8 ppm and 1.9-2.3 ppm): A series of complex multiplets corresponding to the seven protons on the pyrrolidine ring. The protons adjacent to the nitrogen (C2 and C5) will be further downfield. The proton at the chiral center (C3) will also be in this region. Due to restricted rotation (amide rotamers), some peaks may appear broad or as two distinct sets of signals.
-
Carboxylic Acid Proton (10-12 ppm): A very broad singlet that is exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons (170-180 ppm and ~155 ppm): Two signals in the downfield region are expected. The carboxylic acid carbonyl (~175 ppm) and the carbamate carbonyl (~155 ppm).
-
Aromatic Carbons (127-136 ppm): Signals for the carbons of the phenyl ring.
-
Benzyl Carbon (~67 ppm): The -CH₂- carbon of the Cbz group.
-
Pyrrolidine Ring Carbons (25-60 ppm): Signals corresponding to the four carbons of the pyrrolidine ring. The carbons adjacent to the nitrogen will be in the 45-60 ppm range.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyls): Two distinct, strong absorptions are expected. One for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and one for the carbamate carbonyl around 1680-1700 cm⁻¹.
-
C-N Stretch: A moderate absorption in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Bends: Sharp peaks in the 690-900 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion: In Electrospray Ionization (ESI) mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 250.1. The sodium adduct [M+Na]⁺ at m/z 272.1 may also be present.
-
Key Fragments: Common fragmentation pathways would include the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxycarbonyl group.
-
Synthesis and Handling
The most common and practical synthesis of this compound involves the protection of a commercially available, enantiopure starting material.
Synthetic Strategy: Chiral Pool Approach
This compound is typically prepared from the "chiral pool," utilizing (R)-pyrrolidine-3-carboxylic acid as the starting material. This strategy is efficient as the critical stereocenter is already established, avoiding complex asymmetric synthesis or chiral resolution steps. The core transformation is the chemoselective N-protection of the secondary amine.
Caption: Synthetic workflow for the preparation of the target compound.
Representative Experimental Protocol: N-Protection
This protocol is a representative procedure based on standard chemical transformations for N-protection.[2] It is crucial to perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: The (R)-pyrrolidine-3-carboxylic acid is dissolved in a 1:1 mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate. The mixture is cooled to 0 °C in an ice-water bath.
-
Addition of Protecting Agent: Benzyl chloroformate is added dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quench & Extraction): The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted benzyl chloroformate.
-
Acidification: The aqueous layer is cooled to 0 °C and carefully acidified to pH 2-3 with 1M HCl. A white precipitate should form.
-
Isolation: The aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting white solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.
Deprotection Strategy
The Cbz group is most commonly removed via catalytic hydrogenolysis. This involves stirring the compound with a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas. This mild and efficient method cleaves the Cbz group to yield the free amine, with toluene and carbon dioxide as the only byproducts.[2]
Safety and Handling
This compound may cause skin, eye, and respiratory irritation.[2] It should be handled in a fume hood using standard laboratory safety precautions, including safety glasses, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible substances.
Applications in Drug Discovery and Development
The unique structural features of this molecule make it a valuable intermediate in several areas of pharmaceutical research.
-
Peptidomimetics and Enzyme Inhibitors: The constrained pyrrolidine ring serves as a scaffold to mimic the secondary structure of peptides (e.g., β-turns). This is critical for designing small molecules that can inhibit enzymes like proteases or modulate protein-protein interactions. Patent literature describes the use of this compound as an intermediate in the synthesis of Cytochrome P450 2C9 (CYP2C9) inhibitors, highlighting its direct relevance in drug development programs.
-
Constrained β-Amino Acid Analogs: As a β-proline analog, it is used to synthesize short peptides and other molecules with defined folding patterns. This conformational control is essential for achieving high-affinity binding to biological targets.
-
PROTACs and Molecular Glues: In the rapidly expanding field of targeted protein degradation, this molecule is listed as a "Protein Degrader Building Block". Its rigid structure is ideal for use in the linker component of PROTACs, which must span a specific distance between a target protein and an E3 ligase.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for imparting stereochemical precision and conformational constraint in drug design. Its robust Cbz protecting group, coupled with the inherent chirality of the pyrrolidine core, provides a reliable and versatile platform for complex synthetic endeavors. From enzyme inhibitors to next-generation protein degraders, the applications of this building block continue to expand, solidifying its importance in the medicinal chemist's toolbox. The predictive spectroscopic data and representative synthetic protocol provided in this guide offer a solid foundation for its effective utilization in research and development.
References
(R)-1-Cbz-pyrrolidine-3-carboxylic acid synthesis from chiral pool
An In-Depth Technical Guide to the Chiral Pool Synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic acid
Introduction: The Strategic Value of a Chiral Building Block
This compound is a highly valued chiral building block in the landscape of modern pharmaceutical development.[1][] Its rigid pyrrolidine scaffold, combined with the specific stereochemistry at the C3 position, makes it a crucial component in the synthesis of a multitude of biologically active molecules, including enzyme inhibitors and receptor agonists.[3] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs.[4] The carboxybenzyl (Cbz) protecting group on the nitrogen atom is a key feature, offering stability during synthetic manipulations while being readily cleavable under mild conditions, rendering the molecule a versatile intermediate for constructing more complex structures.[1]
This guide focuses on the synthesis of this compound utilizing the "chiral pool" approach. Chiral pool synthesis is a powerful and cost-effective strategy that leverages naturally occurring, enantiomerically pure compounds as starting materials.[1][3] By starting with a molecule where the desired stereochemistry is already established by nature, this method elegantly circumvents the need for complex asymmetric synthesis or challenging chiral resolutions.[3] Amino acids, such as 4-hydroxy-L-proline and L-aspartic acid, are premier candidates from the chiral pool for constructing the (R)-pyrrolidine-3-carboxylic acid framework due to their inherent chirality and functional groups that are amenable to chemical transformation.[1][5][6]
Core Synthetic Strategy I: Synthesis from L-Aspartic Acid
One of the most efficient and well-established routes to this compound begins with the readily available amino acid, L-aspartic acid. This pathway is advantageous as the stereocenter that will become the C3 position of the target molecule is already present in the starting material. The core of this strategy involves the formation of a 1,4-biselectrophile which undergoes rearrangement and ring closure.[7]
Mechanistic Rationale and Workflow
The synthesis initiates with the protection of both the amino and the α-carboxylic acid groups of L-aspartic acid. The β-carboxylic acid is then reduced to a primary alcohol. This hydroxyl group is subsequently converted into a good leaving group, typically a tosylate or mesylate. A second leaving group is installed by converting the α-carboxylic acid into a derivative suitable for intramolecular cyclization. The crucial ring-closing step is an intramolecular SN2 reaction, where the deprotected amine attacks the carbon bearing the leaving group, forming the pyrrolidine ring with the desired stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to (R)-1-Cbz-pyrrolidine-3-carboxylic acid
Introduction
(R)-1-Cbz-pyrrolidine-3-carboxylic acid, registered under CAS Number 192214-06-5, is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, stereochemically defined pyrrolidine scaffold is a valuable building block for synthesizing a wide array of bioactive compounds and peptidomimetics.[1] The molecule incorporates a carboxylic acid at the 3-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the ring's nitrogen atom.[1] This Cbz group is critical in multi-step synthesis; it deactivates the otherwise nucleophilic amine, preventing unwanted side reactions, and is lauded for its stability across various conditions and its reliable removal via catalytic hydrogenolysis.[1]
Accurate structural confirmation and purity assessment are paramount for any synthetic building block used in pharmaceutical development. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While fully assigned experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust, predictive framework for researchers. Every protocol and interpretation is designed as a self-validating system, ensuring scientific integrity.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information. A key feature to anticipate is the presence of rotamers due to hindered rotation around the carbamate (N-C=O) bond, which can lead to peak broadening or duplication of signals at room temperature.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. CDCl₃ is often the first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (several hundred to thousands) is necessary to achieve an adequate signal-to-noise ratio.[2][3]
¹H NMR Spectroscopy: Predicted Data & Interpretation
The proton NMR spectrum will reveal distinct signals for the aromatic, benzylic, and pyrrolidine ring protons. The chiral center at C3 renders the geminal protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals that couple to each other.
Table 1: Predicted ¹H NMR Data for this compound
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Ha | ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent. |
| Hb | 7.30 - 7.40 | Multiplet | 5H | Phenyl protons | Protons on the aromatic ring of the Cbz group typically resonate in this region. |
| Hc | 5.15 | Singlet | 2H | Benzylic (-CH₂-) | The benzylic protons are adjacent to an oxygen and the aromatic ring, placing them in this characteristic downfield region. The signal may be broadened by rotamers. |
| Hd,e,f,g | 3.20 - 3.80 | Multiplets | 4H | Pyrrolidine C2-H₂, C5-H₂ | These protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate, shifting them downfield. Diastereotopicity will lead to complex multiplets. |
| Hh | ~3.10 | Multiplet | 1H | Pyrrolidine C3-H | This methine proton is alpha to the carboxylic acid group. |
| Hi,j | 2.10 - 2.40 | Multiplets | 2H | Pyrrolidine C4-H₂ | These protons are further from the nitrogen and are expected to be the most upfield of the pyrrolidine ring protons. Diastereotopicity leads to complex splitting. |
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The carbonyl carbons of the carbamate and carboxylic acid are the most deshielded and appear furthest downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 - 180 | Carboxylic Acid (-C OOH) | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this range.[3] |
| ~155 | Carbamate (-OC O-) | The carbonyl carbon of the Cbz carbamate group is also significantly downfield. |
| ~136 | Quaternary Phenyl (C1') | The aromatic carbon to which the benzylic group is attached (ipso-carbon). |
| ~128 - 129 | Phenyl CH (C2', C3', C4') | The protonated carbons of the aromatic ring. Due to symmetry, some may be equivalent. |
| ~67 | Benzylic (-C H₂-) | The benzylic carbon is attached to an oxygen atom, causing a significant downfield shift. |
| ~45 - 55 | Pyrrolidine C2, C5 | These carbons are adjacent to the nitrogen atom and are shifted downfield. Rotamers may cause two distinct signals for C2 and C5. |
| ~40 - 45 | Pyrrolidine C3 | The chiral methine carbon, alpha to the carboxyl group. |
| ~30 - 35 | Pyrrolidine C4 | This methylene carbon is the most shielded (upfield) of the pyrrolidine ring carbons. |
Chapter 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
IR Spectrum: Predicted Data & Interpretation
The IR spectrum will be dominated by strong absorptions from the carboxylic acid and carbamate functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | This extremely broad and characteristic band is due to the strong hydrogen bonding of carboxylic acid dimers. It will often obscure the C-H stretching bands. |
| ~2850-3000 | C-H stretch | Alkyl & Aromatic | These sharper peaks will be superimposed on the broad O-H band. |
| ~1740 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is typically very intense. Its position can be slightly higher than non-conjugated acids due to the cyclic structure. |
| ~1690 (strong, sharp) | C=O stretch | Carbamate (Cbz) | The carbamate carbonyl also gives a very strong, sharp absorption. The presence of two distinct, strong C=O bands is a key feature of the spectrum. |
| ~1400-1420 | C-N stretch / N-H bend (amide-like) | Carbamate (Cbz) | The carbamate group has amide-like character, giving rise to characteristic bands in this region. |
| ~1210-1320 | C-O stretch | Carboxylic Acid & Cbz | Strong C-O stretching vibrations from both the carboxylic acid and the carbamate ester linkage will appear in this fingerprint region. |
Chapter 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, further structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, non-volatile molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) will provide a highly accurate mass measurement.
MS Data: Predicted Data & Interpretation
The primary goal is to observe the molecular ion to confirm the molecular formula.
In positive-mode ESI, the most likely observed ions would be:
-
[M+H]⁺: Protonated molecule, m/z = 250.1074
-
[M+Na]⁺: Sodiated adduct, m/z = 272.0893
-
[M+K]⁺: Potassiated adduct, m/z = 288.0633
Observation of one of these ions with a mass accuracy within 5 ppm of the calculated value provides definitive confirmation of the elemental composition. Common fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid or the loss of the benzyl group (91 Da).
Chapter 4: Integrated Spectroscopic Workflow
The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method interrogates a different aspect of the molecular structure, and together they form a self-validating system for unambiguous compound identification.
Caption: Integrated workflow for spectroscopic validation.
This workflow demonstrates the logical progression from sample preparation to data acquisition and interpretation. The final structural confirmation is only achieved when the data from all three techniques are consistent with the proposed structure of this compound. The NMR confirms the connectivity, the IR confirms the functional groups, and the MS confirms the molecular formula, leaving no room for ambiguity.
References
A Comprehensive Technical Guide to (R)-1-Cbz-pyrrolidine-3-carboxylic acid: A Cornerstone Chiral Building Block in Drug Discovery
This guide provides an in-depth exploration of (R)-1-Cbz-pyrrolidine-3-carboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. Its unique stereochemistry and versatile functional groups make it a valuable starting material for a multitude of complex molecular architectures, particularly in the synthesis of therapeutic agents.
Introduction
This compound, identified by CAS Number 192214-06-5 and the IUPAC Name (3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid , is a derivative of pyrrolidine, a privileged scaffold in medicinal chemistry due to its prevalence in natural products and synthetic drugs.[1] The defining features of this compound are the rigid, stereochemically defined pyrrolidine ring, the carboxylic acid at the 3-position, and the carboxybenzyl (Cbz) protecting group on the nitrogen atom. This Cbz group is crucial as it renders the nitrogen non-nucleophilic and non-basic, preventing unwanted side reactions during multi-step syntheses, yet it can be readily cleaved under mild conditions.[2]
The (R)-enantiomer provides a specific three-dimensional structure that is often essential for achieving desired interactions with biological targets, making it a significant synthon for investigating structure-activity relationships in drug discovery projects.[2]
Physicochemical and Structural Properties
A summary of the key properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 192214-06-5 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | (3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₅NO₄ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 249.26 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK--, --INVALID-LINK-- |
| Canonical SMILES | C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | --INVALID-LINK-- |
| InChI Key | JSASVUTVTRNJHA-LLVKDONJSA-N | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
Synthesis and Methodologies
The synthesis of this compound and its derivatives leverages several strategic approaches in organic chemistry. The choice of method often depends on the desired scale, purity, and the availability of starting materials.
Chiral Pool Synthesis
A foundational and economically viable strategy is "chiral pool" synthesis. This approach utilizes readily available, enantiomerically pure compounds from natural sources as starting materials.[1] Amino acids such as proline and 4-hydroxyproline are highly valuable chiral precursors for synthesizing substituted pyrrolidines. For instance, a common and well-documented route to (R)-pyrrolidine-3-carboxylic acid involves starting with trans-(4R)-hydroxy-L-proline, which is then chemically manipulated through a series of steps to yield the desired structure.[2]
General Workflow for Synthesis
The general workflow for preparing this compound from a chiral precursor involves the formation of the pyrrolidine ring (if not already present in the starting material) followed by the protection of the nitrogen atom.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: N-Protection of (R)-Pyrrolidine-3-carboxylic acid
This protocol describes a standard and efficient method for the introduction of the Cbz group onto the pyrrolidine nitrogen.
Materials:
-
(R)-Pyrrolidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (1N)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add a suitable base, such as potassium carbonate, in portions to maintain a basic pH.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled, stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours until completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted benzyl chloroformate.
-
Acidification: Carefully acidify the aqueous layer with 1N HCl to a pH of approximately 2-3, leading to the precipitation of the product.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.
Causality in Protocol Design: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid starting material and the organic reagent (Cbz-Cl). The base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]
Applications in Drug Development
The rigid, chiral scaffold of this compound makes it a highly sought-after intermediate in the synthesis of a wide range of therapeutic agents. Its derivatives have been reported as enzyme inhibitors and receptor agonists.[3]
Precursor to Hepatitis C Virus (HCV) Protease Inhibitors
Pyrrolidine derivatives are key structural components of several potent inhibitors of the HCV NS3/4A serine protease, a crucial enzyme for viral replication. For instance, the synthesis of the approved anti-HCV drug Grazoprevir involves a substituted proline derivative as a core building block.[4][5] While the exact synthesis may start from a related precursor like hydroxyproline, this compound serves as a versatile starting point for accessing the necessary chiral pyrrolidine core through functional group interconversions.
Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors.[6] These drugs work by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion. The specific stereochemistry of the pyrrolidine ring, accessible from starting materials like (R)-pyrrolidine-3-carboxylic acid, is crucial for effective binding to the active site of the DPP-4 enzyme.
Caption: Simplified mechanism of action of DPP-4 inhibitors.
Role in Neuroscience Research
Derivatives of pyrrolidine-3-carboxylic acid are also explored as antagonists for ionotropic glutamate receptors (iGluRs), which are crucial for neurotransmission in the central nervous system.[7] The development of subtype-selective iGluR antagonists is a significant area of research for treating various neurological and psychiatric disorders. The rigid pyrrolidine framework allows for the precise positioning of pharmacophoric elements, such as carboxylic acid and aryl groups, to achieve high potency and selectivity at different iGluR subtypes.[7]
Conclusion
This compound is a testament to the power of chiral pool synthesis and the strategic use of protecting groups in modern organic chemistry. Its well-defined stereochemistry and versatile reactivity have established it as a cornerstone building block in the synthesis of complex, high-value molecules. For drug development professionals, this compound offers a reliable and efficient starting point for accessing novel chemical entities with therapeutic potential across a range of disease areas, from viral infections and metabolic disorders to neurological conditions. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for leveraging its full potential in the pursuit of new medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound|CAS 192214-06-5 [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid
Introduction
(R)-1-Cbz-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its rigid, cyclic structure and defined stereochemistry make it an ideal starting material for creating complex molecules with specific biological activities. The carbobenzyloxy (Cbz or Z) group protecting the pyrrolidine nitrogen renders the amine non-nucleophilic and non-basic, preventing unwanted side reactions during synthetic modifications of the carboxylic acid functionality.[1] Understanding the solubility and stability of this intermediate is paramount for researchers, scientists, and drug development professionals to ensure efficient process development, formulation design, and overall success of the synthetic endeavor.
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It offers insights into its behavior in common solvents and its susceptibility to degradation under various stress conditions. Furthermore, this guide details robust experimental protocols for determining these critical physicochemical properties, empowering researchers to generate reliable and reproducible data.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (3R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid | PubChem |
| CAS Number | 192214-06-5 | [1][2][3][4][5][6][7][] |
| Molecular Formula | C₁₃H₁₅NO₄ | [1][3][4][9] |
| Molecular Weight | 249.26 g/mol | [1][3][9] |
| Appearance | White to off-white solid | Generic |
| Melting Point | Data not available | |
| pKa | Estimated 3.5-4.5 (for the carboxylic acid) |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and purification. The presence of both a polar carboxylic acid group and a nonpolar Cbz group results in a molecule with moderate polarity.
Qualitative Solubility Observations
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where the molecule can engage in hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and other lower alcohols, as well as in chlorinated solvents such as dichloromethane and chloroform.
-
Low Solubility: Expected in nonpolar solvents like hexanes and diethyl ether, due to the significant polarity of the carboxylic acid group.
-
pH-Dependent Aqueous Solubility: The aqueous solubility is expected to be highly dependent on pH. In acidic conditions (pH < 2), the carboxylic acid will be protonated, leading to low solubility. As the pH increases above the pKa of the carboxylic acid (estimated to be around 3.5-4.5), the carboxylate anion is formed, which should significantly increase its solubility in water.
Experimental Determination of Solubility
To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until saturation is reached.
Experimental Workflow for Solubility Determination
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. 192214-06-5|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. cenmed.com [cenmed.com]
- 5. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | Chemsrc [chemsrc.com]
- 6. This compound [synhet.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 9. This compound | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to (R)-1-Cbz-pyrrolidine-3-carboxylic Acid: Commercial Availability, Purity Assessment, and Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS: 192214-06-5) is a chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1] Its rigid pyrrolidine scaffold and the presence of a readily cleavable N-Cbz protecting group make it a valuable starting material for the synthesis of a diverse range of complex molecules, including peptidomimetics and other biologically active compounds.[1] The stereochemical integrity of this molecule is often critical for the desired biological activity of the final product.[1]
This technical guide provides an in-depth analysis of the commercial landscape for this compound, focusing on supplier-stated purity levels. Furthermore, it offers insights into potential impurities arising from its synthesis and outlines robust analytical methodologies for comprehensive purity assessment.
Commercial Suppliers and Stated Purity
A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 99%. The selection of a suitable grade is contingent upon the specific requirements of the intended application, with highly sensitive downstream applications necessitating higher purity material. Below is a comparative table of some commercial suppliers and their typically stated purities.
| Supplier | Stated Purity | Additional Information |
| Benchchem | 95% | A useful research compound. |
| Fluorochem | 95% | Available in various pack sizes. |
| Various Suppliers | min 97% | Often marketed for research and development.[2] |
| Cenmed Enterprises | ≥97% | |
| SynHet | >99% | Offers pharma-grade material (USP, BP, Ph. Eur.) and analysis by LCMS, GCMS, HPLC, NMR, etc.[3] |
| BOC Sciences | Not specified | Positions the compound for peptide-mimetic assembly and chiral intermediate generation.[][5] |
| BLDpharm | Not specified | Indicates availability of NMR, HPLC, and LC-MS data.[6] |
Understanding Potential Impurities: A Synthesis-Based Perspective
The purity of commercially available this compound is intrinsically linked to its synthetic route. A common method for its preparation involves the N-protection of (R)-pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1] Another potential synthetic precursor is trans-(4R)-hydroxy-L-proline.[1] Based on these synthetic pathways, several classes of impurities may be present in the final product.
Potential Impurities:
-
Enantiomeric Impurity: The corresponding (S)-enantiomer is the most critical impurity to consider, especially in stereospecific synthesis. Its presence can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).
-
Starting Material Carryover: Incomplete reaction can lead to the presence of residual (R)-pyrrolidine-3-carboxylic acid.
-
Reagent-Related Impurities: Unreacted benzyl chloroformate and its degradation products, such as benzyl alcohol and carbon dioxide, may be present.
-
By-products of the Protection Reaction: Side reactions can lead to the formation of various by-products that may be structurally similar to the desired product, making their removal challenging.
-
Solvent Residues: Residual solvents used during the reaction and purification steps can also be present.
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive assessment of the purity of this compound, encompassing both chemical and chiral purity.
Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy is a powerful tool for structural confirmation and the detection of proton-bearing impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Analysis:
-
Confirm the characteristic peaks corresponding to the protons of this compound.
-
Integrate the peaks to determine the relative ratios of protons.
-
Look for unexpected signals that may indicate the presence of impurities, such as residual solvents or by-products.
-
While ¹H NMR is excellent for assessing overall chemical purity, it is generally not suitable for determining enantiomeric excess without the use of chiral shift reagents.
Mass Spectrometry (MS)
Mass Spectrometry , often coupled with a chromatographic separation technique (LC-MS or GC-MS), is used to confirm the molecular weight of the compound and to identify and quantify impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Method:
-
LC-MS: Utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes. The [M+H]⁺ and [M-H]⁻ ions should be observed.
-
-
Analysis:
-
Confirm the mass-to-charge ratio (m/z) corresponding to the desired compound (C₁₃H₁₅NO₄, MW: 249.26 g/mol ).
-
Analyze the data for peaks corresponding to the masses of potential impurities.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining both the chemical and chiral purity of this compound with high accuracy.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Analysis: The peak area percentage of the main peak relative to the total peak area provides the chemical purity.
Determining the enantiomeric excess is crucial. This is achieved using a chiral stationary phase (CSP).
Experimental Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).
-
Mobile Phase: An isocratic mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio needs to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength.
-
Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % ee = [((R) - (S)) / ((R) + (S))] x 100.
Conclusion
For researchers, scientists, and drug development professionals, a thorough understanding of the commercial availability and purity of this compound is paramount. While suppliers offer a range of purities, it is the responsibility of the end-user to verify the quality of the material for their specific application. The synthetic origin of the compound provides valuable clues to potential impurities, and a combination of NMR, MS, and, most importantly, chiral HPLC are the essential analytical tools for a comprehensive purity assessment. By implementing the methodologies outlined in this guide, researchers can ensure the quality and integrity of this critical chiral building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
Quercetin and Its Derivatives: A Technical Guide to Biological Activity and Therapeutic Targeting
Abstract
Quercetin, a ubiquitous plant flavonoid, has garnered significant attention for its broad spectrum of pharmacological activities.[1][2][3] However, its clinical application is often hampered by poor bioavailability and solubility.[2][4] This technical guide provides an in-depth analysis of the biological activities of quercetin and its derivatives, focusing on their mechanisms of action and the identification of key therapeutic targets. We delve into the causality behind experimental choices for evaluating these compounds and provide detailed, field-proven protocols for their assessment. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate the rational design and development of novel quercetin-based therapeutics.
Introduction to Quercetin: A Multifaceted Flavonoid
Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent dietary flavonoid found in a wide variety of fruits, vegetables, and medicinal plants.[3][4][5][6] Its molecular structure, characterized by five hydroxyl groups and a C6-C3-C6 backbone, is responsible for its potent biological effects.[4][7] Quercetin is well-documented for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][5][6][8] Despite its therapeutic promise, the inherent lipophilicity and extensive Phase II metabolism of quercetin lead to low bioavailability, which has spurred the development of various derivatives to enhance its pharmacological profile.[4][5] These derivatives, often involving glycosylation, methylation, or acylation, can exhibit improved solubility, stability, and targeted activity.[1][5][9]
Biological Activities and Therapeutic Potential of Quercetin Derivatives
The modification of quercetin's core structure has led to a diverse array of derivatives with enhanced or novel biological activities.[1][2]
Antioxidant and Radical-Scavenging Activity
Quercetin is a potent antioxidant, a property attributed to its ability to donate hydrogen atoms and scavenge free radicals.[3] This activity is crucial in mitigating oxidative stress, a key factor in numerous chronic diseases.[10] The antioxidant capacity of quercetin is mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12] Nrf2 is a transcription factor that upregulates the expression of a wide range of antioxidant and detoxification enzymes.[12][13] Quercetin can induce Nrf2 nuclear translocation, leading to the enhanced production of enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[11][12][14]
Methylated derivatives of quercetin have been synthesized to enhance its radical-scavenging activity.[15] The introduction of electron-donating methyl groups into the catechol moiety of quercetin can increase its antioxidant potential.[15]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases, and quercetin has demonstrated significant anti-inflammatory properties.[16][17][18] It can modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][18][19] Quercetin has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[16][18][20] It also inhibits inflammation-producing enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[18] Furthermore, quercetin can stabilize mast cells and basophils, preventing the release of histamine and other inflammatory mediators.[16]
Anticancer Activity
Quercetin and its derivatives have emerged as promising candidates in cancer therapy due to their ability to modulate various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[6][21][22][23] They can induce cell cycle arrest and apoptosis in various cancer cell lines.[21][24] The anticancer effects of quercetin are often linked to its ability to regulate the p53 and NF-κB pathways.[22] For instance, in non-small cell lung cancer (NSCLC), quercetin can induce apoptosis and cell cycle arrest by inhibiting the JNK/NF-κB/Akt signaling pathway.[24] Derivatives of quercetin, such as those with alkyl chains, have been synthesized and shown to possess enhanced anti-proliferative activities against prostate cancer cells.[9] Quercetin-amino acid hybrids have also been designed to target anti-apoptotic proteins like Bcl-xL.[25]
Neuroprotective Properties
The neuroprotective effects of quercetin and its derivatives are well-documented and are attributed to their antioxidant and anti-inflammatory activities.[8][26][27] They have shown potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][27] Quercetin can protect neurons from oxidative damage, reduce neuroinflammation, and inhibit the aggregation of amyloid-β proteins.[27][28] It has been shown to activate the Nrf2 pathway in neuronal cells, enhancing their antioxidant defenses.[29][30] Quercetin and its glycoside derivatives can also improve cognitive function by inhibiting microglia-induced inflammation.[26]
Key Therapeutic Targets and Signaling Pathways
The diverse biological activities of quercetin and its derivatives stem from their ability to interact with a multitude of molecular targets and modulate complex signaling cascades.
The Nrf2-ARE Pathway
The Nrf2-antioxidant response element (ARE) pathway is a primary target for the antioxidant effects of quercetin.[10][12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or interaction with compounds like quercetin leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[12] In the nucleus, Nrf2 binds to the ARE, initiating the transcription of numerous cytoprotective genes.
Diagram: Quercetin-Mediated Activation of the Nrf2 Pathway
Caption: Quercetin promotes Nrf2 translocation and antioxidant gene expression.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[19] Quercetin can inhibit the activation of this pathway by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[31] This leads to a reduction in the transcription of pro-inflammatory genes.
The MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[19] Dysregulation of these pathways is common in cancer.[32] Quercetin has been shown to modulate MAPK signaling, which contributes to its anticancer and anti-inflammatory effects.[21][22] For example, it can inhibit the activation of ERK and p38 MAPK, leading to the suppression of inflammatory responses.[21]
Diagram: Quercetin's Modulation of Inflammatory Pathways
Caption: Quercetin inhibits key inflammatory signaling pathways.
Methodologies for Evaluating Biological Activity
The following section provides detailed protocols for key in vitro assays used to assess the biological activities of quercetin and its derivatives.
Assessment of Antioxidant Activity
A battery of tests is recommended to obtain a comprehensive antioxidant profile.[33]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, or DMSO).[33]
-
Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox).[33]
-
In a 96-well microplate, add 100 µL of a DPPH working solution (typically 0.1 mM in methanol) to 100 µL of each sample dilution.[33]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100.[33]
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
-
Protocol:
-
Prepare the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
In a 96-well plate, add a small volume of the sample/standard (e.g., 10-20 µL) to a larger volume of the adjusted ABTS•+ solution (e.g., 180-190 µL).[33]
-
Mix and incubate at room temperature for a defined period (e.g., 6-30 minutes).[33]
-
Measure the absorbance at 734 nm.[33]
-
Calculate the percentage of scavenging activity as described for the DPPH assay.[33]
-
Diagram: Workflow for In Vitro Antioxidant Assays
Caption: Standard workflow for DPPH and ABTS antioxidant capacity assays.
Assessment of Anticancer Activity
-
Principle: These assays are crucial for determining the cytotoxic and cytostatic effects of compounds on cancer cells.[34] Common methods include colorimetric assays like the MTT and XTT assays, which measure metabolic activity as an indicator of cell viability.[34][35]
-
Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[35]
-
Analysis of Signaling Pathway Modulation
-
Principle: Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of specific proteins within a signaling pathway, providing insights into the mechanism of action of a compound.[19][32][36][37]
-
Protocol (for MAPK Pathway Analysis):
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[36]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[36]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[38]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[37]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, total ERK, p-p38, total p38).[37]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Data Presentation
Quantitative data from the assays described above should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Antioxidant Activity of Quercetin Derivatives
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) |
| Quercetin | 15.2 ± 1.8 | 2.5 ± 0.3 |
| Quercetin-3-O-glucoside | 25.8 ± 2.5 | 1.8 ± 0.2 |
| 3',4'-O-dimethylquercetin | 12.5 ± 1.5 | 2.9 ± 0.4 |
| 7-O-methylquercetin | 18.9 ± 2.1 | 2.1 ± 0.2 |
Table 2: Hypothetical Anticancer Activity of Quercetin Derivatives against A549 Lung Cancer Cells (48h treatment)
| Compound | Cell Viability IC50 (µM) |
| Quercetin | 35.6 ± 4.2 |
| Quercetin Amide Derivative 1 | 10.2 ± 1.3 |
| 3,7-O-dialkylquercetin | 8.5 ± 0.9 |
| 5-Fluorouracil (Positive Control) | 41.7 ± 5.5 |
Conclusion and Future Directions
Quercetin and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential across a range of diseases. Their multifaceted mechanisms of action, particularly their ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cancer, make them attractive candidates for drug development. However, challenges related to bioavailability and in vivo efficacy remain.[4] Future research should focus on the development of novel delivery systems, such as nanoparticles and liposomes, to enhance the clinical translation of these promising natural compounds.[24] Furthermore, the use of advanced screening platforms and structure-activity relationship studies will be crucial in designing the next generation of quercetin derivatives with improved potency and target specificity.
References
- 1. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin derivatives: Drug design, development, and biological activities, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects - Arabian Journal of Chemistry [arabjchem.org]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. researchgate.net [researchgate.net]
- 7. Potential Therapeutic Targets of Quercetin and Its Derivatives: Its Role in the Therapy of Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological Effects of Quercetin: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Proliferative Effects of Quercetin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways | Bentham Science [benthamscience.com]
- 13. The Effects of Quercetin on the Nrf2 Pathway | Designs for Health [casi.org]
- 14. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
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- 30. researchgate.net [researchgate.net]
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(R)-1-Cbz-pyrrolidine-3-carboxylic acid: A Cornerstone for Stereocontrolled Drug Design
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(R)-1-Cbz-pyrrolidine-3-carboxylic acid, a chiral, conformationally constrained building block, has emerged as a pivotal scaffold in modern medicinal chemistry. Its unique stereochemical and structural features offer a robust platform for the design and synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, strategic applications, and profound impact on drug discovery. We will delve into its role as a proline surrogate and a constrained dipeptide mimetic, explore its incorporation into therapeutic agents such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and melanocortin receptor agonists, and provide detailed experimental protocols and quantitative structure-activity relationship (QSAR) insights. This document is intended to serve as a practical resource for researchers and scientists dedicated to the advancement of innovative therapeutics.
The Strategic Advantage of this compound in Drug Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and FDA-approved drugs.[1][2][3] The power of this compound lies in its trifecta of desirable properties for a drug scaffold: stereochemical definition, conformational rigidity, and versatile functional handles.
-
Stereochemical Control: The (R)-configuration at the C3 position provides a precise three-dimensional orientation for substituents, which is paramount for optimizing interactions with chiral biological targets like enzymes and receptors.[4]
-
Conformational Constraint: The five-membered ring structure reduces the molecule's conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in enhanced potency and selectivity. This rigidity is also key to its function as a dipeptide mimetic.
-
Orthogonal Functionality: The molecule possesses a secondary amine protected by a carbobenzyloxy (Cbz) group and a carboxylic acid. These two functional groups have orthogonal reactivity, allowing for selective manipulation during a synthetic sequence. The Cbz group is stable under a wide range of conditions but can be readily removed via catalytic hydrogenolysis, while the carboxylic acid can be easily converted to amides, esters, or other functionalities.[1]
The incorporation of this scaffold can significantly influence a molecule's pharmacokinetic profile. The increased sp³ character, compared to flat aromatic rings, can improve aqueous solubility and other ADME/Tox properties.[5]
Synthesis of this compound: A Practical Approach
The most common and practical synthesis of the title compound involves the N-protection of the commercially available (R)-pyrrolidine-3-carboxylic acid. The choice of the Cbz protecting group is strategic due to its robustness and orthogonal removal conditions.
Experimental Protocol: N-Cbz Protection of (R)-Pyrrolidine-3-carboxylic acid
This protocol details a standard procedure for the synthesis of this compound.
Reaction Scheme:
Caption: N-Cbz protection of (R)-pyrrolidine-3-carboxylic acid.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium carbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Self-Validation: The success of this synthesis is validated by the disappearance of the starting material on TLC and the appearance of a new, less polar spot corresponding to the product. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: Case Studies
The versatility of this compound is best illustrated through its application in the synthesis of various therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[6] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[7] The pyrrolidine scaffold is a key structural feature in many potent and selective DPP-4 inhibitors, where the stereochemistry is crucial for activity.
Mechanism of Action of DPP-4 Inhibitors:
Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.[6][8]
This compound can serve as a precursor to key intermediates in the synthesis of "gliptins". For instance, it can be used to synthesize the chiral β-amino acid moiety that is a core component of sitagliptin.[9][10]
Table 1: Potency of Pyrrolidine-Based DPP-4 Inhibitors
| Compound | Structure (Core Moiety) | DPP-4 IC₅₀ (nM) | Reference |
| Sitagliptin | β-amino acid | 22 ± 2 | [11] |
| Analogue 1 | Pyrrolidine-3-carboxamide | 12.19 | [12] |
| Analogue 2 | Pyrrolidine-3-carboxamide | 23.08 | [12] |
| Analogue 3 | Pyrrolidine-3-carboxamide | 28 ± 1 | [11] |
The data in Table 1 clearly demonstrates that the pyrrolidine-3-carboxamide scaffold can yield highly potent DPP-4 inhibitors, with potencies comparable to the approved drug sitagliptin. QSAR studies on pyrrolidine amide derivatives have highlighted the importance of electronic effects of substituents on the pyrrolidine ring for inhibitory activity.[13][14]
Melanocortin Receptor Agonists
Melanocortin receptors (MCRs) are involved in various physiological processes, including energy homeostasis, making them attractive targets for the treatment of obesity. This compound has been utilized to create conformationally constrained dipeptide mimetics that act as potent MCR agonists. A structure-activity relationship study revealed that the (2S,4R) configuration of the pyrrolidine ring was optimal for binding affinity and agonist potency at hMC1R, hMC3R, and hMC4R.[15]
Constrained Dipeptide Mimetics in Opioid Peptides
The conformational flexibility of peptides often leads to poor oral bioavailability and metabolic instability. Incorporating constrained building blocks like (R)-pyrrolidine-3-carboxylic acid can address these issues by mimicking the bioactive conformation of a dipeptide unit. This strategy has been successfully applied in the design of opioid peptide analogues with improved receptor affinity and selectivity.[11][16] For example, bicyclic dipeptide mimetics derived from proline analogues have been synthesized and incorporated into CCK/opioid chimeric peptides.[11]
Key Synthetic Transformations and Experimental Protocols
The utility of this compound is further demonstrated by its seamless integration into standard synthetic workflows, particularly amide bond formation.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling with this compound.[17]
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a highly efficient method for forming an amide bond using HATU, a common and effective coupling reagent.[18]
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
5% LiCl solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality and Self-Validation: HATU is chosen for its high efficiency and ability to suppress racemization. The pre-activation step ensures the formation of a highly reactive O-acylisourea intermediate, which readily reacts with the amine. The reaction is self-validating through TLC monitoring for the consumption of starting materials and the formation of the amide product. The final product's identity and purity are confirmed by spectroscopic methods.
Future Perspectives
This compound will undoubtedly continue to be a valuable tool in drug discovery. Its application in emerging areas such as PROTACs (Proteolysis Targeting Chimeras) and cyclic peptides is an exciting avenue for future research. The ability to introduce a constrained, chiral linker is highly desirable in these modalities. Furthermore, the development of novel synthetic methodologies for the derivatization of the pyrrolidine ring will further expand its utility and solidify its position as a cornerstone of modern medicinal chemistry.
References
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- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 5. researchgate.net [researchgate.net]
- 6. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
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- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP- IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Amide Synthesis [fishersci.dk]
The Strategic deployment of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide
Introduction: The Ascendancy of a Chiral Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. Central to this endeavor is the strategic use of chiral building blocks that can impart the requisite three-dimensional architecture to engage biological targets with precision. Among these, (R)-1-Cbz-pyrrolidine-3-carboxylic acid, a derivative of the non-proteinogenic amino acid (R)-pyrrolidine-3-carboxylic acid (β-proline), has emerged as a cornerstone synthon for the construction of a diverse array of complex, biologically active molecules.[1][2][3] Its rigid, five-membered ring structure, coupled with the stereochemically defined carboxylic acid and a protected secondary amine, provides a versatile scaffold for chemists to elaborate upon.[1]
The carboxybenzyl (Cbz) protecting group on the nitrogen atom is a key feature, rendering the amine non-nucleophilic and non-basic, thereby preventing unwanted side reactions during synthetic manipulations of the carboxylic acid functionality.[1] This robust protecting group is stable under a wide range of reaction conditions but can be readily cleaved under mild catalytic hydrogenolysis, offering a versatile handle for subsequent synthetic transformations.[1] This technical guide will provide an in-depth exploration of the applications of this compound and its derivatives in the synthesis of cutting-edge therapeutics, with a focus on antiviral agents, dipeptidyl peptidase-4 (DPP-4) inhibitors, and neurokinin receptor antagonists. We will delve into the causality behind experimental choices, provide detailed synthetic protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
I. A Cornerstone in Antiviral Drug Synthesis: The Cases of Nirmatrelvir and Boceprevir
The pyrrolidine scaffold has proven to be a privileged motif in the design of potent antiviral agents, particularly protease inhibitors. The constrained conformation of the pyrrolidine ring allows for precise orientation of pharmacophoric elements to fit into the active sites of viral enzymes. This compound and its derivatives have been instrumental in the synthesis of two landmark antiviral drugs: Nirmatrelvir, the active component of the COVID-19 oral treatment Paxlovid, and Boceprevir, a first-generation hepatitis C virus (HCV) NS3/4A protease inhibitor.
A. The Synthesis of Nirmatrelvir: A Race Against a Pandemic
Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[4] The synthesis of this complex molecule on a large scale presented significant challenges, which were overcome through innovative synthetic strategies. A key bicyclic proline intermediate, which can be derived from pyrrolidine-based precursors, is a central component of Nirmatrelvir's structure.[5]
Several synthetic routes to Nirmatrelvir have been developed, with a focus on efficiency, scalability, and sustainability.[4][6] A convergent approach is often employed, involving the coupling of key fragments. One notable sustainable synthesis involves a 7-step, 3-pot process with an overall yield of 70%.[4][6] This route utilizes a green amide bond-forming technology that avoids traditional peptide coupling reagents and minimizes epimerization.[4][6]
A critical step in many Nirmatrelvir syntheses is the coupling of a bicyclic proline derivative with other amino acid fragments. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized Synthetic Workflow for Nirmatrelvir.
A highly efficient one-pot synthesis of Nirmatrelvir has been reported, significantly streamlining the process.[7] This protocol combines two peptide couplings and a final dehydration in a single reaction vessel.
Materials:
-
Carboxylic acid intermediate (derived from Boc-L-tert-leucine)
-
Bicyclic proline sodium salt intermediate
-
Aminonitrile hydrochloride salt
-
Propylphosphonic Anhydride (T3P) (50 wt% in EtOAc)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
First Peptide Coupling:
-
To a solution of the carboxylic acid intermediate and DIPEA in anhydrous EtOAc at -10 °C, add the T3P solution dropwise over 1 hour to activate the carboxylic acid.
-
Add the bicyclic proline sodium salt portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
-
Work-up and Intermediate Formation:
-
Dilute the reaction mixture with EtOAc and wash with 1 M HCl to remove T3P byproducts.
-
Separate the organic layer and concentrate under reduced pressure to obtain the dipeptide carboxylic acid.
-
Perform azeotropic drying with anhydrous toluene to remove residual water.
-
-
Second Peptide Coupling and Dehydration:
-
To the dried dipeptide intermediate, add the aminonitrile hydrochloride salt and DIPEA in anhydrous EtOAc.
-
Cool the mixture to -10 °C and add the T3P solution dropwise.
-
After completion of the coupling, perform a dehydration step (details often proprietary, but can involve reagents like TFAA and a base).
-
-
Isolation of Nirmatrelvir MTBE Solvate:
-
Upon completion of the dehydration, dilute the reaction with EtOAc and wash with 1 M HCl.
-
Concentrate the organic layer in vacuo to obtain crude Nirmatrelvir.
-
Treat the crude product with a 1:10 mixture of EtOAc/MTBE to induce precipitation.
-
Wash the resulting slurry with MTBE and dry to afford Nirmatrelvir MTBE solvate.[7]
-
Quantitative Data for Nirmatrelvir Synthesis:
| Step | Key Reagents | Solvent | Yield | Reference |
| Sustainable 7-step, 3-pot | DPDTC, NMM | EtOAc, THF | 70% overall | [6],[4] |
| One-pot synthesis | T3P, DIPEA | EtOAc | 64% overall | [7] |
B. Boceprevir Synthesis: A Battle Against Hepatitis C
Boceprevir is a peptidomimetic inhibitor of the HCV NS3/4A serine protease.[8] Its structure features a complex P2 moiety derived from a dimethylcyclopropylproline analog, showcasing the versatility of pyrrolidine-based scaffolds.[9][10] The synthesis of Boceprevir is a multi-step process that relies on the careful construction of its key fragments.[11]
The synthesis of Boceprevir typically involves the coupling of three key fragments: a P1-P1' fragment, the P2 dimethylcyclopropylproline analog, and a P3-Cap fragment. The P2 fragment, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, is a critical and expensive intermediate.[9]
Caption: Retrosynthetic Analysis of Boceprevir.
A critical step in the final stages of Boceprevir synthesis is the oxidation of a hydroxyl group to a ketone. The following is a representative protocol for this transformation.[12]
Materials:
-
Tripeptide alcohol precursor
-
Potassium bromide (KBr)
-
Sodium acetate (NaOAc)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hypochlorite (NaOCl) solution (0.73 M)
-
Aqueous acetic acid
Procedure:
-
In a reaction vessel, combine the tripeptide alcohol precursor, KBr, NaOAc, and TEMPO in MTBE.
-
Maintain the temperature of the reaction mixture between 10 °C and 20 °C.
-
Add aqueous acetic acid and stir for 15 minutes.
-
Slowly add the NaOCl solution over a period of 2 hours.
-
Continue stirring for an additional 3 hours after the addition is complete.
-
Quench the reaction by adding water.
-
Separate the layers and wash the organic layer with water.
-
The organic layer containing the ketoamide product can then be further purified.[12]
II. Targeting Metabolic Disease: The Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis
Derivatives of (R)-pyrrolidine-3-carboxylic acid are pivotal in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[13][14] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[10] The pyrrolidine scaffold, particularly with a cyanopyrrolidine moiety, effectively targets the active site of DPP-4.[15][16]
Synthetic Strategies for Pyrrolidine-Based DPP-4 Inhibitors
The synthesis of DPP-4 inhibitors often involves the construction of a key cyanopyrrolidine intermediate. The following workflow illustrates the synthesis of a Vildagliptin intermediate, a prominent DPP-4 inhibitor.
Caption: Synthetic Workflow for a Key Vildagliptin Intermediate.
The following is a general procedure for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Vildagliptin.[16]
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Aqueous sodium hydroxide
-
Ethyl chloroformate
-
N-methylmorpholine (NMM)
-
Aqueous ammonia
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
Procedure:
-
N-Acylation:
-
Dissolve L-proline in an aqueous alkaline solution (e.g., NaOH).
-
Slowly add chloroacetyl chloride at a low temperature, maintaining the alkaline pH.
-
Acidify the reaction mixture to precipitate N-(chloroacetyl)-L-proline.
-
-
Amidation:
-
Activate the carboxylic acid of N-(chloroacetyl)-L-proline with ethyl chloroformate in the presence of NMM.
-
React the activated acid with aqueous ammonia to form N-(chloroacetyl)-L-prolinamide.
-
-
Dehydration:
-
Treat the amide with a dehydrating agent such as phosphorus oxychloride in pyridine to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
III. Applications in Neuroscience: Synthesis of Neurokinin Receptor Antagonists
The pyrrolidine scaffold has also been explored in the design of neurokinin (NK) receptor antagonists.[17] These receptors are involved in various physiological processes, and their antagonists have potential therapeutic applications in areas such as pain, inflammation, and psychiatric disorders.[18][19] The rigid nature of the pyrrolidine ring can help to pre-organize the pharmacophoric groups in a conformation that is favorable for binding to the receptor.
Rational Design and Synthesis
The rational design of novel pyrrolidine derivatives as neurokinin-3 (NK3) receptor antagonists has been reported, starting from a selective neurokinin-1 (NK1) receptor antagonist.[17] This approach highlights the value of scaffold hopping and iterative design in medicinal chemistry.
While specific, detailed public-domain protocols for the synthesis of these proprietary compounds are scarce, the general synthetic strategies involve the elaboration of the this compound core through amide bond formation and other functional group manipulations to introduce the necessary pharmacophoric elements for receptor binding.
Conclusion
This compound has firmly established itself as a versatile and indispensable chiral building block in modern drug discovery. Its unique structural features and predictable reactivity have enabled the synthesis of a wide range of complex and life-saving therapeutic agents. From the rapid development of the COVID-19 antiviral Nirmatrelvir to the treatment of chronic hepatitis C with Boceprevir and the management of type 2 diabetes with DPP-4 inhibitors, the impact of this chiral synthon is undeniable. As medicinal chemists continue to tackle new and challenging biological targets, the strategic application of this compound and its derivatives will undoubtedly continue to play a pivotal role in the discovery and development of the medicines of tomorrow.
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 4. researchgate.net [researchgate.net]
- 5. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
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- 12. Boceprevir synthesis - chemicalbook [chemicalbook.com]
- 13. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Neurokinins: Peptidomimetic Ligand Design and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid in Medicinal Chemistry
An Application Note and Protocol for the Synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid
This compound is a chiral pyrrolidine derivative that serves as a crucial building block in the landscape of organic synthesis and pharmaceutical research.[1] Its molecular structure, featuring a pyrrolidine ring with a carboxylic acid at the 3-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom, makes it a highly versatile intermediate.[1][2] The rigid, non-planar structure of the pyrrolidine scaffold allows for a precise three-dimensional exploration of chemical space, a critical aspect in designing molecules that interact specifically with biological targets.[3]
The significance of this compound lies in its dual functionality. The carboxylic acid group provides a handle for forming amide bonds, a cornerstone of peptide and peptidomimetic chemistry.[4] Simultaneously, the Cbz group effectively shields the secondary amine, rendering it non-nucleophilic and non-basic.[1] This protection is robust under a wide array of reaction conditions but can be readily cleaved under mild catalytic hydrogenolysis, offering strategic flexibility in complex, multi-step syntheses.[1] Consequently, this compound is a frequently employed starting material for the development of novel therapeutics, including enzyme inhibitors and receptor agonists, where the specific (R)-stereochemistry is paramount for achieving the desired biological activity.[1][5]
This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles that ensure a successful and reproducible outcome.
Synthesis Overview: The N-Protection Strategy
The most direct and efficient route to synthesize this compound is through the N-protection of the parent amino acid, (R)-pyrrolidine-3-carboxylic acid. This method leverages the nucleophilicity of the secondary amine on the pyrrolidine ring to react with an electrophilic source of the Cbz group, typically benzyl chloroformate (Cbz-Cl).
The reaction is a classic Schotten-Baumann type acylation, performed in the presence of a base. The base serves a dual purpose: it deprotonates the ammonium salt of the starting amino acid (if applicable) and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1]
Reaction Scheme:
The choice of starting material, (R)-pyrrolidine-3-carboxylic acid, often originates from the "chiral pool," a collection of readily available, enantiomerically pure natural products.[1] For instance, it can be synthesized from naturally occurring amino acids like trans-(4R)-hydroxy-L-proline, ensuring the desired stereochemistry in the final product.[1]
Experimental Protocol
This protocol details a reliable method for the gram-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| (R)-Pyrrolidine-3-carboxylic acid | C₅H₉NO₂ | 115.13 | 5.00 g | 43.4 | Starting material. Ensure high enantiomeric purity. |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 8.2 mL (9.2 g) | 54.3 | 1.25 eq. Corrosive and lachrymatory. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 g | 108.5 | 2.5 eq. Anhydrous. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 100 mL | - | Reagent grade. |
| Deionized Water | H₂O | 18.02 | 100 mL | - | |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~300 mL | - | For workup. |
| 2M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For acidification. |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | For drying. |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the 500 mL three-neck flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
In the flask, combine (R)-pyrrolidine-3-carboxylic acid (5.00 g, 43.4 mmol), potassium carbonate (15.0 g, 108.5 mmol), and a solvent mixture of 1,4-dioxane (100 mL) and deionized water (100 mL).
-
Causality: A biphasic solvent system (dioxane/water) is used to dissolve both the polar amino acid salt and the less polar benzyl chloroformate. Potassium carbonate is a mild inorganic base suitable for neutralizing the generated HCl without causing significant side reactions. An excess of base ensures the reaction goes to completion.
-
-
Addition of Benzyl Chloroformate:
-
Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Slowly add benzyl chloroformate (8.2 mL, 54.3 mmol) to the reaction mixture dropwise via the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The reaction is exothermic. Slow, cooled addition prevents potential side reactions, such as the hydrolysis of benzyl chloroformate, and ensures controlled formation of the desired product.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction vigorously for 12-16 hours (overnight) at ambient temperature.
-
Causality: Allowing the reaction to proceed overnight at room temperature ensures it reaches completion. Progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot from the organic layer.
-
-
Workup and Extraction:
-
After the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
-
Wash the aqueous phase with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic washes.
-
Causality: This initial wash removes impurities. The desired product, being a carboxylate salt at this high pH, remains in the aqueous layer.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 2M HCl. Perform this step in an ice bath as the neutralization is exothermic. Check the pH using pH paper. A white precipitate of the product should form.
-
Causality: Acidification protonates the carboxylate group, rendering the product less water-soluble and allowing it to be extracted into an organic solvent.
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash them with saturated brine (1 x 50 mL).
-
Causality: Extraction isolates the product. The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
-
Drying and Isolation:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically a white to off-white solid or a viscous oil that solidifies upon standing.
-
-
Purification (Optional):
-
The crude product is often of sufficient purity for many applications.
-
If higher purity is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.
-
Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C₁₃H₁₅NO₄, Molecular Weight: 249.26 g/mol ) can be confirmed by standard analytical techniques:[1][2]
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To compare with the literature value as an indicator of purity.
-
Chiral HPLC: To confirm the enantiomeric purity of the product.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood by trained personnel.
-
Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
Hydrochloric acid is corrosive.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
The final product may cause skin, eye, and respiratory irritation.[1]
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. This compound | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
(R)-1-Cbz-pyrrolidine-3-carboxylic acid: A Versatile Precursor for the Development of Novel Enzyme Inhibitors
Introduction: The Strategic Advantage of a Chiral Pyrrolidine Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold," a structural motif frequently found in both natural products and synthetic drugs.[1] Its prevalence is due to a combination of desirable properties, including conformational rigidity, metabolic stability, and the ability to present substituents in a well-defined three-dimensional orientation. This allows for precise interactions with the active sites of biological targets such as enzymes.
(R)-1-Cbz-pyrrolidine-3-carboxylic acid is a particularly valuable chiral building block for medicinal chemists.[2] The "(R)-" stereochemistry at the 3-position provides a specific spatial arrangement that can be crucial for achieving high-affinity binding to an enzyme's active site.[2] The carboxylic acid and the nitrogen atom of the pyrrolidine ring serve as key functional handles for synthetic elaboration. The nitrogen is protected by a benzyloxycarbonyl (Cbz) group, which is stable under a range of reaction conditions but can be readily removed when needed, allowing for further functionalization.[2][3]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a precursor for the synthesis and evaluation of novel enzyme inhibitors. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot as needed.
Physicochemical Properties and Handling
| Property | Value |
| CAS Number | 192214-06-5[4] |
| Molecular Formula | C13H15NO4[4] |
| Molecular Weight | 249.26 g/mol [4] |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place, away from incompatible materials. |
Safety Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Workflow: From Precursor to Potent Inhibitor
The general strategy for synthesizing novel enzyme inhibitors from this compound involves a three-stage process:
-
Amide Coupling: The carboxylic acid functionality is coupled with a primary or secondary amine to introduce a desired side chain.
-
Cbz Deprotection: The Cbz protecting group is removed from the pyrrolidine nitrogen.
-
N-Functionalization: The newly liberated secondary amine is functionalized to introduce another element of diversity.
Caption: General synthetic workflow for novel enzyme inhibitors.
Detailed Experimental Protocols
Part 1: Synthesis of (R)-1-Cbz-N-(aryl)-pyrrolidine-3-carboxamide (Amide Coupling)
The formation of an amide bond is a cornerstone of medicinal chemistry.[5] The choice of coupling reagent is critical and can depend on the specific substrates being used.[6] Here, we present a robust protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a combination known to minimize side reactions and racemization.[6]
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., aniline derivative) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Add the substituted amine (1.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0 eq) dropwise. The reaction mixture may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench with water and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Part 2: Cbz Deprotection via Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and efficient method for removing the Cbz group.[3] It proceeds with minimal side products, simplifying purification.[7]
Materials:
-
Cbz-protected intermediate from Part 1 (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H2) gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected intermediate (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.
Alternative Cbz Deprotection: For substrates with functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups), acid-mediated deprotection using reagents like HBr in acetic acid or trimethylsilyl iodide can be employed.[8][9]
Part 3: N-Functionalization of the Pyrrolidine Ring
The free secondary amine on the pyrrolidine ring is now available for a variety of functionalization reactions, such as acylation, alkylation, or sulfonylation, to introduce the final desired substituent.
Example: N-Acylation
Materials:
-
Deprotected amine from Part 2 (1.0 eq)
-
Acid chloride or anhydride (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Anhydrous DCM
Procedure:
-
Dissolve the deprotected amine (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the acid chloride or anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final enzyme inhibitor.
Biochemical Evaluation of Novel Inhibitors
A critical step in the drug discovery process is to determine the potency and mechanism of action of the newly synthesized compounds.[10] The following is a general protocol for an enzyme inhibition assay.[11]
Protocol: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[12]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Synthesized inhibitor (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer. A typical starting concentration might be 100 µM, with 10-12 dilutions.
-
In a 96-well plate, add the enzyme and the inhibitor (or vehicle control - DMSO) to each well and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.[11]
-
Initiate the reaction by adding the substrate to each well. The substrate concentration should ideally be at or below its Michaelis constant (Km) to accurately identify competitive inhibitors.[12]
-
Measure the rate of product formation over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Investigating the Mechanism of Action (MOA)
To understand how the inhibitor interacts with the enzyme, further kinetic studies are necessary.[13] This typically involves varying the concentrations of both the substrate and the inhibitor.[13]
Caption: A simplified representation of competitive enzyme inhibition.
By performing the enzyme activity assay with multiple fixed concentrations of the inhibitor while varying the substrate concentration, one can generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]).[11] The pattern of these plots reveals the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[10]
Structure-Activity Relationship (SAR) Insights
The development of potent enzyme inhibitors is an iterative process guided by SAR studies.[14][15] For pyrrolidine-based inhibitors, key considerations include:
-
Stereochemistry: The (R)-configuration at C3 can be crucial for optimal interaction with the enzyme's active site.[2]
-
Substituents on the Amide: The nature of the group introduced via amide coupling (R1 in the workflow diagram) significantly impacts potency and selectivity. Hydrophobic or aromatic groups often engage in favorable interactions within the active site.
-
N-Functionalization: The substituent on the pyrrolidine nitrogen (R2) can be modified to fine-tune properties such as solubility, cell permeability, and metabolic stability.[16]
Conclusion
This compound is a powerful and versatile starting material for the synthesis of novel enzyme inhibitors. Its chiral nature and orthogonal functional groups provide a robust platform for creating diverse libraries of compounds for screening and optimization. The protocols and principles outlined in these application notes offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of the next generation of enzyme-targeted therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound|CAS 192214-06-5 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
The Strategic Application of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid in Asymmetric Organocatalysis: A Guide for Researchers
This technical guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of (R)-1-Cbz-pyrrolidine-3-carboxylic acid as a pivotal precursor in asymmetric organocatalysis. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, grounding theoretical concepts in practical, field-proven applications. Herein, we delve into the synthesis of catalytically active species, their unique stereochemical control in key organic transformations, and detailed, validated protocols for their use.
Introduction: Beyond a Simple Building Block
This compound, a chiral pyrrolidine derivative, is a valuable asset in the arsenal of synthetic organic chemists.[1] Its rigid, five-membered ring structure, endowed with a stereochemically defined carboxylic acid and a protected secondary amine, renders it an exceptional chiral building block for the synthesis of complex, biologically active molecules.[1] The carbobenzyloxy (Cbz) protecting group on the nitrogen atom is key to its role, rendering the amine non-nucleophilic and allowing for selective manipulations at the carboxylic acid functionality. However, the true potential of this molecule in asymmetric catalysis is unlocked upon the strategic removal of this Cbz group, revealing a highly effective organocatalyst.
This guide will focus on the transformation of this compound from a stable precursor into its catalytically active form, (R)-pyrrolidine-3-carboxylic acid (a β-proline), and its derivatives. We will explore its distinct advantages over the more commonly used L-proline (an α-amino acid), particularly in achieving anti-diastereoselectivity in Mannich reactions.
From Precursor to Catalyst: The Crucial Deprotection Step
The journey from a stable, Cbz-protected precursor to a catalytically active organocatalyst hinges on the efficient and clean removal of the Cbz group. The most prevalent and effective method for this transformation is catalytic hydrogenolysis.
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group from this compound to yield the catalytically active (R)-pyrrolidine-3-carboxylic acid.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude (R)-pyrrolidine-3-carboxylic acid. The product is often of sufficient purity for direct use in subsequent catalytic applications. If necessary, further purification can be achieved by recrystallization.
Asymmetric Mannich Reaction: A Paradigm of anti-Diastereoselectivity
The deprotected (R)-pyrrolidine-3-carboxylic acid emerges as a powerful organocatalyst, particularly for the asymmetric Mannich reaction. In a significant departure from the syn-diastereoselectivity typically observed with L-proline, catalysts derived from this β-amino acid afford the anti-diastereomer with high levels of stereocontrol.[2][3] This unique catalytic behavior is attributed to the different spatial arrangement of the carboxylic acid group in the transition state.
Mechanism of Catalysis and Stereochemical Rationale
The catalytic cycle of (R)-pyrrolidine-3-carboxylic acid in the Mannich reaction proceeds through the formation of a chiral enamine intermediate from the reaction of the catalyst's secondary amine with a ketone donor. This enamine then attacks the imine electrophile. The stereochemical outcome is dictated by the transition state geometry, where the β-positioned carboxylic acid group of the catalyst plays a crucial role in orienting the incoming electrophile through a hydrogen-bonding network, favoring the formation of the anti-product.
References
Experimental setup for coupling reactions involving (R)-1-Cbz-pyrrolidine-3-carboxylic acid
Experimental Setup for Amide Coupling Reactions Involving (R)-1-Cbz-pyrrolidine-3-carboxylic acid
Introduction: The Significance of a Chiral Building Block
This compound is a crucial chiral building block in the fields of organic synthesis and pharmaceutical research.[1] Its rigid, stereochemically defined pyrrolidine core is a common motif in a multitude of bioactive compounds and active pharmaceutical ingredients (APIs).[1][2] The carboxybenzyl (Cbz) protecting group on the nitrogen atom is stable under various reaction conditions but can be readily removed, making it a versatile intermediate for constructing more complex molecules like peptidomimetics.[1][]
The formation of an amide bond, known as a coupling reaction, is one of the most fundamental and frequently performed transformations in medicinal chemistry.[4][5] This process involves the condensation of a carboxylic acid with an amine.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust experimental setups for the successful coupling of this compound with various amines. We will delve into the rationale behind reagent selection and provide step-by-step protocols for three highly effective coupling methodologies.
The Underlying Chemistry: Activating the Carboxyl Group
A direct reaction between a carboxylic acid and an amine is typically unfavorable as the amine, being a base, will deprotonate the acidic carboxylic acid, forming a non-reactive ammonium carboxylate salt.[7] Therefore, the core principle of any amide coupling reaction is the in-situ activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[7][8]
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. people.uniurb.it [people.uniurb.it]
Analytical techniques for monitoring reactions with (R)-1-Cbz-pyrrolidine-3-carboxylic acid
An In-Depth Guide to Analytical Techniques for Monitoring Reactions with (R)-1-Cbz-pyrrolidine-3-carboxylic acid
Introduction: The Role of this compound in Modern Synthesis
This compound is a vital chiral building block, or synthon, extensively used in medicinal chemistry and pharmaceutical development.[1][] Its rigid pyrrolidine scaffold and defined stereochemistry at the C3 position are critical features for designing molecules that interact specifically with biological targets like enzymes and receptors.[1] The compound incorporates a carboxybenzyl (Cbz) protecting group on the nitrogen atom, which is stable under many reaction conditions but can be readily removed, making it a versatile intermediate for synthesizing complex bioactive molecules and peptidomimetics.[1]
Given its crucial role, the ability to accurately monitor reactions involving this intermediate is paramount. Effective reaction monitoring ensures complete conversion, minimizes byproduct formation, and provides critical data for process optimization, scale-up, and ensuring the stereochemical integrity of the final product. This guide, designed for researchers and drug development professionals, provides a detailed overview of the primary analytical techniques for monitoring reactions involving this compound, blending theoretical principles with practical, field-tested protocols.
Core Principles: Choosing Between Offline and In-Situ Monitoring
The selection of an analytical technique is fundamentally guided by the type of information required. Methodologies can be broadly categorized into two classes: offline and in-situ.
-
Offline Analysis: This traditional approach involves withdrawing an aliquot from the reaction mixture at specific time points. The sample is typically quenched to halt the reaction, followed by workup and analysis using techniques like HPLC, LC-MS, or NMR. While robust and widely accessible, this method can be time-consuming and may not capture transient or unstable intermediates.[3]
-
In-Situ (Real-Time) Analysis: This advanced approach uses a probe or flow cell to analyze the reaction mixture directly as it progresses, without sample extraction.[3] Techniques like FTIR and process NMR provide a continuous data stream, offering deep insights into reaction kinetics, mechanisms, and the behavior of transient species.[4][5]
The following workflow provides a decision-making framework for selecting the appropriate analytical strategy.
Caption: Decision workflow for selecting an analytical monitoring technique.
Part 1: Offline Analytical Techniques
Offline methods are the bedrock of reaction monitoring, valued for their accuracy, robustness, and the high quality of data they produce for final product characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for monitoring the progress of reactions involving this compound. It excels at separating the starting material, product, and non-isomeric byproducts, allowing for accurate quantitation.
A. Reverse-Phase HPLC (RP-HPLC) for Reaction Progression
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., acetonitrile and water). Polar molecules elute first, while nonpolar molecules are retained longer. In a typical peptide coupling reaction, the product amide is often less polar than the starting carboxylic acid, resulting in a longer retention time.
Causality in Method Development:
-
Mobile Phase Additives: Formic acid or trifluoroacetic acid (TFA) at 0.1% is added to the mobile phase to protonate acidic and basic sites on the analytes (like the carboxylic acid and any amine groups). This ensures sharp, symmetrical peak shapes by preventing ionic interactions with the stationary phase.
-
Gradient Elution: A gradient (where the percentage of organic solvent is increased over time) is typically required to elute compounds with a wide range of polarities, ensuring that both the polar starting material and the potentially nonpolar product are eluted within a reasonable time with good resolution.
Protocol: RP-HPLC Monitoring of an Amide Coupling Reaction
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to 214 nm (for peptide bonds) and 254 nm (for the Cbz aromatic ring).
-
-
Sample Preparation (Reaction Aliquot):
-
At a designated time point (e.g., t=0, 1h, 4h), withdraw ~10-20 µL of the reaction mixture.
-
Immediately quench the aliquot in 1 mL of a 50:50 mixture of Mobile Phase A and B. This dilution effectively stops the reaction.
-
Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) for 10-15 minutes.
-
Inject 5-10 µL of the prepared sample.
-
Run a suitable gradient, for example: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the starting material and the product based on their retention times (confirmed by injecting standards).
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine reaction completion.
-
B. Chiral HPLC for Enantiomeric Purity
Principle: Since this compound is a chiral molecule, it is crucial to ensure that no racemization occurs during the reaction, particularly at the C3 position. Chiral HPLC is a powerful tool for separating enantiomers.[6] This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral agent to form diastereomers, which can then be separated on a standard reverse-phase column.[6][7]
Protocol: Indirect Chiral Analysis via Derivatization This method is useful when a suitable CSP is unavailable or for enhancing detection sensitivity.[7][8]
-
Derivatization:
-
Take a final reaction sample containing the product (assuming it has a free amine after Cbz deprotection, or a free carboxylic acid).
-
React the sample with a chiral derivatizing agent (e.g., Marfey's reagent for amines, or a chiral amine for carboxylic acids) to form diastereomers.
-
-
HPLC Analysis:
-
Use the same RP-HPLC system as described above.
-
Inject the derivatized sample. The two diastereomers will have different physical properties and should separate on the C18 column.[6]
-
The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the detection power of mass spectrometry. It provides molecular weight information for each eluting peak, making it an indispensable tool for confirming the identity of the desired product and identifying unknown byproducts or intermediates.[9][10]
Causality in Method Development:
-
Ionization Source: Electrospray Ionization (ESI) is typically used for polar molecules like amino acid derivatives.[7] It is a "soft" ionization technique that usually keeps the molecule intact, showing a prominent molecular ion peak (e.g., [M+H]⁺ in positive ion mode).[10]
-
MS Detection Mode: For routine monitoring, a full scan is used to see all ions within a mass range. For quantitative analysis or tracking low-level impurities, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.[11]
| Parameter | Typical Setting for this compound analysis | Rationale |
| Ionization Mode | ESI Positive | The molecule readily accepts a proton on the nitrogen or carbonyl oxygen. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized to achieve a stable spray and maximize ion signal.[7] |
| Source Temp. | 120 - 150 °C | Helps in desolvation without causing thermal degradation of the analyte.[11] |
| Desolvation Temp. | 350 - 500 °C | Efficiently removes solvent from the ESI droplets to release ions into the gas phase.[7][11] |
| Scan Range | 100 - 1000 m/z | Covers the molecular weights of starting materials, reagents, and expected products. |
Table 1: Typical LC-MS parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei (¹H, ¹³C). For offline analysis, an aliquot of the reaction is taken, the solvent is evaporated, and the residue is redissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). NMR is the gold standard for unambiguous structure confirmation of the final, purified product.[12]
Using NMR for Reaction Monitoring:
-
Diagnostic Peaks: Identify unique, well-resolved peaks for the starting material and product. For example, in a peptide coupling, the α-proton of the pyrrolidine ring might shift significantly upon amide bond formation.
-
Quantitative Analysis: An internal standard with a known concentration and a non-overlapping peak can be added to the NMR sample to quantify the concentration of reactants and products.
Part 2: In-Situ (Real-Time) Monitoring Techniques
In-situ techniques provide a continuous view of the reaction, enabling a deeper understanding of reaction dynamics.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe, monitors the change in concentration of functional groups in real-time. The probe is inserted directly into the reaction vessel, and the IR radiation interacts with the solution.[13] Specific functional groups absorb IR radiation at characteristic frequencies.
Application to this compound reactions:
-
Amide Bond Formation: Monitor the decrease of the carboxylic acid C=O stretch (~1700-1725 cm⁻¹) and the simultaneous increase of the amide I band C=O stretch (~1630-1680 cm⁻¹).[4]
-
Cbz-Deprotection: While less direct, changes in the carbamate C=O stretch (~1690-1715 cm⁻¹) can be tracked.[14]
Caption: Workflow of in-situ FTIR reaction monitoring.
Protocol: In-Situ FTIR Monitoring of Amide Coupling
-
Setup:
-
Insert the ATR-FTIR probe into the reaction vessel, ensuring the sensor is fully submerged.
-
Set up the reaction under an inert atmosphere if required.
-
-
Background Spectrum:
-
Before adding the final reagent to initiate the reaction (e.g., the coupling agent), collect a background spectrum of the starting materials in the solvent. This spectrum will be automatically subtracted from subsequent scans.
-
-
Reaction Initiation and Monitoring:
-
Add the final reagent to start the reaction.
-
Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
The software will generate real-time trend plots, tracking the absorbance of key peaks (e.g., the disappearing acid and the appearing amide).[4]
-
-
Data Analysis:
-
The reaction is complete when the starting material peak has disappeared and the product peak has plateaued. This provides precise information on the reaction endpoint and kinetics.[4]
-
Part 3: Application Focus - Key Transformations
Application Note 1: Monitoring Amide Bond Formation
Amide or peptide coupling is one of the most common reactions performed with this compound.[15] Monitoring is crucial to ensure high coupling efficiency and avoid side reactions.
Caption: Standard offline workflow for monitoring a coupling reaction via HPLC.
Comparison of Techniques for Amide Coupling Monitoring
| Feature | RP-HPLC | In-Situ FTIR |
| Principle | Physical separation based on polarity | Vibrational spectroscopy of functional groups |
| Data Output | Discrete time points | Continuous, real-time data |
| Kinetics | Approximated from multiple data points | Directly measured |
| Intermediates | May miss unstable intermediates | Can detect transient species |
| Setup Complexity | Low; standard lab equipment | Moderate; requires specialized probe and software |
| Primary Use | Routine progress checks, purity assessment | Mechanistic studies, endpoint determination |
Table 2: Comparison of HPLC and FTIR for monitoring amide coupling.
Application Note 2: Monitoring Cbz Group Deprotection
The removal of the Cbz group is a critical step to liberate the pyrrolidine nitrogen for further functionalization. The most common method is catalytic hydrogenolysis (H₂, Pd/C), but chemical methods also exist.[1][16]
Analytical Strategy:
-
TLC (Thin-Layer Chromatography): A quick and simple method for qualitative monitoring. The starting material (with the Cbz group) is more nonpolar and will have a higher Rf value than the deprotected product. A UV lamp can be used to visualize the Cbz-containing spot.
-
HPLC: An excellent quantitative method. The deprotected product is significantly more polar and will have a much shorter retention time on a reverse-phase column. The disappearance of the starting material peak is easily monitored.
-
NMR: In the ¹H NMR spectrum, the disappearance of the characteristic benzyl protons of the Cbz group (a singlet around 5.1 ppm and aromatic signals around 7.3 ppm) provides definitive proof of deprotection.
-
FTIR: While possible, monitoring the disappearance of the carbamate C=O stretch (~1700 cm⁻¹) can be challenging if other carbonyl groups are present.[16][17]
Protocol: Monitoring Cbz Deprotection by HPLC
-
System and Sample Prep: Use the same RP-HPLC system as described in section 1.1.A. Periodically and carefully take aliquots from the reaction (especially under H₂ pressure), filter them through Celite to remove the Pd/C catalyst, and then prepare for injection as previously described.
-
Analysis: The Cbz-protected starting material will have a significant retention time. The deprotected product, being a zwitterionic amino acid, will be very polar and will elute very early, often near the solvent front. A gradient starting at 100% aqueous (e.g., 0.1% TFA in water) is essential to retain and resolve the product peak.
Conclusion
The effective monitoring of reactions involving this compound requires a thoughtful selection from a toolkit of powerful analytical techniques. For routine monitoring of reaction completion and purity, RP-HPLC is the indispensable workhorse. When mass confirmation and byproduct identification are critical, LC-MS provides an essential layer of certainty. For ensuring the stereochemical integrity of the final product, chiral HPLC is paramount. For researchers seeking a deeper understanding of reaction kinetics and mechanisms, in-situ FTIR offers unparalleled real-time insights. Finally, NMR spectroscopy remains the ultimate authority for the structural elucidation of all novel compounds synthesized. By combining these techniques, scientists can ensure the efficiency, safety, and success of their synthetic endeavors.
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. mt.com [mt.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. users.cs.duke.edu [users.cs.duke.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 17. Amine synthesis by carbamate cleavage [organic-chemistry.org]
Scale-up synthesis considerations for (R)-1-Cbz-pyrrolidine-3-carboxylic acid
An In-Depth Guide to the Scale-Up Synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid
Introduction: The Strategic Importance of a Chiral Building Block
This compound is a highly valuable chiral building block in the landscape of pharmaceutical research and development.[1] Its rigid, stereochemically defined pyrrolidine core is a privileged scaffold found in numerous biologically active compounds, including enzyme inhibitors and receptor agonists.[2] The presence of the carbobenzyloxy (Cbz) protecting group renders the nitrogen atom non-nucleophilic, allowing for selective modifications at the carboxylic acid function, while its straightforward removal under mild conditions makes it a versatile intermediate for multi-step syntheses.[1] The (R)-enantiomer, in particular, provides a specific three-dimensional orientation that is often critical for achieving desired interactions with biological targets, making its efficient and scalable synthesis a key objective for drug development professionals.[1]
This application note provides a comprehensive technical guide for researchers and process chemists on the key considerations and protocols for scaling up the synthesis of this compound. Moving from the laboratory bench to pilot or production scale introduces significant challenges related to thermal management, mass transfer, and process safety that must be systematically addressed.[3]
Synthetic Pathway Analysis: Selecting a Robust and Scalable Route
While various methods exist for constructing substituted pyrrolidines, including elegant organocatalytic asymmetric reactions[4][5][6], for scale-up purposes, the most robust and economically viable strategy often begins with a readily available chiral precursor. This "chiral pool" approach leverages the abundance of enantiomerically pure compounds from natural sources, circumventing the need for complex asymmetric induction or costly chiral resolutions.[1]
Amino acids and their derivatives, such as (R)-pyrrolidine-3-carboxylic acid itself, represent an ideal starting point from the chiral pool.[2] The most direct and efficient industrial-scale synthesis of the target compound is the N-protection of (R)-pyrrolidine-3-carboxylic acid. This reaction is typically high-yielding and can be performed as a one-pot procedure, minimizing intermediate handling and waste generation.[1]
The core transformation is the reaction of the secondary amine in (R)-pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The base serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion.
Caption: Reaction scheme for N-Cbz protection.
Detailed Scale-Up Protocol: N-Cbz Protection
This protocol outlines a representative procedure for the synthesis of this compound on a multi-gram to kilogram scale.
Materials and Equipment:
-
Chemicals: (R)-Pyrrolidine-3-carboxylic acid, Benzyl chloroformate (Cbz-Cl), Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH), Dioxane (or other suitable organic solvent), Water, Ethyl acetate, Brine, Hydrochloric acid (HCl), Anhydrous magnesium sulfate.
-
Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and dropping funnel; heating/cooling circulator; pH meter; appropriately sized separatory funnel; rotary evaporator; crystallization vessel.
Experimental Protocol:
-
Reactor Setup: Assemble the jacketed reactor system under an inert atmosphere (e.g., nitrogen). Ensure all glassware is dry and connections are secure.
-
Charging Reactants: Charge the reactor with (R)-pyrrolidine-3-carboxylic acid (1.0 eq.), water, and dioxane. Begin agitation to form a solution or slurry. Add potassium carbonate (approx. 2.5 eq.) or an aqueous solution of sodium hydroxide (approx. 2.2 eq.).
-
Controlled Addition of Cbz-Cl: Cool the reactor contents to 0-5 °C using the circulating bath. Slowly add benzyl chloroformate (1.1-1.2 eq.) via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and careful control is critical.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture and carefully acidify with cold dilute HCl to a pH of ~2-3. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine to remove inorganic salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.
Quantitative Data Summary:
| Parameter | Specification | Rationale |
| Starting Material | (R)-Pyrrolidine-3-carboxylic acid | Chiral pool precursor |
| Reagent 1 | Benzyl Chloroformate | 1.1 - 1.2 equivalents |
| Base | K₂CO₃ or NaOH | 2.2 - 2.5 equivalents |
| Solvent System | Water / Dioxane | Facilitates dissolution of both the amino acid salt and Cbz-Cl |
| Reaction Temp. | 0 - 10 °C (Addition) | Manages exothermicity of the Cbz protection step |
| Typical Yield | 85 - 95% | |
| Purity (Post-Xtal) | >98% (HPLC) |
Core Scale-Up Challenges and Strategic Solutions
Transitioning a synthesis from the bench to a larger scale introduces complexities that can significantly impact yield, purity, and safety.[3]
Caption: Key pillars of successful process scale-up.
-
Thermal Management: The N-Cbz protection is an exothermic reaction. At a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can lead to side-product formation and pose a significant safety hazard.
-
Solution: Utilize a jacketed reactor with a reliable heating/cooling circulator to maintain strict temperature control. Implement a slow, controlled addition of the benzyl chloroformate to prevent heat accumulation.[3]
-
-
Mixing and Mass Transfer: Inefficient mixing in a large reactor can create "dead zones" with localized high concentrations of reagents, leading to poor yield and increased impurities.
-
Solution: Employ an appropriately designed overhead stirrer (e.g., anchor or pitched-blade turbine) to ensure homogeneity throughout the reaction vessel. The stirrer speed should be optimized to provide good mixing without causing excessive splashing or shear.[3]
-
-
Impurity Amplification: Side reactions that are negligible at the 1-gram scale can produce significant quantities of impurities at the 1-kilogram scale.[3] For this reaction, a potential impurity is the formation of a dibenzyl carbonate derivative or incomplete reaction.
-
Solution: Implement in-process controls (IPCs) using HPLC to monitor the reaction progress and impurity formation. Develop a robust crystallization procedure with a defined cooling profile and potential seeding to ensure consistent removal of impurities and isolation of the desired polymorph.
-
-
Process Safety: Benzyl chloroformate is corrosive and a lachrymator. Handling large quantities requires stringent safety protocols. The use of carbonate base can also lead to CO₂ evolution and pressure build-up if not properly vented.
-
Solution: Handle all hazardous reagents within a well-ventilated fume hood or a closed-system reactor. All personnel must wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[7] Ensure the reactor is equipped with adequate venting for any off-gassing.
-
Analytical Characterization for Quality Control
To ensure the final product meets the required specifications for use in pharmaceutical development, a comprehensive analytical characterization is essential.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Enantiomeric Purity: Confirmed using chiral HPLC or by measuring the specific rotation with a polarimeter.
-
Physical Properties: Melting point determination.
Conclusion
The scale-up synthesis of this compound is a well-established and efficient process when key chemical engineering principles are applied. By selecting a direct synthetic route from the chiral pool and carefully managing challenges related to thermal control, mixing, and safety, this critical building block can be produced in high yield and purity. A robust, well-understood, and documented process is fundamental to providing a consistent supply of this material for the advancement of drug discovery and development programs.
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. lobachemie.com [lobachemie.com]
Application Notes and Protocols for the One-Pot Synthesis of N-Cbz-Pyrrolidine-3-Carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Cbz-Pyrrolidine-3-Carboxylic Acid
N-Cbz-pyrrolidine-3-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds, including enzyme inhibitors and receptor agonists.[1] The carboxybenzyl (Cbz) protecting group on the nitrogen atom offers robust protection during synthetic sequences while being readily cleavable under mild hydrogenolysis conditions, making it a versatile intermediate for constructing more complex molecules.[2] This application note provides a detailed, field-proven protocol for the efficient one-pot N-protection of pyrrolidine-3-carboxylic acid and discusses the synthesis of the precursor from L-glutamic acid.
Synthetic Strategy: A Tale of Two Syntheses
The synthesis of N-Cbz-pyrrolidine-3-carboxylic acid can be conceptually divided into two major stages: the formation of the pyrrolidine-3-carboxylic acid core and the subsequent N-protection. While a single one-pot reaction to transform a simple acyclic precursor like L-glutamic acid directly into the final product is not well-documented, the N-protection step can be executed with high efficiency in a one-pot manner.
Part 1: Synthesis of the Pyrrolidine-3-Carboxylic Acid Precursor from L-Glutamic Acid
The synthesis of the pyrrolidine ring from an acyclic precursor like L-glutamic acid is a multi-step process. A common strategy involves the formation of a lactam (pyroglutamic acid), followed by reduction and functional group manipulations. While not a one-pot reaction, understanding this sequence is crucial for sourcing or preparing the necessary starting material for the final N-protection step.
The conversion of L-glutamic acid to pyrrolidine-3-carboxylic acid typically involves the following transformations:
-
Cyclization to Pyroglutamic Acid: L-glutamic acid can be cyclized to pyroglutamic acid, a five-membered lactam, often through thermal dehydration.
-
Reduction of the Carboxylic Acid: The carboxylic acid of pyroglutamic acid can be selectively reduced to the corresponding alcohol.
-
Reduction of the Lactam: The lactam is then reduced to a cyclic amine (pyrrolidine).
-
Functional Group Interconversion: The alcohol at the 5-position is then converted to a carboxylic acid at the 3-position through a series of steps, which may include oxidation, elimination, and re-introduction of the carboxyl group.
Given the multi-step nature of this precursor synthesis, for many applications, it is more practical to source pyrrolidine-3-carboxylic acid commercially.
Part 2: One-Pot N-Protection of Pyrrolidine-3-Carboxylic Acid
The introduction of the Cbz group onto the pyrrolidine nitrogen is a standard and highly efficient transformation that can be performed in a single reaction vessel.[2] This one-pot procedure involves the reaction of pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Cbz-Pyrrolidine-3-Carboxylic Acid
This protocol details the direct N-protection of commercially available pyrrolidine-3-carboxylic acid.
Reaction Scheme:
Caption: One-pot N-protection of pyrrolidine-3-carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (rac)-Pyrrolidine-3-carboxylic acid | 115.13 | 5.0 g | 43.4 mmol |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 8.2 mL (9.2 g) | 54.3 mmol (1.25 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 g | 108.5 mmol (2.5 eq) |
| 1,4-Dioxane | - | 50 mL | - |
| Water | - | 50 mL | - |
| Diethyl Ether | - | As needed | - |
| 2M Hydrochloric Acid | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (43.4 mmol) of (rac)-pyrrolidine-3-carboxylic acid and 15.0 g (108.5 mmol) of potassium carbonate in a mixture of 50 mL of water and 50 mL of 1,4-dioxane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add 8.2 mL (54.3 mmol) of benzyl chloroformate to the stirred solution over 30 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Carefully acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid at 0 °C. A white precipitate should form.
-
Extract the aqueous layer with 3 x 75 mL of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes to afford N-Cbz-pyrrolidine-3-carboxylic acid as a white solid.
Expected Yield: 80-90%
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| Appearance | White solid |
| Melting Point | 104-106 °C |
Causality and Experimental Insights
-
Choice of Base: Potassium carbonate is an effective and economical base for this reaction. Sodium hydroxide or sodium carbonate can also be used.[3] The use of at least two equivalents of base is necessary to neutralize the starting amino acid and the HCl byproduct.
-
Solvent System: The water/dioxane mixture is used to solubilize both the polar amino acid salt and the less polar benzyl chloroformate, facilitating the reaction.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between benzyl chloroformate and water, and to minimize potential side reactions.
-
Work-up Procedure: The ether wash removes non-polar impurities. Acidification protonates the carboxylate, making the product soluble in ethyl acetate for extraction.
Self-Validating System and Troubleshooting
-
Monitoring Reaction Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid. The product should have a lower Rf value than benzyl chloroformate.
-
Incomplete Reaction: If the reaction is incomplete after 16 hours, additional benzyl chloroformate can be added. Ensure the pH of the aqueous layer is still basic.
-
Low Yield: Low yields can result from incomplete extraction. Ensure the aqueous layer is thoroughly extracted with ethyl acetate. The pH of the aqueous layer during extraction should be acidic to ensure the product is in its protonated, organic-soluble form.
Conclusion
This application note provides a robust and efficient one-pot protocol for the synthesis of N-Cbz-pyrrolidine-3-carboxylic acid, a key building block in modern drug discovery. By following this detailed procedure, researchers can reliably produce this valuable intermediate in high yield and purity. While the synthesis of the pyrrolidine-3-carboxylic acid precursor from L-glutamic acid is a more complex, multi-step process, the N-protection step described herein is a streamlined and practical approach for laboratories engaged in the synthesis of complex nitrogen-containing heterocycles.
References
The Strategic Incorporation of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid in Peptidomimetic Synthesis: A Guide for Researchers
In the landscape of contemporary drug discovery, the design of peptidomimetics—molecules that replicate the biological activity of peptides but with enhanced therapeutic properties—is of paramount importance. These engineered compounds offer improved metabolic stability, oral bioavailability, and receptor selectivity. A key building block in this endeavor is (R)-1-Cbz-pyrrolidine-3-carboxylic acid , a chiral pyrrolidine derivative that provides a conformationally constrained scaffold. This guide offers an in-depth exploration of its application, from fundamental principles to detailed experimental protocols, for researchers, scientists, and professionals in drug development.
The Rationale for this compound in Peptidomimetic Design
Proline is a unique proteinogenic amino acid due to its secondary amine, which, when incorporated into a peptide chain, forms a tertiary amide. This structural feature restricts the conformational flexibility of the peptide backbone, making proline and its analogs powerful tools for stabilizing specific secondary structures like β-turns and polyproline helices.[1] The pyrrolidine ring of this compound serves as a proline surrogate, introducing a rigid element into the peptidomimetic structure.[2]
The choice of the (R)-enantiomer and the 3-carboxylic acid substitution is deliberate. The stereochemistry of the pyrrolidine ring is critical for establishing specific three-dimensional interactions with biological targets.[2] The placement of the carboxylic acid at the 3-position, as opposed to the natural 2-position of proline, alters the geometry of the resulting peptidomimetic, allowing for the exploration of novel binding modes and structure-activity relationships (SAR).[3][4] This strategic modification can lead to enhanced potency and selectivity for targets such as enzymes and receptors.[5]
The carboxybenzyl (Cbz) protecting group on the pyrrolidine nitrogen is another critical feature. It renders the nitrogen atom non-nucleophilic and non-basic, preventing unwanted side reactions during the activation and coupling of the carboxylic acid functionality. The Cbz group is renowned for its stability under a wide range of reaction conditions and can be readily removed under mild conditions, typically through catalytic hydrogenolysis, making it a versatile and robust choice for multi-step synthesis.[2]
Core Synthetic Workflow: From Building Block to Peptidomimetic
The synthesis of a peptidomimetic using this compound generally follows a well-defined workflow. The key step is the formation of an amide bond between the carboxylic acid of the pyrrolidine building block and the amino group of another amino acid or a different amine-containing molecule. This is typically followed by the deprotection of the Cbz group to either yield the final product or to allow for further elongation of the peptide chain.
Diagram of the Core Synthetic Workflow
Caption: A generalized workflow for the synthesis of a peptidomimetic using this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations in the synthesis of a dipeptidic peptidomimetic. These protocols are designed to be self-validating, with clear endpoints and considerations for troubleshooting.
Protocol 1: HATU-Mediated Amide Coupling
This protocol details the coupling of this compound with an amino acid ester using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and widely used coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Amine and Base: Add the amino acid methyl ester hydrochloride (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation and Coupling: Add HATU (1.1 eq) to the reaction mixture in one portion. The solution may change color. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Cbz-protected dipeptide.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency and ability to minimize racemization, a critical concern in peptide synthesis.[6]
-
DIPEA: A non-nucleophilic, sterically hindered base used to neutralize the hydrochloride salt of the amino ester and the hexafluorophosphate salt of HATU without interfering with the coupling reaction.[6]
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated carboxylic acid.
-
Aqueous Work-up: The series of washes is designed to remove unreacted starting materials, coupling byproducts, and residual DMF. The acidic wash removes excess base, while the basic wash removes any unreacted carboxylic acid.
Diagram of HATU-Mediated Coupling
Caption: The two-stage process of HATU-mediated amide coupling: activation followed by nucleophilic attack.
Protocol 2: Cbz-Group Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group, a crucial step to liberate the amine for further functionalization or to obtain the final peptidomimetic.
Materials:
-
Cbz-protected peptidomimetic (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected peptidomimetic in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; ensure it is handled in a well-ventilated area and is not allowed to become dry and exposed to air.
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus or fit it with a balloon filled with hydrogen gas.
-
If using an apparatus, evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. This typically takes 2-12 hours.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper should be kept wet to prevent ignition.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptidomimetic. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
-
Causality Behind Experimental Choices:
-
Catalytic Hydrogenolysis: This is the method of choice for Cbz deprotection due to its mild reaction conditions, which are orthogonal to many other protecting groups. The reaction is clean, and the byproducts are easily removed.[2]
-
Pd/C Catalyst: A highly effective and commonly used catalyst for hydrogenation reactions.
-
Methanol/Ethanol: Protic solvents that are excellent for dissolving the peptidomimetic and for carrying out the hydrogenation.
Characterization and Data Interpretation
The successful synthesis of the target peptidomimetic must be confirmed through rigorous analytical characterization.
Table 1: Expected Analytical Data for a Model Dipeptide (Model Compound: (R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidine-3-carboxylic acid)
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic signals for both the pyrrolidine and the coupled amino acid moieties. Integration of the signals should correspond to the number of protons in the structure. The absence of the benzylic protons from the Cbz group confirms deprotection.[7] |
| ¹³C NMR | Presence of carbonyl signals for the amide and carboxylic acid groups. The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated exact mass of the target peptidomimetic ([M+H]⁺ or [M-H]⁻). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to confirm the enantiomeric purity. |
Applications in Drug Discovery: The Case of DPP-IV Inhibitors
The pyrrolidine scaffold derived from (R)-pyrrolidine-3-carboxylic acid is a key structural motif in a number of clinically important drugs. A prominent example is in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.[5] DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control.[5]
The rigid pyrrolidine ring of compounds derived from (R)-pyrrolidine-3-carboxylic acid provides the necessary stereochemistry to effectively bind to the active site of the DPP-IV enzyme.[5] This highlights the power of using conformationally constrained building blocks to achieve high potency and selectivity in drug design.
Signaling Pathway of DPP-IV Inhibition
Caption: The role of (R)-pyrrolidine-based inhibitors in the DPP-IV signaling pathway for glucose control.
Conclusion
This compound is a powerful and versatile building block for the synthesis of sophisticated peptidomimetics. Its inherent conformational rigidity, coupled with the strategic placement of the carboxylic acid group and the robust Cbz protecting group, provides medicinal chemists with a valuable tool to engineer molecules with improved therapeutic profiles. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery programs.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a series of peptidomimetic antimicrobial prodrugs containing glutamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
Application Notes & Protocols: Organocatalytic Enantioselective Michael Addition for the Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the organocatalytic enantioselective Michael addition for the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives. Pyrrolidine-3-carboxylic acid and its analogues are significant structural motifs in medicinal chemistry, appearing in a wide array of bioactive molecules and pharmaceuticals.[1][2][3] Asymmetric organocatalysis offers a powerful and environmentally benign approach to access these valuable compounds with high stereocontrol. This guide will delve into the underlying mechanistic principles, provide detailed experimental protocols, and discuss the characterization and application of the synthesized products, with a focus on providing actionable insights for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Chiral Pyrrolidine-3-Carboxylic Acids
The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space.[4] Specifically, pyrrolidine-3-carboxylic acid (also known as β-proline) derivatives are crucial building blocks for a variety of therapeutic agents, including enzyme inhibitors and receptor agonists.[1][5][6] For instance, derivatives of (R)-pyrrolidine-3-carboxylic acid have been successfully incorporated into dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes and Factor XIa (FXIa) inhibitors as novel anticoagulants.[6]
The stereochemistry of these molecules is often critical for their biological activity.[2] Consequently, the development of efficient and highly stereoselective synthetic methods is of paramount importance. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis.[7] This approach avoids the use of often toxic and expensive metal catalysts and aligns with the principles of green chemistry.[7] The enantioselective Michael addition, a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, is particularly well-suited for organocatalytic methods.[8][9]
This application note will focus on the use of proline and its derivatives as organocatalysts for the enantioselective Michael addition of carbonyl compounds to nitroalkenes, a robust route to highly functionalized pyrrolidine-3-carboxylic acid precursors.
Mechanistic Insights: The Enamine-Iminium Catalytic Cycle
The power of pyrrolidine-based organocatalysts in Michael additions lies in their ability to activate carbonyl donors through the formation of a nucleophilic enamine intermediate.[7][10] The generally accepted mechanism for the proline-catalyzed Michael addition proceeds through a catalytic cycle involving both enamine and iminium ion intermediates.[8][10]
The key steps in the catalytic cycle are as follows:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde (the Michael donor) to form a chiral enamine. This transformation increases the nucleophilicity of the α-carbon of the carbonyl compound.[10]
-
Michael Addition: The chiral enamine attacks the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled fashion. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which effectively shields one face of the enamine, directing the approach of the electrophile.[10] The carboxylic acid group of the catalyst can play a crucial role in this step by acting as a proton shuttle to activate the Michael acceptor through hydrogen bonding.[11][12]
-
Iminium Ion Formation and Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed to release the Michael adduct and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle.[7]
This catalytic cycle provides a framework for understanding how a small, chiral molecule can induce high levels of enantioselectivity in the final product.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-1-Cbz-pyrrolidine-3-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, enabling you to consistently achieve high yields and purity.
This compound is a vital chiral building block in pharmaceutical research, prized for its rigid scaffold that is integral to the development of various active pharmaceutical ingredients (APIs).[1][2] The success of multi-step syntheses often hinges on the efficient and clean preparation of this key intermediate. This guide provides field-proven insights into the critical parameters of the Cbz-protection step, workup, and purification.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, their probable causes, and validated solutions.
Issue 1: Low or Inconsistent Yield
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted issue that can stem from incomplete reactions, product loss during workup, or competing side reactions. Let's break down the potential causes systematically.
Potential Causes & Solutions
| Problem Area | Potential Cause | Recommended Solution & Explanation |
| Reaction Kinetics | Degraded Benzyl Chloroformate (Cbz-Cl) | Cbz-Cl is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl. Solution: Use a fresh bottle of Cbz-Cl or purify older reagent by distillation. Always handle it under an inert atmosphere (Nitrogen or Argon) and use a dry syringe for transfer. |
| Incorrect Stoichiometry | Using insufficient Cbz-Cl will lead to incomplete conversion of the starting material. Solution: Use a slight excess of Cbz-Cl (typically 1.1-1.3 equivalents) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine. | |
| Inefficient Base | The base is critical for neutralizing the HCl byproduct, which drives the equilibrium towards the product.[1] An inappropriate or weak base can stall the reaction. Solution: Use a robust inorganic base like sodium carbonate or potassium carbonate. Sodium bicarbonate is also effective and commonly used.[3] Ensure at least 2.0 equivalents of base are used to neutralize the generated acid and deprotonate the starting amino acid. | |
| Workup & Isolation | Product Loss to Aqueous Layer | The product has some water solubility, especially if the pH of the aqueous layer is not optimal. Solution: During workup, after the initial organic extraction, acidify the aqueous layer to a pH of ~2 with 1M HCl.[4] This protonates the carboxylate, making the product less water-soluble and allowing for a more complete extraction into an organic solvent like ethyl acetate. |
| Emulsion Formation | Vigorous shaking during extraction can lead to stable emulsions, trapping the product and making phase separation difficult. Solution: If an emulsion forms, add brine (saturated NaCl solution) to help break it. Gentle inversions of the separatory funnel are often sufficient for extraction and minimize emulsion risk. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product Purity is Below Target Specifications
Question: My final product shows impurities by NMR or LC-MS. How can I identify and eliminate them?
Answer: Purity issues typically arise from unreacted starting materials, reaction byproducts, or contaminants introduced during workup.
Common Impurities and Purification Strategies
-
Unreacted (R)-pyrrolidine-3-carboxylic acid: This starting material is highly polar and can be difficult to remove.
-
Solution: Ensure the reaction goes to completion. During workup, a wash with a dilute basic solution (e.g., 5% NaHCO₃) can help remove the acidic starting material from the organic layer, though this may risk some product loss if the pH is too high. The most reliable method is careful purification by column chromatography or recrystallization.
-
-
Benzyl Alcohol: This is the primary byproduct from the hydrolysis of Cbz-Cl.
-
Solution: Benzyl alcohol can often be removed by washing the organic layer with water or a mild basic solution. If it persists, it is typically removed effectively during silica gel chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Di-Cbz or other over-acylated species: While less common for this specific substrate due to the presence of the carboxylic acid, it's a theoretical possibility.
-
Solution: Use of the correct stoichiometry (slight excess of Cbz-Cl) should prevent this. These higher molecular weight impurities are typically separable by column chromatography.
-
Issue 3: Low Enantiomeric Purity (ee%)
Question: The enantiomeric excess (ee%) of my final product is lower than that of my starting material. What could be happening?
Answer: The chiral center at the C3 position of the pyrrolidine ring is generally stable under the standard basic conditions of a Cbz protection. Therefore, the most probable cause of low enantiomeric purity is the quality of the initial starting material.
-
Verify Starting Material Purity: Before starting the synthesis, it is crucial to verify the enantiomeric purity of the (R)-pyrrolidine-3-carboxylic acid.
-
Action: Analyze the starting material using a validated chiral HPLC method. This often requires derivatization to allow for separation on a chiral column.[5]
-
-
Consider the Source: If you are preparing the (R)-pyrrolidine-3-carboxylic acid via a chiral pool synthesis (e.g., from an amino acid precursor) or through the resolution of a racemic mixture, ensure that the preceding steps are optimized for stereochemical integrity.[2][6] Diastereomeric salt crystallization, a common resolution technique, may require multiple recrystallization cycles to achieve >98% ee.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base combination for this reaction? A1: A common and highly effective system involves dissolving the (R)-pyrrolidine-3-carboxylic acid in an aqueous solution of a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), often with a co-solvent like THF or dioxane.[3] The reaction is then performed by slowly adding Cbz-Cl at a low temperature (0-5 °C). This biphasic or aqueous system effectively sequesters the HCl byproduct and facilitates the reaction.
Q2: How can I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% methanol in dichloromethane with 1% acetic acid. The starting amino acid will remain at the baseline, while the Cbz-protected product will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting material (primary/secondary amines give a colored spot), while the product (a carbamate) will not stain with ninhydrin. LC-MS is also an excellent tool for tracking the disappearance of starting material and the appearance of the product mass.
Q3: What is the best method for purifying the final product? A3: For high purity, recrystallization is often the preferred method on a larger scale. A common solvent system is ethyl acetate/hexanes or toluene. For smaller scales or to remove stubborn impurities, silica gel column chromatography is very effective.
Q4: Can I use an alternative to Cbz-Cl? A4: Yes, other reagents can be used to install the Cbz group, such as Benzyl N-succinimidyl carbonate (Cbz-OSu). This reagent is a stable solid and does not produce HCl, which can sometimes simplify the reaction workup by avoiding the need for a strong base. However, Cbz-Cl is generally more cost-effective and widely used.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure. Optimization may be required based on your specific lab conditions and scale.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)
-
Dioxane (or THF)
-
Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 equiv) and sodium carbonate (2.5 equiv) in a mixture of water and dioxane (e.g., a 1:1 ratio).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add benzyl chloroformate (1.1 equiv) dropwise to the vigorously stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[4]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup - Quench & Wash: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (2x) to remove unreacted Cbz-Cl and benzyl alcohol.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M HCl. A white precipitate of the product may form.
-
Workup - Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which typically appears as a white solid or a viscous oil that solidifies upon standing.
-
Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to obtain the final this compound.
General Synthesis Workflow
Caption: General experimental workflow for the synthesis.
References
Identification and removal of byproducts in (R)-1-Cbz-pyrrolidine-3-carboxylic acid synthesis
Welcome to the technical support guide for the synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the identification and removal of key byproducts, providing not just protocols, but the chemical reasoning behind them to empower your experimental success.
Core Synthesis Overview
The protection of the secondary amine in (R)-pyrrolidine-3-carboxylic acid with a carboxybenzyl (Cbz) group is a fundamental transformation in the synthesis of many pharmaceutical intermediates.[1][2] The most common method involves the reaction of the parent amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2] While robust, this reaction can lead to several impurities that complicate downstream applications.
References
Technical Support Center: Strategies to Improve the Solubility of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of (R)-1-Cbz-pyrrolidine-3-carboxylic acid and its derivatives. Our goal is to provide you with the scientific rationale and practical protocols needed to overcome solubility challenges in your experiments.
Part 1: Understanding the Molecule & the Solubility Challenge
This compound is a chiral building block used in the synthesis of various bioactive compounds and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a carboxylic acid group and a bulky, lipophilic carboxybenzyl (Cbz) protecting group, presents a classic solubility challenge.[1][] While the carboxylic acid provides a handle for aqueous solubility, especially at higher pH, the Cbz group significantly increases the molecule's lipophilicity, often leading to poor solubility in aqueous media.[3]
Physicochemical Properties of the Parent Compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₄ | [3][4] |
| Molecular Weight | 249.26 g/mol | [3][4] |
| XLogP3 | 1.3 | [3] |
| LogP (ChemSrc) | 1.66760 | [5] |
| pKa (Predicted) | ~4.0 (for the carboxylic acid) | [6] |
Note: The pKa is an estimated value typical for a carboxylic acid of this type. The actual pKa can be influenced by the overall molecular structure and should be determined experimentally for precise calculations.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative poorly soluble in aqueous buffer?
Answer: The limited aqueous solubility is primarily due to the physicochemical properties of the molecule. The bulky, non-polar Cbz group contributes to a higher lipophilicity (LogP > 1), which favors partitioning into organic phases over aqueous ones.[3][5] Furthermore, the carboxylic acid group is protonated and uncharged at acidic pH, which significantly reduces its interaction with water molecules.[6] The crystal lattice energy of the solid material also plays a role; a stable crystal structure requires more energy to be broken down by the solvent, resulting in lower solubility.[7]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer:
-
Kinetic solubility is measured by adding a concentrated DMSO stock solution of your compound to an aqueous buffer and observing when it precipitates.[8][9][10][11] This method is fast, high-throughput, and relevant for early drug discovery stages, as it mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO.[8][11]
-
Thermodynamic solubility is the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound in a solvent over a longer period (e.g., 24 hours).[8][9][11] This measurement is crucial for later stages like formulation development, as it represents the maximum concentration achievable in a saturated solution.[9]
For initial screening and troubleshooting in vitro assays, kinetic solubility is often sufficient. For formulation and preclinical development, thermodynamic solubility is essential.[11]
Q3: How does pH affect the solubility of my compound?
Answer: The solubility of this compound derivatives is highly pH-dependent due to the ionizable carboxylic acid group.[6][12][13]
-
At low pH (pH < pKa): The carboxylic acid is predominantly in its neutral, protonated form (-COOH). This form is less polar and thus less soluble in water.
-
At high pH (pH > pKa): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[6][14]
This relationship can be predicted by the Henderson-Hasselbalch equation.[6][15] A general rule of thumb is that for an acidic compound, solubility increases as the pH moves at least 2 units above the pKa.
Part 3: Troubleshooting Guide & Strategic Solutions
This section provides a structured approach to diagnosing and solving solubility issues.
Decision-Making Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Strategy 1: pH Adjustment
Issue: My compound precipitates when diluted into neutral pH buffer (e.g., PBS pH 7.4) for a cell-based assay.
Cause: At pH 7.4, which is above the pKa of the carboxylic acid (~4), the compound should be ionized and more soluble. However, if the intrinsic solubility of the neutral form is extremely low, the increase might not be sufficient, or you may be exceeding the thermodynamic solubility limit.
Solution:
-
Confirm the pKa: Experimentally determine the pKa of your specific derivative.
-
Increase Buffer pH: If your assay can tolerate it, increasing the buffer pH to 8.0 or 8.5 will further shift the equilibrium towards the more soluble carboxylate form.[16]
-
Use a Basic Stock Solution: Prepare a concentrated stock solution in a weak base (e.g., 10 mM NaOH) before diluting into the final assay buffer. This pre-ionizes the compound.
Protocol: pH-Solubility Profile
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Add an excess amount of your solid compound to a vial containing each buffer.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[8]
-
Filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).[17]
-
Plot solubility (log scale) versus pH.
Strategy 2: Co-solvents
Issue: My compound is still not soluble enough in my assay buffer, even after pH adjustment, or the assay is sensitive to pH changes.
Cause: The aqueous buffer is too polar for your lipophilic derivative.
Solution: Introduce a water-miscible organic solvent (co-solvent) to reduce the overall polarity of the solvent system.[16][18][19]
Common Co-solvents:
-
DMSO (Dimethyl sulfoxide): Excellent solubilizing power, but can be toxic to cells at concentrations >0.5-1%.
-
Ethanol: Good solubilizer, generally well-tolerated by cells at low concentrations (<1%).
-
Polyethylene Glycol (e.g., PEG 400): Often used in preclinical formulations, less toxic than DMSO.[18]
-
Propylene Glycol (PG): Another common formulation excipient.[19]
Experimental Approach:
-
Determine the maximum tolerable percentage of each co-solvent in your specific assay.
-
Prepare stock solutions of your compound in the neat co-solvent.
-
Perform a kinetic solubility test by adding the stock solution to your assay buffer containing the predetermined percentage of the co-solvent.
-
Observe for precipitation visually or by measuring light scattering (nephelometry).[10]
Strategy 3: Salt Formation
Issue: I need to develop a formulation for in vivo studies (e.g., oral gavage or IV injection) and require significantly higher aqueous solubility.
Cause: The free acid form of the drug has poor solubility and/or dissolution rate, which will limit bioavailability.
Solution: Convert the carboxylic acid into a salt by reacting it with a pharmaceutically acceptable base.[20] Salt formation is a highly effective and common method to increase the solubility and dissolution rate of acidic drugs.[7][20][21] The resulting salt will readily dissociate in water, providing a higher concentration of the ionized, soluble drug form.[7][14]
Common Counter-ions for Carboxylic Acids:
-
Sodium (Na⁺)
-
Potassium (K⁺)
-
Calcium (Ca²⁺)
-
Amine-based: Tromethamine (Tris), Meglumine, Diethanolamine
Workflow for Salt Screening:
Caption: Workflow for pharmaceutical salt screening.
Strategy 4: Prodrug Approach
Issue: Salt formation is not feasible, or the resulting salt has stability issues (e.g., hygroscopicity, disproportionation).
Cause: The molecule's intrinsic properties are not amenable to simple salt formation, or a more significant modification is needed to alter its physicochemical profile.
Solution: A prodrug strategy involves chemically modifying the carboxylic acid group to create a new molecule (the prodrug) with improved solubility. This prodrug is designed to be converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[][23][24][25]
Prodrug Strategies for Carboxylic Acids:
-
Esterification: Convert the carboxylic acid to an ester. Adding a polar group to the ester, such as an amino acid or a phosphate, can dramatically increase water solubility.[][26] For example, creating an ester with a water-soluble alcohol can improve solubility for IV formulations.
-
Amidation: Couple the carboxylic acid with a soluble amine or amino acid.
This is a medicinal chemistry approach that requires synthesis and detailed characterization of the new chemical entity and its cleavage kinetics in vitro and in vivo.[24]
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 3. This compound | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | Chemsrc [chemsrc.com]
- 6. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. enamine.net [enamine.net]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin | 1447 Citations [scispace.com]
- 23. mdpi.com [mdpi.com]
- 24. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 26. blumberginstitute.org [blumberginstitute.org]
Preventing racemization during the synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic acid
Technical Support Center: (R)-1-Cbz-pyrrolidine-3-carboxylic acid Synthesis
Introduction
This compound is a critical chiral building block in pharmaceutical development, valued for the rigid, stereochemically defined scaffold it provides for creating complex bioactive molecules.[1][2][3] Its utility is fundamentally dependent on its enantiomeric purity. The loss of stereochemical integrity at the C3 position via racemization during synthesis can lead to inactive or off-target enantiomers, compromising the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and best practices to maintain the chiral integrity of the target molecule during its synthesis, specifically focusing on the N-protection step.
Section 1: Frequently Asked Questions - The Fundamentals of Racemization
This section addresses the core principles of racemization as they apply to amino acid derivatives.
Q1: What is racemization and why is it the primary concern in this synthesis?
A: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). In the context of this compound, the stereocenter at the C3 position is susceptible to inversion. This is a critical issue because the biological activity of many chiral drugs is exclusive to one enantiomer. The presence of the undesired (S)-enantiomer can render the product ineffective or introduce unforeseen toxicological effects.
Q2: What is the chemical mechanism responsible for racemization in this molecule?
A: The primary mechanism for racemization in α-amino acids and their derivatives is the deprotonation of the α-carbon (the carbon bearing the carboxylic acid group), followed by reprotonation.[4][5] This process proceeds through a planar carbanion or enolate intermediate.
-
Deprotonation: A base removes the acidic proton from the C3 carbon.
-
Formation of a Planar Intermediate: The resulting carbanion is stabilized by resonance with the adjacent carboxyl group, forcing it into a planar (achiral) geometry.
-
Reprotonation: When this planar intermediate is reprotonated, the proton can be added from either face of the plane with roughly equal probability. This results in the formation of both the original (R)-enantiomer and its mirror image, the (S)-enantiomer.
Any experimental condition that facilitates the formation or stabilization of this planar carbanion intermediate will increase the rate of racemization.[4]
Caption: Mechanism of base-catalyzed racemization via a planar intermediate.
Q3: What are the key experimental factors that promote racemization?
A: Several factors can accelerate racemization:
-
Presence of Base: Bases are the primary culprits as they directly abstract the α-proton.[4][6] The strength and concentration of the base are critical variables.
-
Elevated Temperature: Higher temperatures increase reaction rates, including the rate of deprotonation, thereby accelerating racemization.
-
Metal Ion Contamination: Certain metal ions, such as Cu²⁺, can chelate the amino acid and stabilize the carbanion intermediate, acting as catalysts for racemization.[4][7]
-
Activation of the Carboxylic Acid: In subsequent steps (e.g., peptide coupling), activation of the carboxyl group makes the α-proton significantly more acidic and susceptible to abstraction, even by weak bases.[8]
Section 2: Proactive Synthesis Strategy to Maintain Chiral Integrity
The most common method for synthesizing the target compound is the reaction of (R)-pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1] Adhering to a carefully controlled protocol is the most effective way to prevent racemization.
Recommended Experimental Protocol
-
Reactor Setup: In a clean, dry reaction vessel, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent system (e.g., a mixture of water and a co-solvent like THF or Dioxane) at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to minimize the rate of potential side reactions, including racemization.
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, ~2.5 eq) or sodium bicarbonate (NaHCO₃, ~3.0 eq), portion-wise while maintaining the temperature at 0 °C. Stir until the base is fully dissolved.
-
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, ~1.1 eq) dropwise to the cold, stirring solution. The addition should be slow to control the exotherm and maintain the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS to ensure completion.
-
Workup: Once the reaction is complete, perform a standard aqueous workup to remove inorganic salts and isolate the product. This typically involves acidification to protonate the carboxylic acid, followed by extraction with an organic solvent (e.g., ethyl acetate).
Data Summary: Impact of Key Parameters on Racemization
| Parameter | Recommended Condition | Rationale for Preventing Racemization |
| Base | Weak inorganic base (e.g., K₂CO₃, NaHCO₃) | Strong organic bases (e.g., DBU, DIPEA) are more likely to cause significant deprotonation of the α-carbon. Mild bases are sufficient to neutralize the HCl byproduct without aggressively abstracting the α-proton.[6] |
| Temperature | 0 °C to Room Temperature | Low temperatures decrease the kinetic energy of the system, raising the energy barrier for the deprotonation step and thus slowing the rate of racemization. |
| Solvent | Aqueous / Co-solvent (H₂O/THF) | An aqueous system helps to rapidly quench any localized excess of base or reactive intermediates. |
| Reagent Addition | Slow, dropwise addition of Cbz-Cl | Prevents temperature spikes (exotherms) and maintains a low instantaneous concentration of the reactive electrophile, minimizing side reactions. |
| Reaction Time | Monitor to completion (avoid excessive time) | Prolonged exposure to basic conditions, even if mild, can slowly lead to racemization over time. |
Section 3: Troubleshooting Guide
This section is designed to help you diagnose and resolve issues of racemization observed in your product.
Q: My final product shows a low enantiomeric excess (e.e.) by chiral HPLC. What went wrong?
A: A loss of enantiomeric purity points to one or more deviations from the optimal protocol. Use the following checklist to diagnose the likely cause.
-
Issue 1: Incorrect Base Was Used.
-
Diagnosis: Did you use a strong organic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or DBU? These bases are significantly stronger than necessary and are known to promote racemization.
-
Solution: Re-run the reaction using a milder inorganic base like potassium carbonate or sodium bicarbonate. Ensure the stoichiometry is correct; a large excess of even a mild base can be problematic.
-
-
Issue 2: The Reaction Temperature Was Too High.
-
Diagnosis: Was the reaction vessel properly cooled in an ice bath during the addition of the base and Cbz-Cl? Was a significant exotherm observed?
-
Solution: Ensure consistent cooling to 0 °C throughout the addition steps. If the reaction scale is large, consider using a more robust cooling bath (e.g., ice/brine) and a slower addition rate.
-
-
Issue 3: The Reaction Was Left for an Unnecessarily Long Time.
-
Diagnosis: Did the reaction run for several days under basic conditions?
-
Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, proceed immediately with the workup to minimize the product's exposure to the basic environment.
-
-
Issue 4: Potential Metal Contamination.
-
Diagnosis: This is harder to diagnose but can be a factor if using low-grade reagents or unclean glassware. Metal ions can catalyze the racemization process.[4][7]
-
Solution: Use high-purity, ACS-grade or higher reagents and solvents. Ensure all glassware is scrupulously cleaned, potentially with an acid wash followed by rinsing with deionized water.
-
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creation.com [creation.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrolidine-3-Carboxylic Acid Protecting Group Strategies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice on selecting and utilizing alternative amine-protecting groups for pyrrolidine-3-carboxylic acid, a critical chiral building block in medicinal chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to the Cbz group for protecting pyrrolidine-3-carboxylic acid?
While the Carboxybenzyl (Cbz) group is a classical amine-protecting group, it presents several challenges in modern synthetic workflows.[2] Key limitations include:
-
Harsh Deprotection Conditions: Cbz removal typically requires catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is not compatible with sensitive functional groups like alkenes, alkynes, or certain sulfur-containing residues.[2][3][4] These conditions can also pose safety and scalability challenges.
-
Limited Orthogonality: The conditions for Cbz cleavage can sometimes affect other protecting groups, limiting its utility in complex, multi-step syntheses where precise, selective deprotection is crucial.[2][4]
-
Difficulty in Solid-Phase Synthesis: Hydrogenolysis is not well-suited for solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery.[5][6]
Alternatives like Boc and Fmoc offer milder and more orthogonal deprotection strategies, making them more compatible with a wider range of synthetic applications.[2][7]
Q2: What are the most common and effective alternatives to the Cbz group for this application?
The two most widely adopted alternatives are the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[2][8] Both are carbamate-based protecting groups that offer distinct advantages over Cbz, particularly in terms of their deprotection chemistry.[4]
-
Boc (tert-Butoxycarbonyl): This group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[2][9][]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is stable to acidic conditions but is labile to bases, commonly removed with a solution of piperidine in DMF.[2][3][7]
The choice between Boc and Fmoc depends on the overall synthetic strategy and the other functional groups present in the molecule. Their differing deprotection requirements form the basis of "orthogonal" protection strategies, allowing for the selective removal of one group without affecting the other.[2][4][11][12]
Troubleshooting Guides & Experimental Protocols
Issue 1: Inefficient N-Boc Protection of Pyrrolidine-3-Carboxylic Acid
Symptoms:
-
Low yield of the desired N-Boc-pyrrolidine-3-carboxylic acid.
-
Presence of starting material and/or side products in the final reaction mixture.
-
Difficulty in purification.
Root Causes and Solutions:
-
Incorrect Base or pH: The reaction requires a basic medium to deprotonate the carboxylic acid and facilitate the reaction with Di-tert-butyl dicarbonate (Boc₂O).
-
Solution: Use a suitable base like sodium hydroxide or sodium bicarbonate in an aqueous/organic solvent mixture to maintain the appropriate pH.[1]
-
-
Hydrolysis of Boc Anhydride: Boc₂O is sensitive to moisture and can hydrolyze, reducing its effectiveness.
-
Solution: Use anhydrous solvents where possible and ensure the Boc₂O is of high quality. Add the Boc₂O dissolved in a compatible organic solvent to the reaction mixture.[1]
-
-
Insufficient Reaction Time or Temperature: The reaction may be slow at room temperature.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, gentle heating or extended reaction times may be necessary.
-
Detailed Protocol: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid [1]
Materials:
-
(R)-Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1N Sodium Hydroxide (NaOH)
-
3N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.
-
Add a solution of Di-tert-butyl dicarbonate in dioxane to the mixture at room temperature.
-
Stir the reaction mixture for approximately 1.5 hours.
-
Dilute the mixture with diethyl ether and separate the layers. Wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl and extract with diethyl ether.
-
Combine the ether extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected product.
Issue 2: Incomplete Boc Deprotection
Symptoms:
-
Residual Boc-protected starting material observed by LC-MS or NMR.
-
Low yield of the deprotected amine.
Root Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The acid may not be strong enough or used in sufficient excess to drive the reaction to completion.
-
Solution: Use a strong acid like neat Trifluoroacetic Acid (TFA) or a 4M solution of HCl in dioxane.[9] Ensure a sufficient stoichiometric excess of the acid is used.
-
-
Presence of Scavengers: In complex molecules, the tert-butyl cation generated during deprotection can lead to side reactions.
-
Solution: While not always necessary for pyrrolidine-3-carboxylic acid itself, for more complex derivatives, consider adding a scavenger like triethylsilane or thioanisole to trap the tert-butyl cation.[4]
-
-
Reaction Time and Temperature: The deprotection may be slow at lower temperatures.
-
Solution: Most Boc deprotections proceed efficiently at room temperature within 1-2 hours.[13] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Detailed Protocol: Boc Deprotection using TFA [9][13]
Materials:
-
N-Boc-pyrrolidine-3-carboxylic acid derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected compound in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the deprotected amine salt.
-
Collect the solid by filtration and dry under vacuum.
Issue 3: Challenges with N-Fmoc Protection and Deprotection
Symptoms:
-
Protection: Low yields during the introduction of the Fmoc group.
-
Deprotection: Incomplete removal of the Fmoc group or formation of side products.
Root Causes and Solutions:
Protection:
-
Inappropriate Reagent: Fmoc-Cl can be sensitive to moisture.
-
Solution: Use more stable reagents like Fmoc-OSu (N-hydroxysuccinimide ester) under Schotten-Baumann conditions (e.g., NaHCO₃ in an aqueous/organic mixture).[14]
-
-
pH Control: Maintaining the correct pH is crucial for efficient reaction.
-
Solution: Use a bicarbonate buffer to maintain a basic pH, which facilitates the nucleophilic attack of the amine on the Fmoc reagent.[14]
-
Deprotection:
-
Base Strength: The choice and concentration of the base are critical.
-
Dibenzofulvene Adduct Formation: The dibenzofulvene byproduct of Fmoc cleavage can react with the newly deprotected amine.
Detailed Protocol: N-Fmoc Protection [14]
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester)
-
Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the amino acid in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Add Fmoc-OSu and stir the mixture at room temperature overnight.
-
Dilute with water and adjust the pH to ~9 with saturated NaHCO₃.
-
Wash the aqueous layer with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH ~1 with 1M HCl.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the Fmoc-protected amino acid.
Detailed Protocol: Fmoc Deprotection [7]
Materials:
-
N-Fmoc-pyrrolidine-3-carboxylic acid derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up involves removing the DMF and piperidine under vacuum and purifying the resulting free amine.
Comparative Analysis of Protecting Groups
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl, Fmoc-OSu |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd)[2][3] | Strong Acid (e.g., TFA)[2][] | Base (e.g., 20% Piperidine in DMF)[2][7] |
| Key Advantages | Stable to acidic and basic conditions. | Orthogonal to Fmoc and Cbz; mild acidic cleavage.[2][17] | Orthogonal to Boc and many acid-labile side-chain protecting groups; very mild basic cleavage.[2][7] |
| Key Disadvantages | Harsh deprotection; not suitable for SPPS; incompatible with many functional groups.[5][6] | Sensitive to strong acids; potential for t-butylation side reactions.[4] | Base-labile; quasi-orthogonal to Cbz under some hydrogenolysis conditions.[14] |
| Primary Application | Solution-phase synthesis.[2] | SPPS, solution-phase synthesis.[2] | SPPS.[2][7] |
Process Flow and Decision Making
The selection of a protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow for choosing between Cbz, Boc, and Fmoc for the protection of pyrrolidine-3-carboxylic acid.
Caption: Decision workflow for selecting an amine protecting group.
This diagram guides the user through a series of questions about their specific synthetic context to arrive at the most suitable protecting group. The primary considerations are the type of synthesis (solid-phase vs. solution-phase) and the chemical stability of other functional groups present in the molecule.
Mechanism Overview: Orthogonal Deprotection
The orthogonality of Boc and Fmoc is fundamental to their utility. One can be removed without affecting the other, allowing for complex molecular construction.
Caption: Orthogonal removal of Boc and Fmoc protecting groups.
This schematic illustrates that starting from a di-protected compound, a researcher can selectively cleave either the Boc group with acid or the Fmoc group with a base, leaving the other intact for subsequent reactions. This level of control is essential for modern synthetic chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Cbz Deprotection of Pyrrolidine Derivatives
Welcome to our dedicated technical support center for optimizing the deprotection of Carboxybenzyl (Cbz or Z) protected pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve clean, efficient, and reproducible results in your laboratory.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the Cbz deprotection of pyrrolidine derivatives.
Question 1: My catalytic hydrogenation for Cbz deprotection is sluggish or incomplete. What are the likely causes and how can I resolve this?
Answer: This is a very common issue in Cbz deprotection. Several factors can contribute to a slow or stalled reaction. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents from previous steps.[1][2]
-
Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and degrade over time.[2]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient for complete conversion.[1][2]
-
Solution: Increase the hydrogen pressure, for example, to 50 psi or higher, using appropriate hydrogenation apparatus.[2]
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate has access to the catalyst surface.[1]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]
-
-
Product Inhibition: The newly formed free amine of the pyrrolidine derivative can coordinate to the palladium catalyst, thereby inhibiting its activity.[2]
-
Solution: The addition of a weak acid, such as acetic acid, to the reaction mixture can protonate the product amine, preventing its coordination with the catalyst.[2]
-
Question 2: I'm observing the reduction of other functional groups in my molecule during catalytic hydrogenation. How can I improve the chemoselectivity?
Answer: Achieving selectivity is critical when other reducible functional groups like alkenes, alkynes, nitro groups, or aryl halides are present.[1][3]
-
Solution: Catalytic Transfer Hydrogenation. This method often provides better selectivity compared to using hydrogen gas.[2][3] It employs a hydrogen donor in solution, such as ammonium formate or formic acid, which can be milder and more selective.[3][4]
Question 3: During my Cbz deprotection with HBr in acetic acid, I'm getting an acetylated side product. How can I avoid this?
Answer: This is a known side reaction where the deprotected amine is acetylated by the acetic acid solvent.[1]
-
Solution: Use a Non-nucleophilic Acid/Solvent System. Consider using HCl in a non-acetylating solvent like dioxane or isopropanol.[5] Trifluoroacetic acid (TFA) is another option, but be mindful of its strong acidity, which could cleave other acid-sensitive protecting groups.[1][6]
-
Milder Lewis Acid Conditions: A system of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively deprotect Cbz groups at room temperature and is compatible with a wide range of functional groups, thus avoiding acetylation.[1][7]
Question 4: I am concerned about the formation of genotoxic byproducts. Are there safer alternatives to some Cbz deprotection methods?
Answer: Yes, safety and the nature of byproducts are critical considerations, especially in drug development. For instance, using TMS-iodide for Cbz deprotection can generate benzyl iodide, a known genotoxic alkylating agent.[2]
-
Safer Alternatives:
-
Catalytic hydrogenation is generally a clean method, producing only toluene and carbon dioxide as byproducts.[1]
-
Nucleophilic cleavage using 2-mercaptoethanol is a much safer option that avoids the formation of highly reactive byproducts. The resulting benzylated thiol is generally less reactive and easier to remove.[1][8]
-
Visualizing the Process: Workflow and Mechanism
To further clarify the troubleshooting process and the underlying chemistry, the following diagrams are provided.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Caption: Simplified mechanisms for Cbz deprotection.
Frequently Asked Questions (FAQs)
-
What is the most common method for Cbz deprotection? The most prevalent and widely used method is catalytic hydrogenation, typically employing palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[1][3] This method is favored for its efficiency, mild conditions, and clean byproducts (toluene and carbon dioxide).[1]
-
What are the main side products to watch out for during Cbz deprotection? The primary side products are dependent on the deprotection method and the substrate:
-
How do I choose the best Cbz deprotection method for my specific pyrrolidine derivative? The choice of method is dictated by the functional groups present in your molecule:
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is generally the preferred method.[1]
-
For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups): Non-reductive methods like acidic cleavage (e.g., HBr in acetic acid or the milder AlCl₃ in HFIP) or nucleophilic cleavage are recommended.[1]
-
For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like catalytic hydrogenation or nucleophilic cleavage should be employed.[1]
-
Experimental Protocols
Below are detailed, step-by-step methodologies for key Cbz deprotection experiments.
Protocol 1: Standard Catalytic Hydrogenation
This protocol describes the deprotection of a Cbz-protected pyrrolidine derivative using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Cbz-protected pyrrolidine derivative
-
10% Palladium on carbon (Pd/C), 5-10% w/w[3]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected pyrrolidine derivative (1 equivalent) in a suitable solvent (e.g., MeOH or EtOH) in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.[3]
-
Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with H₂ three times. A hydrogen balloon is often sufficient for atmospheric pressure reactions.[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper in the air. Quench the catalyst on the filter paper with water before disposal.[1]
-
Concentrate the filtrate under reduced pressure to yield the deprotected pyrrolidine derivative.
Protocol 2: Acidic Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to reduction but stable to strong acidic conditions.
Materials:
-
Cbz-protected pyrrolidine derivative
-
Anhydrous ether (for precipitation)
Procedure:
-
Dissolve the Cbz-protected pyrrolidine derivative (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[2]
-
Stir the solution at room temperature and monitor the reaction by TLC or LC-MS. Deprotection is often complete within 30 minutes to 2 hours.
-
Upon completion, precipitate the product by adding the reaction mixture to cold, anhydrous ether.
-
Collect the precipitated product (as the HBr salt) by filtration, wash with ether, and dry under vacuum.
Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol
This method provides a non-reductive and non-acidic alternative for Cbz deprotection, which is beneficial for substrates with multiple sensitive functionalities.[8][11]
Materials:
-
Cbz-protected pyrrolidine derivative
-
2-Mercaptoethanol
-
N,N-Dimethylacetamide (DMAC)[1]
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).[1]
-
Add 2-mercaptoethanol (e.g., 2 equivalents).[1]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Room Temp, Atmospheric to high pressure | Mild, clean byproducts (toluene, CO₂).[1] | Reduces other functional groups; catalyst poisoning.[1] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Room Temp to mild heating | Safer than H₂ gas; often more selective.[3] | Can still reduce some sensitive groups.[1] |
| Acidic Cleavage | HBr in Acetic Acid | Room Temp | Effective for reduction-sensitive substrates. | Harsh acidic conditions; potential for side reactions (acetylation).[1] |
| Lewis Acid Cleavage | AlCl₃, HFIP | Room Temp | Milder than HBr/AcOH; good functional group tolerance.[1][7] | Requires stoichiometric Lewis acid. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | 75 °C | Highly selective; avoids reduction and strong acids.[1][11] | Requires heating; removal of thiol byproducts. |
By understanding the underlying chemical principles and potential pitfalls, you can select the optimal conditions for your specific pyrrolidine derivative and troubleshoot effectively, leading to successful and efficient Cbz deprotection.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tdcommons.org [tdcommons.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Hydrogen bromide solution, 33 wt. in acetic acid HBr [sigmaaldrich.com]
- 10. Hydrogen Bromide 33% wt in Acetic Acid [oakwoodchemical.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Long-term storage and stability issues of (R)-1-Cbz-pyrrolidine-3-carboxylic acid
Technical Support Center: (R)-1-Cbz-pyrrolidine-3-carboxylic acid
Welcome to the technical support guide for this compound (CAS 192214-06-5). This resource is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. As a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), ensuring its stability and purity is paramount for reproducible and successful experimental outcomes.[1]
This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common challenges related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: The recommended storage temperature is between 2°C and 8°C.[2] Storing the compound in a refrigerator within this temperature range minimizes the rate of potential degradation reactions. Avoid storing it at room temperature for extended periods or in freezers where freeze-thaw cycles could potentially affect the material's physical state and introduce moisture.
Q2: Is this compound sensitive to air or moisture?
A2: Yes. Due to the presence of a carboxylic acid group, the compound is potentially hygroscopic, meaning it can absorb moisture from the atmosphere.[3][4] Moisture can not only affect the accuracy of weighing but may also lead to slow hydrolysis of the carbamate (Cbz) protecting group over very long periods. Therefore, it is crucial to keep the container tightly sealed. For long-term storage, we recommend storing it under an inert atmosphere (e.g., argon or nitrogen) and using a desiccator.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two primary stability concerns are the hydrolysis of the N-Cbz group and potential racemization at the chiral center (C3).
-
Hydrolysis: The carbobenzyloxy (Cbz) group is generally stable but can be cleaved by strong acids or catalytic hydrogenolysis.[5][6] While stable under recommended storage conditions, exposure to acidic or basic contaminants, or significant moisture over time, could initiate slow hydrolysis, yielding (R)-pyrrolidine-3-carboxylic acid and benzyl alcohol.
-
Racemization: The chiral center at the C3 position is generally stable under storage conditions. However, proline derivatives can be susceptible to racemization under certain reaction conditions, particularly during peptide coupling steps involving reagents like carbodiimides in the presence of 1-hydroxybenzotriazole (HOBt).[7][8] It is less of a storage concern and more of a consideration during its chemical application.
Q4: What is the expected shelf life of this compound?
A4: When stored under the recommended conditions (2-8°C, dry, inert atmosphere, protected from light), the compound is expected to remain stable for several years. However, we recommend re-analyzing the purity of the material if it has been stored for more than two years or if the container has been opened multiple times.
Q5: How should I handle the compound when preparing for an experiment?
A5: To mitigate issues with hygroscopicity, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. If possible, weigh the compound in a low-humidity environment or a glovebox. If the material is suspected to have absorbed water, it can be dried under a high vacuum for several hours before use.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing logical workflows to diagnose and resolve the issues.
Problem 1: Inconsistent or lower-than-expected yields in my reaction.
This is a common issue that often points to a problem with the purity or quantification of the starting material.
Diagnostic Workflow for Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Causality: An inaccurate weight due to absorbed moisture is a frequent cause of apparent low yields. By drying the material and re-weighing, you ensure the molar equivalents in your reaction are correct. If purity is the issue, no amount of drying will solve the problem, and fresh material is required.
Problem 2: My final product shows low enantiomeric excess (ee) or diastereomeric excess (de).
This indicates a loss of stereochemical integrity either in the starting material or during your synthetic transformation.
Diagnostic Workflow for Low Enantiopurity
Caption: Decision tree for investigating loss of stereochemical purity.
Causality: While racemization during storage is rare, it is crucial to first rule out the starting material as the source of enantiomeric impurity. More commonly, the reaction conditions themselves are the cause. Proline derivatives are known to be susceptible to racemization during amide bond formation, a process that can be catalyzed by certain additives like HOBt.[7] Modifying the reaction protocol to use less aggressive reagents or lower temperatures is the most effective solution.
Problem 3: I see an unexpected peak in my crude reaction mixture's LC-MS analysis.
An unexpected peak could be a process impurity, a side-product, or a result of using degraded starting material.
Potential Degradation Pathway
Caption: Hydrolysis of the N-Cbz protecting group.
Troubleshooting Steps:
-
Identify the Mass: Check if the mass of the impurity corresponds to a potential degradation product. The most likely candidate from storage degradation is the deprotected amine, (R)-pyrrolidine-3-carboxylic acid (Mass = 115.13).
-
Re-analyze Starting Material: Run an analytical HPLC or LC-MS on your starting material (See Protocol 1). If the impurity is present, the source is confirmed. Procure a fresh batch of starting material.
-
Review Reaction Conditions: If the starting material is clean, the impurity is a side-product. The Cbz group is sensitive to catalytic hydrogenation and strong acids.[9][10] Ensure your reaction conditions are compatible. For example, if your synthesis involves reducing a nitro group with H₂/Pd-C, you will also cleave the Cbz group.
Data & Protocols
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Slows potential chemical degradation.[2] |
| Atmosphere | Inert Gas (Argon, N₂) | Prevents oxidation and minimizes exposure to moisture. |
| Container | Tightly sealed, opaque | Protects from air/moisture and light. |
| Handling | Equilibrate to RT in a desiccator before opening | Prevents water condensation on the cold solid. |
| Drying | High vacuum for 4-6 hours at RT | Removes adsorbed water from the hygroscopic solid. |
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the chemical purity of this compound.
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System Preparation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 214 nm and 254 nm.
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Column Temperature: 30°C.
-
-
Sample Preparation:
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Accurately prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Method:
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Gradient: 10% B to 90% B over 15 minutes. Hold at 90% B for 2 minutes. Return to 10% B over 1 minute and equilibrate for 5 minutes.
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Injection Volume: 10 µL.
-
-
Analysis:
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Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should show a major peak with >97% area.
-
Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC
This protocol is essential for confirming the stereochemical integrity of the compound.
-
System Preparation:
-
Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK series). The exact column and mobile phase should be screened for optimal separation.
-
Mobile Phase: Typically a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., 2-Propanol) with an acidic additive. A common starting point is 90:10 Hexane:2-Propanol + 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Ensure the sample is fully dissolved.
-
-
HPLC Method:
-
Mode: Isocratic (run with a constant mobile phase composition).
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
The (R)- and (S)-enantiomers should resolve into two separate peaks. The enantiomeric excess (% ee) is calculated as: [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A high-quality sample should have an ee of ≥98%.
-
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | Chemsrc [chemsrc.com]
- 3. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 4. d-nb.info [d-nb.info]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
Common pitfalls in the characterization of (R)-1-Cbz-pyrrolidine-3-carboxylic acid
Welcome to the technical support guide for (R)-1-Cbz-pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this valuable chiral building block. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve experimental issues efficiently.
Table of Contents
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Frequently Asked Questions (FAQs)
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Troubleshooting Guide: Synthesis and Purification
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Troubleshooting Guide: Analytical Characterization
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Protocols and Methodologies
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References
Frequently Asked Questions (FAQs)
What is this compound and why is its characterization critical?
This compound is a chiral pyrrolidine derivative widely used as a building block in the synthesis of pharmaceuticals and bioactive molecules.[1] The "Cbz" or "Z" group (carboxybenzyl) is a common protecting group for the nitrogen atom of the pyrrolidine ring, rendering it non-nucleophilic and stable to a variety of reaction conditions.[1]
Accurate characterization is paramount because both the chemical purity and the stereochemical integrity of this building block directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Impurities or the presence of the undesired (S)-enantiomer can lead to significant differences in biological activity and potential off-target effects.
What are the most common pitfalls in characterizing this compound?
The three most common pitfalls are:
-
Misinterpretation of NMR Spectra: The presence of rotational isomers (rotamers) due to restricted rotation around the carbamate (N-Cbz) bond leads to peak doubling or broadening in both ¹H and ¹³C NMR spectra, which is often mistaken for impurities.[2][3]
-
Incomplete Removal of Synthesis Byproducts: Failure to remove byproducts from the Cbz-protection step, such as dipeptides or unreacted starting materials, can complicate subsequent reactions and analytical interpretation.
-
Inaccurate Assessment of Enantiomeric Purity: Achieving baseline separation of enantiomers via chiral chromatography can be challenging and requires careful method development. Without a validated method, the true enantiomeric excess (e.e.) may be misreported.
Troubleshooting Guide: Synthesis and Purification
Q1: My reaction to Cbz-protect (R)-pyrrolidine-3-carboxylic acid is low-yielding and gives multiple spots on TLC. What are the likely side products?
This issue typically arises from improper pH control during the Schotten-Baumann reaction, the standard method for introducing a Cbz group using benzyl chloroformate (Cbz-Cl).[4][5]
Causality: The reaction involves the nucleophilic attack of the secondary amine of pyrrolidine-3-carboxylic acid on Cbz-Cl. An aqueous base (like Na₂CO₃ or NaOH) is required to neutralize the HCl byproduct.[6][7]
-
If the pH is too low (acidic): The starting amine becomes protonated, reducing its nucleophilicity and slowing down the desired reaction. Furthermore, Cbz-Cl can decompose in acidic conditions.[]
-
If the pH is not sufficiently basic (pH < 9): A significant side reaction can occur. The carboxylate end of one molecule of the starting material can attack the Cbz-Cl, forming a mixed anhydride. This activated species can then react with another molecule of the starting amine to form a dipeptide byproduct . This is a very common impurity that can be difficult to separate.[4]
-
If the pH is too high (strongly basic): While less common for this specific substrate, excessively high pH can risk racemization of the chiral center.[]
Troubleshooting Workflow:
Caption: Workflow to diagnose Cbz protection issues.
Self-Validation Steps:
-
Monitor pH: During the addition of Cbz-Cl, use a pH meter to ensure the reaction medium stays between pH 9 and 10.5.
-
Slow Addition: Add the Cbz-Cl slowly at a low temperature (0-5 °C) to control the exothermic reaction and prevent localized pH drops.
-
TLC Analysis: Use a suitable mobile phase (e.g., 10% Methanol in Dichloromethane with 1% Acetic Acid) to resolve the starting material, product, and potential dipeptide byproduct. The dipeptide will be higher molecular weight and likely have a different polarity.
Q2: After aqueous workup and extraction, I'm struggling to get my product to crystallize and it remains an oil. How can I improve purification?
This compound can be challenging to crystallize, especially if minor impurities are present.
Causality:
-
Residual Solvents: Trapped water or organic solvents from the extraction (e.g., ethyl acetate, dichloromethane) can act as an "anti-solvent" for crystallization.
-
Process-Related Impurities: As discussed in Q1, byproducts like dipeptides or benzyl alcohol (from Cbz-Cl hydrolysis) can inhibit crystal lattice formation.
-
Rotameric Equilibrium: In solution, the compound exists as a mixture of rotamers, which can complicate the ordered packing required for crystallization.
Troubleshooting Table:
| Problem | Potential Cause | Recommended Solution |
| Persistent Oil | Residual Water | Co-evaporate the sample with an anhydrous solvent like toluene (3x) under reduced pressure to azeotropically remove water. |
| Residual Organic Solvent | Dry the oil under high vacuum for an extended period (12-24h) at a slightly elevated temperature (30-40 °C). | |
| Impurities Present | Purify the oil via flash column chromatography on silica gel. A gradient elution of methanol in dichloromethane containing a small amount of acetic acid (0.5-1%) is often effective. | |
| Fails to Crystallize After Purification | Kinetic Barrier | Try various crystallization solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol). Use techniques like slow evaporation, slow cooling, or vapor diffusion. Seeding with a previously obtained crystal can be highly effective. |
Troubleshooting Guide: Analytical Characterization
Q3: My ¹H NMR spectrum looks overly complex with more peaks than expected. Am I looking at an impure sample?
While impurities are possible, the most common reason for a complex NMR spectrum in Cbz-protected pyrrolidines is the presence of rotamers .
Causality: The Amide Bond The nitrogen in the Cbz group has lone pair electrons that are delocalized into the carbonyl p-system. This gives the C-N bond significant double-bond character, severely restricting its rotation at room temperature. As a result, the compound exists as a mixture of two slowly interconverting isomers (cis and trans rotamers) in solution.
Caption: The restricted C-N bond causing rotamers.
Each rotamer has a unique chemical environment, meaning nearly every proton and carbon on and near the pyrrolidine ring will give rise to a separate set of signals in the NMR spectrum. This leads to the appearance of doubled or broadened peaks.
Self-Validation Steps:
-
Check the Cbz Protons: Look for two distinct singlets or multiplets for the benzylic protons (-CH₂-Ph) around 5.1-5.2 ppm and two sets of signals for the aromatic protons (7.3-7.4 ppm).
-
Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures (e.g., 50 °C, 80 °C, 100 °C). As the temperature increases, the rate of interconversion between rotamers increases. If the doubled peaks begin to broaden and coalesce into single, sharp peaks, it is definitive evidence of rotamers, not impurities.
-
2D NMR: Techniques like COSY and HSQC can help trace the correlations for each individual rotamer, confirming that the "extra" peaks belong to a second conformer of the same molecule.
Q4: How can I confidently determine the enantiomeric purity of my sample? My attempts at chiral HPLC are giving poor resolution.
Determining enantiomeric excess (e.e.) requires a specialized analytical method, typically chiral High-Performance Liquid Chromatography (HPLC). Poor resolution is a common hurdle in method development.
Causality: Enantiomers have identical physical properties and can only be separated by interacting with another chiral entity. In chiral HPLC, this is the chiral stationary phase (CSP). The separation depends on the transient formation of diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times.[9] Achieving good separation (resolution > 1.5) requires optimizing this interaction.
Troubleshooting Workflow for Chiral HPLC Method Development:
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Enhancing the Enantiomeric Purity of (R)-1-Cbz-pyrrolidine-3-carboxylic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of (R)-1-Cbz-pyrrolidine-3-carboxylic acid, a critical chiral building block in pharmaceutical development.[1][2][]
Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Low Enantiomeric Excess (% ee)
Low enantiomeric excess is a frequent hurdle in chiral synthesis and resolution. This section breaks down the common causes and provides systematic troubleshooting strategies.
Question: My chiral HPLC analysis shows a low enantiomeric excess for my synthesized this compound. Where should I start troubleshooting?
Answer: The first and most critical step is to validate your analytical method.[4] An unoptimized chromatographic method can lead to inaccurate % ee determination.
Recommended Action Plan:
-
Prepare a Racemic Standard: Synthesize or purchase a true racemic (50:50) mixture of (R)- and (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
-
Analyze the Racemic Standard: Inject the racemic standard into your chiral HPLC system.
-
Expected Outcome: You should observe two baseline-separated peaks of equal area.
-
Troubleshooting the Analysis: If the peaks are not well-resolved, your analytical method requires optimization before you can trust the % ee values from your reaction.[4]
Question: I've confirmed my analytical method is accurate, but my enantiomeric excess is still low. Could impurities in my starting materials be the cause?
Answer: Yes, impurities in starting materials can significantly impact enantioselectivity.[4]
Potential Issues and Solutions:
-
Catalyst Poisoning: Certain functional groups within impurities can irreversibly bind to and deactivate your chiral catalyst.
-
Competing Reactions: Impurities may promote a non-selective background reaction, leading to the formation of a racemic product and lowering the overall measured % ee.[4]
-
Substrate Mimicry: Some impurities might be structurally similar to your intended substrate and compete for the catalyst's active site without reacting, effectively reducing the catalyst's availability.[4]
Preventative Measures:
-
Purity Analysis: Always verify the purity of your starting materials using techniques like NMR and HPLC before use.
-
Purification: If necessary, purify starting materials through recrystallization or chromatography.
Question: I'm using a high-quality chiral catalyst from a reputable supplier, but my results are poor. Could the catalyst itself be the problem?
Answer: Absolutely. Even high-quality catalysts can underperform if not handled and stored correctly.
Key Considerations:
-
Moisture and Air Sensitivity: Many chiral catalysts are sensitive to moisture and air. Ensure you are using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) where required.
-
Storage Conditions: Adhere strictly to the supplier's storage recommendations, which often include refrigeration or storage in a desiccator.
-
Catalyst Loading: Inconsistent catalyst loading can lead to variable results. Ensure accurate weighing and transfer of the catalyst.
Section 2: FAQs on Chiral Resolution via Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and effective method for resolving enantiomers on a larger scale.[2][5]
Question: How do I select the appropriate chiral resolving agent for this compound?
Answer: The selection of a resolving agent is crucial and is based on the principle of forming diastereomeric salts with differing solubilities.[5][6] For a carboxylic acid like your target compound, you will need a chiral base.
Commonly Used Chiral Bases for Resolving Carboxylic Acids:
-
(R)-(+)-α-Methylbenzylamine
-
(S)-(-)-α-Methylbenzylamine
-
Brucine
-
Strychnine
-
Cinchona alkaloids (e.g., quinine, quinidine)
The ideal choice often requires empirical screening to find the agent that provides the best crystal formation and separation.
Question: What is the general protocol for diastereomeric salt crystallization?
Answer: The process involves forming diastereomeric salts, followed by fractional crystallization to separate them based on their differential solubility.[2][5]
Experimental Workflow for Diastereomeric Salt Crystallization:
Caption: Workflow for Chiral Resolution.
Detailed Protocol:
-
Dissolution: Dissolve the racemic 1-Cbz-pyrrolidine-3-carboxylic acid in a suitable solvent (e.g., ethanol or isopropanol).[2]
-
Addition of Resolving Agent: Add an equimolar amount of the chosen chiral resolving agent.
-
Heating: Gently heat the mixture to ensure complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched product.[6]
-
Extraction and Purification: Extract the desired enantiomer into an organic solvent and purify further if necessary.
Question: My diastereomeric salt crystallization is not yielding a high enantiomeric excess. What can I do?
Answer: Optimizing the crystallization process is key to achieving high enantiomeric purity.
Troubleshooting Table for Diastereomeric Salt Crystallization:
| Problem | Potential Cause | Suggested Solution |
| Low % ee | Incomplete separation of diastereomers. | - Perform multiple recrystallizations of the diastereomeric salt. - Screen different solvents to find one with a greater solubility difference between the diastereomers. |
| Poor Crystal Formation | Supersaturation issues or impurities. | - Try different cooling rates (slower cooling often yields better crystals). - Add a seed crystal of the desired diastereomeric salt. - Ensure the starting material is of high purity. |
| Low Yield | The desired diastereomer is too soluble. | - Experiment with different solvent systems or solvent ratios. - Consider a different chiral resolving agent. |
Section 3: FAQs on Synthesis and Purification
Question: What are the common synthetic routes to this compound?
Answer: There are several effective strategies, with chiral pool synthesis being a prominent approach.
Synthetic Strategies:
-
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials from natural sources.[1] For this compound, common precursors include L-aspartic acid and (R)-glycidol.[1]
-
Asymmetric Synthesis: This involves creating the chiral center during the reaction sequence using a chiral catalyst or auxiliary. For instance, organocatalytic enantioselective Michael additions have been developed to synthesize substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess.[1][7]
Illustrative Chiral Pool Synthesis Workflow:
Caption: Chiral Pool Synthesis Overview.
Question: How can I effectively remove the Cbz protecting group?
Answer: The carbobenzyloxy (Cbz) group is a robust protecting group for amines, and its removal is a standard procedure.[1]
Common Deprotection Method:
-
Catalytic Hydrogenolysis: This is the most common and efficient method for Cbz deprotection. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
Experimental Protocol for Cbz Deprotection:
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
Section 4: Analytical Methods for Purity Assessment
Question: What analytical techniques are essential for characterizing the purity and structure of this compound?
Answer: A combination of spectroscopic and chromatographic methods is necessary for comprehensive characterization.[1]
Recommended Analytical Techniques:
| Technique | Purpose | Key Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and purity assessment. | - Confirms the presence of the pyrrolidine ring, Cbz group, and carboxylic acid. - Can indicate the presence of impurities. |
| Chiral HPLC | Determination of enantiomeric purity (% ee). | - Separates and quantifies the (R) and (S) enantiomers. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | - Confirms the molecular ion peak. |
| Melting Point Analysis | Purity assessment. | - A sharp melting point close to the literature value indicates high purity. |
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Tale of Two Enantiomers: Unveiling the Stereoselective Biological Activity of (R)- vs (S)-1-Cbz-pyrrolidine-3-carboxylic acid
For Immediate Release
In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms in a molecule can be the determining factor between a potent therapeutic and an inactive compound. This principle of stereochemistry is paramount, and nowhere is it more evident than in the biological evaluation of chiral molecules. This guide provides a comprehensive comparison of the biological activity of the (R)- and (S)-enantiomers of 1-Cbz-pyrrolidine-3-carboxylic acid, a key building block in the synthesis of numerous biologically active compounds. While direct comparative studies on these specific protected amino acid analogues are not extensively documented in publicly available literature, by examining their role as precursors and the behavior of their derivatives, we can elucidate the profound impact of their stereochemistry.
The Central Role of Chirality in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs.[1][2] The introduction of a substituent at the 3-position of the pyrrolidine ring, as in 1-Cbz-pyrrolidine-3-carboxylic acid, creates a chiral center, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. Biological systems, being inherently chiral themselves, often exhibit a high degree of stereoselectivity, meaning that one enantiomer may interact with a biological target, such as an enzyme or receptor, with significantly higher affinity and efficacy than the other.[2]
This stereospecificity is a cornerstone of modern drug design. The precise spatial orientation of functional groups on a molecule dictates its ability to bind to a target's active site. An incorrect orientation can lead to diminished activity, altered pharmacological effects, or even toxicity. Therefore, the synthesis and evaluation of enantiomerically pure compounds are critical steps in the drug development process.
Comparative Biological Activity: Insights from Derivative Studies
While direct experimental data comparing the biological activity of (R)- and (S)-1-Cbz-pyrrolidine-3-carboxylic acid is sparse, extensive research on their derivatives provides compelling evidence of their differential effects. These molecules serve as crucial starting materials for more complex structures where the stereochemistry of the pyrrolidine core is retained and dictates the ultimate biological outcome.
One of the most illustrative examples comes from the field of anti-mycobacterial drug discovery. In a study focused on inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a series of pyrrolidine carboxamides were synthesized.[3] Crucially, the resolution of racemic mixtures of these inhibitors revealed that only one enantiomer was active as an inhibitor of InhA. This stark difference underscores the critical importance of the pyrrolidine stereocenter in the binding and inhibition of the enzyme.
The following table summarizes hypothetical, yet illustrative, structure-activity relationship (SAR) findings for a series of pyrrolidine-based compounds, demonstrating the impact of stereochemistry on biological potency.
| Compound Series | Stereochemistry at C-3 | Biological Target | Relative Potency |
| Series A | (R) | Enzyme X | High |
| Series B | (S) | Enzyme X | Low / Inactive |
| Series C | Racemic | Enzyme X | Moderate |
This illustrative data highlights a common observation in medicinal chemistry: the biological activity often resides predominantly in one enantiomer.
Synthesis of Enantiomerically Pure (R)- and (S)-1-Cbz-pyrrolidine-3-carboxylic acid
The ability to compare the biological activities of the individual enantiomers relies on their efficient and stereoselective synthesis. Both (R)- and (S)-1-Cbz-pyrrolidine-3-carboxylic acid are accessible through various synthetic routes, often starting from chiral precursors.
A common strategy for the synthesis of the (R)-enantiomer involves starting from (R)-pyrrolidine-3-carboxylic acid, which can be protected with a carboxybenzyl (Cbz) group. The Cbz group is introduced by reacting the starting amino acid with benzyl chloroformate in the presence of a base.[4]
A similar approach can be employed for the synthesis of the (S)-enantiomer, starting from (S)-pyrrolidine-3-carboxylic acid. The Cbz protecting group is favored for its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[4]
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activity of the (R)- and (S)-enantiomers, a variety of in vitro and in vivo assays can be employed. The choice of assay depends on the putative biological target of the compounds.
Enzyme Inhibition Assay
Given that derivatives of these compounds have shown activity as enzyme inhibitors, a primary method for comparison would be an enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against a specific target enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of the target enzyme at a known concentration in an appropriate buffer. Prepare a solution of the enzyme's substrate, which upon enzymatic conversion, produces a detectable signal (e.g., colorimetric or fluorescent).
-
Compound Dilution: Prepare a series of dilutions of the (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a microplate, add the enzyme solution to wells containing the different concentrations of each enantiomer. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: After a specific incubation period, measure the signal produced by the enzymatic reaction using a microplate reader.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each enantiomer.
Receptor Binding Assay
If the compounds are being investigated as potential receptor ligands, a radioligand binding assay can be used to determine their binding affinity (Ki).
Objective: To measure the ability of each enantiomer to displace a known radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Radioligand and Compound Preparation: Prepare a solution of a radiolabeled ligand with high affinity for the receptor and serial dilutions of the (R)- and (S)-enantiomers.
-
Binding Reaction: In a reaction tube, incubate the cell membranes with the radioligand and varying concentrations of the test compounds.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated.
Conclusion: The Imperative of Stereochemical Purity
The evidence, primarily from studies of their derivatives, strongly suggests that the biological activities of (R)- and (S)-1-Cbz-pyrrolidine-3-carboxylic acid are not identical. The inherent chirality of biological targets dictates that one enantiomer will likely exhibit a superior pharmacological profile. For researchers and drug development professionals, this underscores the critical need to synthesize and evaluate enantiomerically pure compounds. The use of a racemic mixture can mask the true potency of the active enantiomer and introduce confounding effects from the less active or inactive enantiomer.
Future research should focus on direct, head-to-head comparisons of these and other chiral building blocks in a variety of biological assays. Such studies will not only provide valuable data for specific drug discovery programs but also contribute to a deeper understanding of the fundamental principles of stereochemistry in pharmacology.
References
- 1. scbt.com [scbt.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 192214-06-5 [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, chiral pyrrolidine scaffolds are foundational building blocks for a multitude of biologically active molecules.[1] The precise structural and stereochemical integrity of these intermediates is paramount. (R)-1-Cbz-pyrrolidine-3-carboxylic acid, a derivative featuring a carboxybenzyl (Cbz) protecting group, is a versatile synthon used in the development of novel therapeutics.[1]
This guide provides an in-depth spectroscopic comparison of this key molecule with three critical analogs, offering field-proven insights into how subtle structural changes manifest in common analytical techniques. A multi-spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is not merely confirmatory; it is a self-validating system for unambiguous characterization.
The analogs chosen for this comparative analysis are:
-
The Enantiomer: (S)-1-Cbz-pyrrolidine-3-carboxylic acid
-
The Alternative Protecting Group: (R)-1-Boc-pyrrolidine-3-carboxylic acid
-
The Regioisomer: (R)-1-Cbz-pyrrolidine-2-carboxylic acid
Our analysis will focus on the causality behind spectral differences, providing the rationale needed to interpret data with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For the pyrrolidine scaffold, ¹H and ¹³C NMR provide a detailed map of the entire carbon-hydrogen framework.
Experimental Protocol: High-Resolution NMR Spectroscopy
The quality of an NMR spectrum is profoundly affected by sample preparation.[2][3] The following protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-15 mg of the analyte into a clean, dry vial.[4] For ¹³C NMR, a higher concentration (15-30 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for these carboxylic acids as it effectively solubilizes the compounds and allows for the observation of the exchangeable acidic proton (COOH).
-
Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is optimal for the spectrometer (typically ~4-5 cm).[2][5]
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Record a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.
-
Reference the spectra to the residual solvent signal (DMSO-d₆: δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
Comparative NMR Data Analysis
The following diagram illustrates the general structure and numbering scheme used for spectral assignment.
Caption: General structure of 1-Cbz-pyrrolidine-3-carboxylic acid.
Table 1: Comparative ¹H and ¹³C NMR Data (Representative Values in DMSO-d₆)
| Compound | Key ¹H Signals (δ, ppm) | Key ¹³C Signals (δ, ppm) |
| This compound | ~12.4 (s, 1H, COOH), 7.3-7.4 (m, 5H, Ar-H), 5.05 (s, 2H, CH₂-Ph), 3.4-3.7 (m, 4H, C²H₂, C⁵H₂), 3.1 (m, 1H, C³H), 2.0-2.2 (m, 2H, C⁴H₂) | ~174.5 (COOH), ~154.2 (N-COO), ~137.0 (Ar-C), ~128.4, ~127.8 (Ar-CH), ~65.8 (CH₂-Ph), ~51.5 (C⁵), ~46.0 (C²), ~41.0 (C³), ~30.5 (C⁴) |
| (S)-1-Cbz-pyrrolidine-3-carboxylic acid | Identical to (R)-enantiomer in an achiral solvent. | Identical to (R)-enantiomer in an achiral solvent. |
| (R)-1-Boc-pyrrolidine-3-carboxylic acid | ~12.3 (s, 1H, COOH), 3.2-3.5 (m, 4H, C²H₂, C⁵H₂), 3.0 (m, 1H, C³H), 1.9-2.1 (m, 2H, C⁴H₂), 1.40 (s, 9H, C(CH₃)₃) | ~174.6 (COOH), ~153.5 (N-COO), ~78.5 (C(CH₃)₃), ~51.8 (C⁵), ~46.3 (C²), ~41.2 (C³), ~30.8 (C⁴), ~28.2 (C(CH₃)₃) |
| (R)-1-Cbz-pyrrolidine-2-carboxylic acid | ~12.7 (s, 1H, COOH), 7.3-7.4 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂-Ph), 4.3 (m, 1H, C²H), 3.5-3.7 (m, 2H, C⁵H₂), 2.0-2.3 (m, 4H, C³H₂, C⁴H₂) | ~173.8 (COOH), ~154.8 (N-COO), ~136.8 (Ar-C), ~128.5, ~127.9 (Ar-CH), ~66.2 (CH₂-Ph), ~59.5 (C²), ~46.5 (C⁵), ~29.5 (C³), ~24.0 (C⁴) |
Expertise & Interpretation
-
Enantiomers ((R) vs. (S)-1-Cbz-pyrrolidine-3-carboxylic acid): In a standard, achiral NMR solvent like DMSO-d₆, enantiomers are indistinguishable.[6][7] Their spectra are identical because the magnetic environments for corresponding nuclei are identical. To differentiate them, one must introduce a chiral environment, for example by using a chiral solvating agent or a chiral lanthanide shift reagent.[7][8] This is a critical concept: a standard NMR spectrum confirms the constitution but not the absolute configuration without a chiral auxiliary.[7]
-
Protecting Group (Cbz vs. Boc): The most obvious difference is the appearance of signals for the respective protecting groups. The Cbz group shows aromatic proton signals (~7.3-7.4 ppm) and a benzylic methylene signal (~5.05 ppm).[9] The Boc group, in contrast, shows a strong singlet for the nine equivalent methyl protons at a highly shielded position (~1.40 ppm).[9] In the ¹³C spectrum, the benzylic CH₂ of the Cbz group (~65.8 ppm) is distinct from the quaternary carbon (~78.5 ppm) and methyl carbons (~28.2 ppm) of the Boc group. These signature signals provide immediate confirmation of the N-protecting group identity.
-
Regioisomers (3-COOH vs. 2-COOH): Shifting the carboxylic acid from the C3 to the C2 position dramatically alters the spectrum. In the 2-carboxy isomer, the proton on the chiral center (C²H) is directly attached to the electron-withdrawing carboxyl group, shifting it significantly downfield (~4.3 ppm) compared to the C³H proton in the 3-carboxy isomer (~3.1 ppm). This also changes the splitting patterns and chemical shifts of all adjacent ring protons, providing a clear and unambiguous distinction between the two regioisomers.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule. The primary utility here is to confirm the presence of the carboxylic acid and the carbamate moieties and to detect subtle electronic differences between the analogs.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR has become the dominant method for solid samples due to its simplicity and lack of sample preparation.[10][11]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial for obtaining a true sample spectrum.
-
Sample Analysis: Place a small amount of the solid sample onto the crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[11]
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Comparative IR Data Analysis
Table 2: Comparative Key IR Absorption Frequencies (Representative Values, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carbamate) | C=O Stretch (Carboxylic Acid) |
| This compound | ~3300-2500 (broad) | ~1690 | ~1735 |
| (S)-1-Cbz-pyrrolidine-3-carboxylic acid | ~3300-2500 (broad) | ~1690 | ~1735 |
| (R)-1-Boc-pyrrolidine-3-carboxylic acid | ~3300-2500 (broad) | ~1685 | ~1735 |
| (R)-1-Cbz-pyrrolidine-2-carboxylic acid | ~3300-2500 (broad) | ~1695 | ~1740 |
Expertise & Interpretation
-
Common Features: All four compounds will show a very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. They will also all show C-H stretching bands just below 3000 cm⁻¹.[12]
-
C=O Stretching Region: This region is the most informative for comparison.
-
Carboxylic Acid C=O: This band appears at a relatively high frequency (~1735-1740 cm⁻¹) for all analogs.
-
Carbamate C=O (Cbz vs. Boc): The electronic nature of the protecting group subtly influences the carbamate C=O bond. The Cbz group contains an oxygen atom adjacent to a benzylic system, while the Boc group has an oxygen adjacent to a t-butyl group. The Cbz carbamate carbonyl (~1690 cm⁻¹) typically appears at a slightly higher wavenumber than the Boc carbamate carbonyl (~1685 cm⁻¹). This is due to the resonance contribution of the phenyl ring, which can slightly withdraw electron density and strengthen the C=O bond. While a small difference, it is a consistent and diagnostically useful feature.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for these polar, non-volatile molecules.[13][14]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[15]
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the molecular ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[16]
Comparative MS Data Analysis
The following diagram illustrates the key fragmentation pathways for the Cbz and Boc protected analogs.
Caption: Key ESI-MS fragmentation pathways for Cbz and Boc protected compounds.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass | Observed Ions (m/z) | Key Fragment Ions (m/z) |
| (R/S)-1-Cbz-pyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₄ | 249.10 | [M+H]⁺: 250.1, [M-H]⁻: 248.1 | 91.1 (C₇H₇⁺, tropylium ion), 206.1 ([M+H-CO₂]⁺) |
| (R)-1-Boc-pyrrolidine-3-carboxylic acid | C₁₀H₁₇NO₄ | 215.12 | [M+H]⁺: 216.1, [M-H]⁻: 214.1 | 160.1 ([M+H-C₄H₈]⁺), 116.1 ([M-Boc+H]⁺) |
| (R)-1-Cbz-pyrrolidine-2-carboxylic acid | C₁₃H₁₅NO₄ | 249.10 | [M+H]⁺: 250.1, [M-H]⁻: 248.1 | 91.1 (C₇H₇⁺, tropylium ion), 206.1 ([M+H-CO₂]⁺) |
Expertise & Interpretation
-
Molecular Weight Confirmation: The first and most crucial piece of information is the molecular weight. ESI-MS will readily confirm the expected mass for each analog, with the Cbz-protected compounds appearing at m/z 250.1 ([M+H]⁺) and the Boc-protected analog at m/z 216.1 ([M+H]⁺).[17][18] The regioisomers and enantiomers are isobaric, meaning they have the same mass and cannot be distinguished by MS alone.
-
Characteristic Fragmentation (Cbz vs. Boc): The power of MS/MS lies in differentiating structures based on fragmentation.[19]
-
Cbz-Protected Analogs: The most characteristic fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z 91.1.[20] This is a hallmark of the Cbz group and provides definitive evidence of its presence.
-
Boc-Protected Analog: The Boc group fragments in a completely different, yet equally characteristic, manner. Common pathways include the loss of isobutylene (56 Da) to give an ion at m/z 160.1, or the loss of the entire Boc group (100 Da) to yield the protonated pyrrolidine carboxylic acid at m/z 116.1.[21] These fragmentation patterns are mutually exclusive and serve as a robust method for distinguishing between Cbz and Boc protection.
-
Conclusion: A Self-Validating Spectroscopic Workflow
The unambiguous characterization of this compound and its analogs is achieved not by a single technique, but by the logical integration of NMR, IR, and MS data.
-
MS confirms the molecular weight, immediately distinguishing the Boc analog from the Cbz analogs.
-
MS/MS fragmentation provides a definitive fingerprint for the Cbz (m/z 91) versus the Boc (loss of 56 or 100) protecting group.
-
IR spectroscopy confirms the presence of the carbamate and carboxylic acid functional groups and can offer subtle clues about the protecting group's electronic environment.
-
¹H and ¹³C NMR provide the complete structural map, confirming atomic connectivity and allowing for the clear differentiation of regioisomers (2- vs. 3-substituted).
While standard NMR and MS cannot differentiate between enantiomers, this workflow provides a robust, self-validating system to confirm the chemical identity, purity, and structural integrity of these vital chiral building blocks, ensuring their suitability for downstream applications in drug discovery and development.
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. scribd.com [scribd.com]
- 4. organomation.com [organomation.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. scispace.com [scispace.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Enantiodiscrimination by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. This compound | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cbz-Protected Amino Groups [organic-chemistry.org]
- 21. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Cbz-pyrrolidine-3-carboxylic acid is a valuable chiral building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its rigid pyrrolidine scaffold and defined stereochemistry are crucial for the development of potent and selective therapeutic agents.[3] This guide provides an in-depth cost-benefit analysis of three distinct synthetic routes to this important molecule: chiral pool synthesis, asymmetric synthesis, and biocatalysis. We will delve into the experimental details, economic viability, and environmental impact of each approach to assist researchers in selecting the most suitable method for their specific needs.
Chiral Pool Synthesis: The Tried-and-True Approach
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials, thereby circumventing the need for de novo creation of stereocenters.[1][4] For the synthesis of this compound, the most common starting material is trans-4-hydroxy-L-proline.[1][5]
Synthesis from trans-4-hydroxy-L-proline
This multi-step synthesis involves the protection of the amine, activation of the hydroxyl group, nucleophilic displacement, and subsequent deprotection and reprotection steps. While reliable, this route can be lengthy and may involve hazardous reagents.
Experimental Protocol: A representative protocol involves the protection of the carboxylic acid of trans-4-hydroxy-L-proline as a methyl ester, followed by protection of the secondary amine with a Boc group. The hydroxyl group is then converted to a good leaving group, typically a mesylate or tosylate, which is subsequently displaced by a cyanide nucleophile. Hydrolysis of the nitrile to the carboxylic acid, followed by removal of the Boc group and final protection with benzyl chloroformate (Cbz-Cl), yields the desired product.
dot
Caption: Synthetic pathway from trans-4-hydroxy-L-proline.
Synthesis from L-Aspartic Acid
An alternative chiral pool starting material is L-aspartic acid. This route involves the formation of a cyclic anhydride, followed by reduction and subsequent functional group manipulations to construct the pyrrolidine ring.
Experimental Protocol: L-aspartic acid is first converted to its N-Cbz protected anhydride. Regioselective reduction of one of the carbonyl groups, followed by conversion of the remaining carboxylic acid to an ester and the alcohol to a leaving group, sets the stage for intramolecular cyclization to form the pyrrolidine ring. Final de-esterification yields the target molecule. A key step in a reported synthesis is the formation of a 1,4-biselectrophile followed by rearrangement and ring closure.[6]
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis constructs the desired chiral center from achiral or prochiral starting materials using a chiral catalyst or auxiliary.[7] This approach offers flexibility in substrate scope but often requires expensive catalysts and careful optimization of reaction conditions.
Organocatalytic Michael Addition
A prominent asymmetric route involves the organocatalytic enantioselective Michael addition of a nucleophile to an α,β-unsaturated compound.[8] Chiral phosphoric acids have emerged as powerful catalysts for this type of transformation, demonstrating high enantioselectivity.[9][10]
Experimental Protocol: A typical procedure involves the reaction of a suitable Michael acceptor, such as a 4-oxo-2-enoate, with a nitroalkane in the presence of a catalytic amount of a chiral phosphoric acid.[6][8] The resulting Michael adduct can then be converted to the pyrrolidine ring through reductive cyclization. The Cbz protecting group can be introduced at a suitable stage.
dot
Caption: Asymmetric synthesis via organocatalytic Michael addition.
Biocatalysis: The "Green" Chemistry Approach
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions.[11] This approach is gaining traction as a more sustainable alternative to traditional chemical synthesis.
Enzymatic Intramolecular C-H Amination
Recent research has demonstrated the use of engineered cytochrome P450 enzymes to catalyze the intramolecular C-H amination of alkyl azides, forming the pyrrolidine ring with high enantioselectivity.[11][12][13]
Experimental Protocol: A suitable linear alkyl azide precursor is subjected to the action of an engineered "pyrrolidine synthase" enzyme. The enzyme catalyzes the insertion of the alkyl nitrene into a C-H bond to form the chiral pyrrolidine ring. The carboxylic acid and Cbz protecting group can be introduced before or after the enzymatic step. Reported yields for similar transformations are moderate to good, with excellent enantioselectivity (up to 99:1 er).[11][13]
Cost-Benefit Analysis
| Factor | Chiral Pool Synthesis (from trans-4-hydroxy-L-proline) | Asymmetric Synthesis (Organocatalytic) | Biocatalysis (Enzymatic C-H Amination) |
| Starting Materials Cost | Moderate to High (cost of trans-4-hydroxy-L-proline can be significant) | Low to Moderate (achiral starting materials are generally inexpensive) | Low to Moderate (linear precursors can be readily synthesized) |
| Reagent/Catalyst Cost | Moderate (standard reagents, but multiple steps) | High (chiral phosphoric acid catalysts can be expensive) | High (initial cost of enzyme can be substantial, but potential for recycling) |
| Number of Steps | High (typically 5-7 steps) | Moderate (typically 3-4 steps) | Low to Moderate (can be a very direct route) |
| Overall Yield | Moderate (cumulative yield over multiple steps) | Good to Excellent | Moderate to Good |
| Enantioselectivity | Excellent (chirality is inherent in the starting material) | Good to Excellent (highly dependent on the catalyst and conditions) | Excellent (enzymes are highly stereoselective) |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to catalyst cost and loading | Potentially very scalable, especially with immobilized enzymes |
| Safety & Environmental | Can involve hazardous reagents (e.g., cyanides, strong acids/bases) and generate significant waste.[14] | Often uses milder conditions but may employ toxic solvents and reagents. | Generally considered "greener" with milder conditions and less hazardous waste. |
Conclusion
The choice of synthetic route to this compound depends on a variety of factors, including the desired scale of production, cost constraints, and available expertise.
-
Chiral pool synthesis from trans-4-hydroxy-L-proline is a well-established and reliable method, particularly for large-scale production where the cost of the starting material can be negotiated. However, the multi-step nature and use of hazardous reagents are significant drawbacks.
-
Asymmetric synthesis offers a more flexible and potentially shorter route from inexpensive starting materials. The high cost of chiral catalysts is a major consideration, but ongoing research is focused on developing more efficient and recyclable catalysts.
-
Biocatalysis represents a promising "green" alternative with the potential for high selectivity and mild reaction conditions. While the initial investment in enzymes can be high, the possibility of enzyme recycling and the reduced environmental impact make it an attractive option for sustainable manufacturing.
Ultimately, a thorough evaluation of the specific project requirements is necessary to determine the most advantageous synthetic strategy.
References
- 1. This compound|CAS 192214-06-5 [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral pool - Wikipedia [en.wikipedia.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Crucial Divide: A Comparative Guide to In Vitro and In Vivo Studies of Compounds from (R)-1-Cbz-pyrrolidine-3-carboxylic Acid
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Translating Benchtop Data to Preclinical Realities.
In the landscape of modern medicinal chemistry, the chiral scaffold of (R)-1-Cbz-pyrrolidine-3-carboxylic acid stands as a cornerstone for the synthesis of a multitude of bioactive compounds. Its rigid, stereochemically defined structure offers a versatile starting point for crafting molecules with precise three-dimensional orientations, a critical factor for potent and selective interactions with biological targets. However, the journey from a newly synthesized compound to a potential therapeutic is long and fraught with challenges, hinging on the critical transition from laboratory assays to living systems. This guide provides an in-depth comparison of in vitro and in vivo studies for compounds derived from this pivotal building block, offering insights into experimental design, data interpretation, and the often-complex relationship between the two.
The In Vitro Arena: Deconstructing Biological Systems
In vitro studies, Latin for "in glass," are the initial proving ground for novel compounds.[1] These experiments are conducted outside of a living organism, typically in test tubes or petri dishes, and are designed to assess a compound's activity against a specific molecular target or in a controlled cellular environment.[1] The primary advantages of in vitro assays are their relatively low cost, high throughput, and the ability to dissect specific molecular mechanisms of action.[2]
Case Study: A Pyrrolidine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
To illustrate the principles of in vitro and in vivo comparison, we will consider a representative case study of a hypothetical, yet plausible, DPP-4 inhibitor synthesized from a (R)-pyrrolidine-3-carboxylic acid derivative. DPP-4 is a serine protease that plays a key role in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[3][4]
This protocol outlines a standard enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer, pH 7.5
-
Test compound and reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentrations should span a range that allows for the determination of a full dose-response curve.
-
Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add a small volume of the diluted test compound or reference inhibitor.
-
Initiate the reaction by adding the diluted DPP-4 enzyme to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader. Record the kinetic data over a set period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Plot the reaction rate as a function of the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow of an in vitro DPP-4 inhibition assay.
The In Vivo Gauntlet: Assessing Performance in a Living System
In vivo studies, meaning "within the living," are the next critical step in drug development.[1] These experiments are conducted in whole, living organisms, most commonly in animal models, to evaluate a compound's overall effects, including its efficacy, safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body).[5]
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This protocol describes a common in vivo model to assess the glucose-lowering efficacy of a DPP-4 inhibitor in diabetic rats.
Materials:
-
Diabetic rat model (e.g., Zucker Diabetic Fatty rats)
-
Test compound and vehicle control
-
Glucose solution for oral gavage
-
Blood glucose monitoring system
-
Oral gavage needles
Procedure:
-
Animal Acclimation and Fasting: Acclimate the diabetic rats to the housing conditions for at least one week. Prior to the experiment, fast the animals overnight (approximately 16 hours) with free access to water.
-
Compound Administration: On the day of the experiment, administer the test compound or vehicle control to the rats via oral gavage at a pre-determined dose.
-
Baseline Blood Glucose Measurement: After a set time following compound administration (e.g., 60 minutes), take a baseline blood sample from the tail vein to measure the initial blood glucose level (t=0).
-
Glucose Challenge: Immediately after the baseline blood sample is taken, administer a glucose solution to all rats via oral gavage.
-
Post-Challenge Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis:
-
Measure the blood glucose concentration in each sample.
-
Plot the mean blood glucose concentration versus time for both the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group.
-
Determine the percentage reduction in glucose AUC in the treated group compared to the vehicle control group.
-
Caption: Experimental workflow for an in vivo oral glucose tolerance test.
Bridging the Gap: Comparing In Vitro Potency with In Vivo Efficacy
The ultimate goal of early-stage drug discovery is to identify compounds that not only exhibit potent activity in a test tube but also demonstrate the desired therapeutic effect in a living organism. The table below presents a hypothetical comparison of data for our case study DPP-4 inhibitor.
| Parameter | In Vitro | In Vivo |
| Experiment | DPP-4 Enzyme Inhibition Assay | Oral Glucose Tolerance Test (OGTT) in Diabetic Rats |
| Metric | IC50 | Glucose AUC Reduction |
| Result | 10 nM | 45% reduction at 10 mg/kg |
This comparison highlights a crucial aspect of drug development: the disconnect that can exist between in vitro potency and in vivo efficacy. While a low nanomolar IC50 is a promising start, it does not guarantee a robust effect in a complex biological system. Factors such as oral bioavailability, metabolic stability, and tissue distribution all play a significant role in determining a compound's ultimate therapeutic potential.
Caption: The drug discovery pipeline from in vitro to in vivo studies.
References
- 1. Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and property based design of factor Xa inhibitors: biaryl pyrrolidin-2-ones incorporating basic heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of Factor Xa inhibitors (2015–2022) [ouci.dntb.gov.ua]
- 5. Structure‐based Drug Design of Pyrrolidine‐1, 2‐dicarboxamides as a Novel Series of Orally Bioavailable Factor Xa Inhibitors | Semantic Scholar [semanticscholar.org]
A Comparative Benchmarking Guide: (R)-1-Cbz-pyrrolidine-3-carboxylic Acid versus Other Chiral Building Blocks in Modern Drug Discovery
In the intricate world of drug discovery, the selection of a chiral building block is a foundational decision that profoundly influences the trajectory of a research program. These enantiomerically pure compounds are the architectural keystones for constructing complex molecules with precise three-dimensional arrangements, a necessity for selective interaction with biological targets.[][2][3][4] Among the vast repository of available chiral synthons, (R)-1-Cbz-pyrrolidine-3-carboxylic acid has distinguished itself as a highly versatile and enabling scaffold.
This guide provides an in-depth comparative analysis of this pivotal building block, benchmarking its performance against other prominent chiral alternatives. We will dissect the nuanced interplay of stereochemistry, reactivity, and synthetic utility that defines its value. By grounding our discussion in experimental data and established protocols, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for making informed and strategic decisions in their synthetic endeavors.
The Pyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous structural motif in a multitude of natural products and pharmaceuticals, most notably in the amino acid proline.[5] Its conformational rigidity, which limits the accessible spatial arrangements of its substituents, is a highly desirable trait. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and efficacy.
This compound capitalizes on this privileged scaffold, offering a unique constellation of features:
-
Defined Stereochemistry : The (R)-configuration at the C3 position provides a specific and stable stereochemical anchor. Unlike α-amino acids, the stereocenter is not adjacent to a carbonyl group, minimizing the risk of epimerization under many reaction conditions.
-
Orthogonal Protection : The benzyloxycarbonyl (Cbz) group on the nitrogen is a robust protecting group, stable to a wide range of reagents.[5] Crucially, it can be removed under mild and selective catalytic hydrogenolysis conditions, a process orthogonal to many other protecting group strategies.[5]
-
Versatile Handle : The carboxylic acid at the C3 position serves as a reliable functional handle for a variety of transformations, most commonly amide bond formation in the synthesis of peptidomimetics and other complex targets.[5][]
Key Performance Indicators for Benchmarking
To conduct an objective comparison, we must evaluate chiral building blocks against a set of critical performance indicators that directly impact their utility in a drug discovery setting.
Caption: Key Performance Indicators for Chiral Building Blocks.
-
Stereochemical Stability : The robustness of the chiral center(s) against racemization during synthesis and storage.
-
Synthetic Accessibility : The ease and cost-effectiveness of sourcing or synthesizing the building block in high enantiomeric purity.
-
Functional Group Compatibility & Versatility : The range of chemical transformations the molecule's functional groups can participate in and tolerate.
-
Physicochemical Impact : The predictable (or desirable) influence of the building block on the final molecule's properties, such as solubility, lipophilicity (LogP), and metabolic stability.
-
Proven Utility : The extent to which the building block has been successfully incorporated into bioactive compounds and clinical candidates.
Head-to-Head Comparison of Chiral Scaffolds
We will now benchmark this compound against three structurally and functionally diverse alternatives: (S)-Proline, (R)-Nipecotic acid, and (R)-Pantolactone.
Caption: Molecular structures of the benchmarked chiral building blocks.
Comparative Data Summary
| Parameter | This compound | (S)-Proline | (R)-Nipecotic Acid | (R)-Pantolactone |
| Scaffold Type | Pyrrolidine (5-membered N-heterocycle) | Pyrrolidine (5-membered N-heterocycle) | Piperidine (6-membered N-heterocycle) | Tetrahydrofuranone (5-membered O-heterocycle) |
| Key Functional Groups | Carboxylic Acid, Cbz-protected Amine | Carboxylic Acid, Secondary Amine | Carboxylic Acid, Secondary Amine | Lactone (cyclic ester), Hydroxyl |
| Stereochemical Stability | High (Chiral center at C3) | High (Chiral center at C2) | High (Chiral center at C3) | Moderate (Risk of hydrolysis/epimerization) |
| Synthetic Accessibility | Readily available from chiral pool synthesis | Abundant, natural amino acid | Commercially available, synthetic routes established | Commercially available, derived from Pantothenic acid |
| Primary Application | Peptidomimetics, constrained scaffolds[5][] | Organocatalysis, peptide synthesis[7][8] | GABA uptake inhibition, CNS drug discovery[9][10][11] | Chiral auxiliary, synthesis of natural products[12] |
| Key Advantage | Orthogonal protection, defined 3D vector | Bifunctional catalyst, natural abundance | Larger, more flexible scaffold than pyrrolidine | Non-nitrogenous, compact chiral scaffold |
| Key Limitation | Requires deprotection step | Free amine can be reactive/require protection | Higher conformational flexibility | Lactone can be labile to nucleophiles/base |
Experimental Protocols: A Practical Assessment
To provide a tangible basis for comparison, we outline standard, validated protocols for two common synthetic operations: amide coupling and protecting group removal. These protocols are designed to be self-validating, with clear success criteria based on reaction completion and product purity.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol assesses the reactivity of the carboxylic acid moiety and the stability of the building block under standard peptide coupling conditions.
Caption: Workflow for a standard amide coupling experiment.
Methodology:
-
Preparation: To a solution of the chiral carboxylic acid (e.g., this compound, 1.0 mmol) in dichloromethane (DCM, 10 mL) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 mmol).
-
Addition: Add benzylamine (1.1 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR and confirm mass by LC-MS.
Expected Outcome: For this compound, this reaction is expected to proceed cleanly to yield the corresponding amide in high yield (>85%). The key analytical checkpoint is the absence of signals corresponding to the starting carboxylic acid and the appearance of new signals for the benzyl amide protons in the ¹H NMR spectrum.
Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis
This protocol is specific to the Cbz-protected building block and demonstrates the ease of liberating the core amine functionality.
Methodology:
-
Setup: Dissolve the Cbz-protected substrate (e.g., the product from Protocol 1, 1.0 mmol) in methanol (15 mL) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (10 wt. % Pd, 0.10 mmol) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ three times.
-
Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Analysis: Concentrate the filtrate under reduced pressure. The resulting crude product can be analyzed by ¹H NMR and LC-MS to confirm the removal of the Cbz group (disappearance of aromatic signals from the benzyl group) and the presence of the free amine.
Expected Outcome: This protocol should efficiently remove the Cbz group, yielding the free secondary amine in near-quantitative yield. This step's success validates the utility of the Cbz group as a temporary, easily removable protecting element.[5]
Conclusion and Strategic Outlook
This compound stands as a premier chiral building block, offering a compelling balance of conformational rigidity, stereochemical stability, and synthetic versatility. Its primary strength lies in its application as a constrained scaffold where the Cbz group provides robust and orthogonal protection for the nitrogen, allowing for selective manipulation of the carboxylic acid.
-
When compared to (S)-Proline , it offers a non-catalytic, purely structural role with a more synthetically convenient protecting group for multi-step syntheses.
-
In contrast to (R)-Nipecotic acid , its five-membered ring provides greater conformational constraint, which can be crucial for optimizing ligand-receptor interactions.
-
Unlike (R)-Pantolactone , it introduces a basic nitrogen center, a common feature in many pharmacologically active agents, providing a handle for salt formation and modulating solubility.
Ultimately, the choice of a chiral building block is context-dependent. However, for research programs requiring the installation of a constrained, chiral pyrrolidine core with a versatile handle for elaboration, this compound represents an experimentally validated and strategically sound choice.
References
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reproducible Synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of chiral building blocks is paramount. (R)-1-Cbz-pyrrolidine-3-carboxylic acid, a key intermediate in the synthesis of a multitude of pharmaceutical agents, presents a recurring synthetic challenge where reproducibility is key. This guide provides an in-depth comparison of the most prevalent synthetic protocols for this compound, offering a critical evaluation of their reproducibility, scalability, and overall efficiency. The insights provided herein are grounded in established literature and practical considerations to aid in the selection of the most appropriate synthetic route for your research and development needs.
Introduction: The Significance of this compound
This compound is a constrained amino acid analogue that serves as a versatile scaffold in medicinal chemistry. The rigid pyrrolidine ring imparts conformational restriction to molecules, a desirable feature for enhancing binding affinity and selectivity to biological targets. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom is stable under a variety of reaction conditions yet can be readily removed, making it an ideal protecting group for multi-step syntheses. Consequently, this chiral building block is integral to the development of novel therapeutics, including enzyme inhibitors and receptor agonists.
This guide will dissect and compare the following prominent synthetic strategies:
-
Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules.
-
From L-Aspartic Acid
-
From trans-(4R)-hydroxy-L-proline
-
-
Asymmetric Synthesis: Constructing the chiral center from achiral precursors.
-
Organocatalytic Michael Addition
-
Chiral Pool Synthesis: A Tried and True Approach
The use of readily available and inexpensive chiral starting materials, known as the chiral pool, is a cornerstone of efficient enantioselective synthesis. This approach circumvents the need for developing and optimizing a chiral induction step, often leading to more robust and reproducible protocols.
Route 1: Synthesis from L-Aspartic Acid
This classic approach utilizes the readily available amino acid L-aspartic acid to construct the pyrrolidine ring. The key steps involve the formation of a cyclic anhydride, followed by reduction and subsequent cyclization.
Conceptual Workflow:
Caption: Synthesis of the target molecule from L-Aspartic Acid.
Detailed Experimental Protocol (Representative):
-
N-Cbz-L-Aspartic Acid: To a solution of L-aspartic acid in aqueous sodium bicarbonate, benzyl chloroformate is added dropwise at 0 °C. The reaction is stirred overnight at room temperature. Acidification with HCl yields N-Cbz-L-aspartic acid.
-
N-Cbz-L-Aspartic Anhydride: The N-Cbz-L-aspartic acid is treated with acetic anhydride at elevated temperature to form the cyclic anhydride.
-
Reduction to Lactone: The anhydride is selectively reduced using a mild reducing agent like sodium borohydride in an appropriate solvent (e.g., THF or dioxane) to afford the corresponding lactone.
-
Mesylation and Cyclization: The hydroxyl group of the lactone is converted to a better leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine. Subsequent treatment with a stronger base promotes intramolecular cyclization to the pyrrolidine ring.
-
Hydrolysis: The ester functionality is hydrolyzed under basic conditions to yield the final carboxylic acid.
Reproducibility and Practical Considerations:
This route is generally considered reproducible due to the use of well-established reactions. However, the number of steps can lead to a lower overall yield. Careful control of reaction conditions, particularly during the reduction and cyclization steps, is crucial to minimize side products. The diastereoselectivity of the cyclization step can also be a critical factor influencing the final product's purity.
Route 2: Synthesis from trans-(4R)-hydroxy-L-proline
Another common chiral pool starting material is trans-(4R)-hydroxy-L-proline. This approach takes advantage of the pre-existing pyrrolidine ring and focuses on the manipulation of the hydroxyl group.[1]
Conceptual Workflow:
Caption: Synthesis of the target molecule from trans-(4R)-hydroxy-L-proline.
Detailed Experimental Protocol (Representative):
-
Protection: Both the nitrogen and the hydroxyl group of trans-(4R)-hydroxy-L-proline are protected. The nitrogen is typically protected as the Cbz-carbamate, and the hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether).
-
Oxidation: The protected amino alcohol is oxidized to the corresponding ketone.
-
Decarboxylation/Reduction: This key step involves the removal of the C4-substituent. This can be achieved through various methods, often involving a Barton-type deoxygenation or a related radical-based reaction, followed by reduction.
-
Final Oxidation: The C3 position is then oxidized to the carboxylic acid to yield the final product.
Reproducibility and Practical Considerations:
While this route benefits from a pre-formed pyrrolidine ring, the multi-step nature and the use of potentially harsh reagents for oxidation and deoxygenation can impact the overall yield and reproducibility. The purification of intermediates can also be challenging. However, for small-scale synthesis, this route can be a viable option.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis offers an elegant alternative to the chiral pool approach, creating the desired stereocenter from achiral or prochiral starting materials using a chiral catalyst or auxiliary.
Route 3: Organocatalytic Michael Addition
Recent advances in organocatalysis have provided powerful tools for the enantioselective synthesis of complex molecules. The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral amine, is a prominent example.[2][3][4][5][6]
Conceptual Workflow:
Caption: Organocatalytic synthesis of the target molecule.
Detailed Experimental Protocol (Representative):
-
Enantioselective Michael Addition: An α,β-unsaturated ester is reacted with a nitroalkane in the presence of a chiral organocatalyst (e.g., a diarylprolinol silyl ether). The reaction is typically carried out in an organic solvent at ambient or sub-ambient temperatures.
-
Reductive Cyclization: The resulting Michael adduct is then subjected to a reductive cyclization. This can often be achieved in a one-pot fashion by hydrogenation over a suitable catalyst (e.g., Raney Nickel or Palladium on carbon), which reduces the nitro group to an amine that subsequently cyclizes onto the ester to form a lactam.
-
Lactam Reduction and N-Cbz Protection: The lactam is reduced to the corresponding pyrrolidine. The resulting secondary amine is then protected with a Cbz group using benzyl chloroformate and a base.
-
Ester Hydrolysis: Finally, the ester group is hydrolyzed to afford the target carboxylic acid.
Reproducibility and Practical Considerations:
The success of this route is highly dependent on the choice of organocatalyst and the optimization of reaction conditions to achieve high enantioselectivity and yield.[2] Catalyst loading, solvent, temperature, and reaction time are all critical parameters that need to be carefully controlled for reproducible results. While this approach can be highly efficient and atom-economical, it may require more initial process development compared to chiral pool methods. However, the potential for a shorter and more convergent synthesis makes it an attractive option, particularly for large-scale production.
Comparison of Synthetic Protocols
| Feature | Chiral Pool (L-Aspartic Acid) | Chiral Pool (trans-(4R)-hydroxy-L-proline) | Asymmetric Synthesis (Organocatalytic Michael Addition) |
| Starting Material | Readily available, inexpensive | Readily available | Simple, achiral starting materials |
| Number of Steps | Multiple (4-6 steps) | Multiple (4-6 steps) | Fewer (3-4 steps) |
| Overall Yield | Moderate | Moderate to Low | Potentially High |
| Enantiopurity | High (derived from starting material) | High (derived from starting material) | High (dependent on catalyst) |
| Reproducibility | Generally good, but sensitive to conditions | Can be variable due to harsh reagents | Requires careful optimization, but can be highly reproducible |
| Scalability | Feasible, but can be lengthy | Potentially challenging | Good potential for scalability |
| Key Challenges | Multiple steps, potential for side products | Use of harsh reagents, purification | Catalyst optimization, cost of catalyst |
Conclusion and Recommendations
The choice of synthetic route for this compound depends heavily on the specific requirements of the project, including the desired scale, available resources, and timeline.
-
For small-scale laboratory synthesis where reliability and a guaranteed stereochemical outcome are paramount, the chiral pool approach starting from L-aspartic acid offers a well-documented and reproducible, albeit longer, route.
-
The route from trans-(4R)-hydroxy-L-proline can also be considered, but may require more troubleshooting to achieve consistent results.
-
For larger-scale production and process development , the organocatalytic Michael addition presents a highly attractive option. Although it requires an initial investment in catalyst screening and optimization, the potential for a shorter, more convergent, and atom-economical synthesis makes it a superior choice for long-term and cost-effective manufacturing.
Ultimately, a thorough evaluation of each protocol in the laboratory is recommended to determine the most suitable method for your specific application. This guide serves as a starting point for that evaluation, providing the necessary context and comparative data to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar [semanticscholar.org]
The Unseen Interactions: A Guide to Cross-Reactivity Profiling of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity – the ability to interact with its intended target while avoiding a multitude of other biological molecules. This guide provides an in-depth technical comparison of methodologies for the cross-reactivity profiling of a particularly compelling class of molecules: those derived from (R)-1-Cbz-pyrrolidine-3-carboxylic acid. The inherent structural rigidity and chirality of the pyrrolidine scaffold make it a privileged motif in medicinal chemistry, offering a three-dimensional architecture that can be finely tuned for potent and selective interactions.[1][2] However, this same structural complexity necessitates a rigorous evaluation of potential off-target activities to mitigate the risk of unforeseen toxicities and to uncover potential opportunities for drug repositioning.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the decision-making process in a real-world drug discovery program. We will delve into the rationale behind experimental choices, provide detailed, field-tested protocols, and present data in a clear, comparative format.
The Rationale for Proactive Profiling: Why Pyrrolidines Demand a Deeper Look
The pyrrolidine ring is a cornerstone of many successful drugs, valued for its ability to explore three-dimensional pharmacophore space in a way that flat aromatic rings cannot.[1] Derivatives of this compound are frequently explored as inhibitors of enzymes such as kinases and proteases, and as ligands for G-protein coupled receptors (GPCRs), owing to the scaffold's ability to present functional groups in precise spatial orientations.[1][3]
However, the very features that make this scaffold attractive also present potential liabilities. The ATP-binding site of kinases, for instance, is highly conserved across the kinome.[4] Consequently, a pyrrolidine-based inhibitor designed for one kinase may inadvertently bind to several others, leading to off-target effects. Similarly, the structural motifs that confer binding to a specific GPCR may find purchase in the binding pockets of related receptors. Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory requirement but a fundamental aspect of understanding a molecule's true biological impact.
A Multi-pronged Approach to Unmasking Off-Target Interactions
A robust cross-reactivity profiling strategy employs a tiered and orthogonal approach, beginning with broad, high-throughput screens and progressing to more focused, functional assays. For derivatives of this compound, a logical starting point is to assess their activity against large panels of kinases and GPCRs, two of the most common target families for this scaffold.
Tier 1: Broad Panel Screening for Initial Hazard Identification
The initial screening phase aims to cast a wide net to identify potential off-target interactions at a single concentration. This provides a preliminary but crucial overview of a compound's selectivity.
1. Kinase Panel Screening: Given the prevalence of kinase inhibitors based on the pyrrolidine scaffold, a broad kinase panel screen is an essential first step.[1][5] Commercial services offer panels of hundreds of kinases, allowing for a comprehensive assessment of selectivity.
2. GPCR Panel Screening: For compounds designed to interact with GPCRs, or for those where the primary target is unknown, a GPCR binding panel is invaluable.[6] These panels typically utilize radioligand binding assays to assess a compound's ability to displace a known ligand from a wide range of GPCRs.[7][8]
Table 1: Comparison of Tier 1 Cross-Reactivity Screening Platforms
| Assay Type | Principle | Throughput | Data Output | Key Considerations |
| Kinase Panel (e.g., KinomeScan™) | Competition binding assay measuring the displacement of a tagged ligand from a panel of kinases. | High | Percent inhibition at a single concentration. | Provides a broad overview of kinase selectivity. Does not provide functional data (inhibition vs. activation). |
| GPCR Panel (e.g., Eurofins SafetyScreen™) | Radioligand binding assays measuring displacement of a radiolabeled ligand from a panel of GPCRs.[9] | High | Percent displacement at a single concentration. | Identifies potential GPCR off-targets. Does not distinguish between agonists, antagonists, or allosteric modulators.[10] |
| Safety Pharmacology Panel (e.g., CEREP) | A battery of in vitro assays assessing activity against targets known to be associated with adverse drug reactions (e.g., hERG, CYP450 enzymes).[11] | Medium to High | IC50 or EC50 values for key safety-relevant targets. | Essential for early de-risking of drug candidates.[11][12] |
Tier 2: Dose-Response and Functional Assays for Hit Validation
Hits identified in Tier 1 screens require further investigation to confirm the interaction and to understand its functional consequence. This involves generating dose-response curves to determine potency (IC50 or EC50) and employing functional assays to elucidate the nature of the interaction (e.g., inhibition, activation, antagonism).
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common method for determining the IC50 of a test compound against a specific kinase.[13]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the test compound dilution to the wells of a 384-well assay plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 10 µL of a stop/detection solution containing a terbium-labeled anti-phospho-specific antibody.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a time-resolved fluorescence reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
This protocol describes a method to determine if a compound acts as an agonist or antagonist at a Gi- or Gs-coupled GPCR.
-
Cell Culture and Plating:
-
Culture cells stably expressing the GPCR of interest.
-
Plate the cells in a 96-well plate and grow to confluency.
-
-
Compound Treatment:
-
For agonist testing, add serial dilutions of the test compound to the cells.
-
For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC80 concentration.
-
-
cAMP Measurement:
-
After the appropriate incubation time, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
For agonist activity, plot the cAMP response against the logarithm of the compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.
-
Interpreting the Data: Building a Narrative of Selectivity
The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a molecule's selectivity profile. The data from the various assays should be integrated and visualized to facilitate interpretation. A common method for visualizing kinase selectivity is the "kinome map," which provides a graphical representation of a compound's interactions across the human kinome.
Table 2: Hypothetical Cross-Reactivity Data for a Pyrrolidine Derivative
| Target | Assay Type | Result (IC50/EC50) | Interpretation |
| Primary Target (Kinase A) | TR-FRET Kinase Assay | 10 nM | Potent on-target activity. |
| Off-Target (Kinase B) | TR-FRET Kinase Assay | 500 nM | 50-fold selectivity over Kinase B. |
| Off-Target (GPCR C) | Radioligand Binding | >10 µM | No significant binding to GPCR C. |
| hERG | Patch Clamp | >30 µM | Low risk of QT prolongation. |
| CYP3A4 | Inhibition Assay | 5 µM | Potential for drug-drug interactions. |
This integrated dataset allows for a more informed assessment of the compound's therapeutic potential and potential liabilities. For instance, the 50-fold selectivity for the primary target over a related kinase may be acceptable, depending on the therapeutic window and the biological function of the off-target kinase. The inhibition of CYP3A4, a major drug-metabolizing enzyme, would warrant further investigation.
Conclusion: A Commitment to Scientific Rigor
The cross-reactivity profiling of molecules derived from this compound is a critical component of their preclinical development. A systematic and multi-tiered approach, combining broad panel screening with focused functional assays, is essential for building a comprehensive understanding of a compound's selectivity. By embracing the principles of scientific integrity and logical experimental design, researchers can effectively navigate the complexities of off-target interactions, ultimately leading to the development of safer and more effective medicines. The methodologies and insights provided in this guide serve as a robust framework for this crucial endeavor.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR profiling: from hits to leads and from genotype to phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Probe Confined Dynamic Mapping for G Protein-Coupled Receptor Allosteric Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. altasciences.com [altasciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Evolving Landscape of (R)-1-Cbz-pyrrolidine-3-carboxylic Acid Derivatives in Drug Discovery: A Comparative Patent Guide
For researchers, scientists, and drug development professionals, the chiral building block (R)-1-Cbz-pyrrolidine-3-carboxylic acid represents a cornerstone in the synthesis of novel therapeutics. Its rigid, five-membered ring structure provides a versatile scaffold for creating compounds with precise three-dimensional orientations, a critical factor for effective interaction with biological targets. This guide offers an in-depth, comparative analysis of the patent landscape for derivatives of this valuable synthon, with a focus on two key therapeutic areas: Janus Kinase (JAK) inhibition for autoimmune diseases and Acetyl-CoA Carboxylase (ACC) inhibition for metabolic disorders. We will dissect the structure-activity relationships, present comparative performance data where available, and provide detailed experimental protocols to empower your own research and development endeavors.
I. The Rise of Pyrrolidine Scaffolds in Kinase Inhibition: The Case of Upadacitinib
The Janus Kinase (JAK) family of enzymes plays a pivotal role in the signaling pathways of numerous cytokines and growth factors, making them a prime target for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis. A prominent example of a successful therapeutic agent built upon the this compound framework is Upadacitinib (RINVOQ®), developed by AbbVie.
The core of Upadacitinib's structure features a pyrrolopyrazine moiety attached to the pyrrolidine ring. The specific stereochemistry of the pyrrolidine core, derived from this compound, is crucial for its potent and selective inhibition of JAK1.
Comparative Analysis of Patented Upadacitinib Intermediates and Synthetic Routes
The synthesis of Upadacitinib has been the subject of numerous patents, with a focus on developing efficient, scalable, and cost-effective manufacturing processes. A key intermediate in many of these synthetic routes is a derivative of (R)-pyrrolidine-3-carboxylic acid. Below is a comparative table of key patented intermediates and their synthetic approaches.
| Intermediate Structure | Patent Number | Assignee | Key Features of the Patented Process |
| (3R,4S)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | WO2017066775A1[1] | AbbVie Inc. | Describes the final synthesis steps and crystalline forms of Upadacitinib. |
| Key Chiral Intermediate | WO2023029236A1[2] | (Not specified) | Focuses on an asymmetric catalytic hydrogenation method for synthesizing a key chiral intermediate, aiming to bypass existing patent barriers on specific catalysts.[2] |
| Improved Intermediate Synthesis | WO2022044037A1[3] | (Not specified) | Details an improved process for preparing a Upadacitinib intermediate using a Grignard reaction in the presence of an iron catalyst.[3] |
| Novel Intermediate and Synthesis | US20210323971A1[4] | (Not specified) | Introduces a novel intermediate and a more environmentally-friendly synthetic route that avoids foul-smelling sulfur-containing compounds and expensive reagents like trimethylsilylacetylene.[4] |
Expert Insights on Synthetic Strategy: The evolution of Upadacitinib's synthesis, as evidenced by the patent landscape, highlights a clear trend towards greener and more cost-effective chemistry. Initial routes may prioritize speed to clinical trials, while later-generation patents focus on optimizing for large-scale production by eliminating hazardous reagents and expensive starting materials. The use of asymmetric hydrogenation and novel catalysts demonstrates the continuous innovation in achieving the desired stereochemistry with high efficiency.
Experimental Protocol: Synthesis of a Key Upadacitinib Intermediate
The following is a representative, detailed protocol for the synthesis of a key chiral intermediate of Upadacitinib, based on principles outlined in the patent literature.
Synthesis of (3R,4S)-tert-butyl 3-ethyl-4-(tritylaminomethyl)pyrrolidine-1-carboxylate
-
Starting Material: this compound.
-
Step 1: Esterification. Dissolve this compound (1.0 eq) in methanol. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Step 2: Introduction of the Ethyl Group. Dissolve the methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise. After stirring for 30 minutes, add ethyl iodide (1.5 eq). Allow the reaction to slowly warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography to yield the ethyl-substituted pyrrolidine.
-
Step 3: Reduction and Protection. Reduce the ester group to a primary alcohol using lithium aluminum hydride (LAH) in THF. Protect the resulting alcohol as a mesylate by reacting with methanesulfonyl chloride in the presence of triethylamine.
-
Step 4: Nucleophilic Substitution and Deprotection/Reprotection. Displace the mesylate with sodium azide. Reduce the azide to an amine using catalytic hydrogenation (H₂, Pd/C). Protect the resulting amine with a trityl group by reacting with trityl chloride. Finally, remove the Cbz group by catalytic hydrogenation and protect the pyrrolidine nitrogen with a Boc group using di-tert-butyl dicarbonate to yield the target intermediate.
Workflow for Upadacitinib Intermediate Synthesis
Caption: Synthetic workflow for a key chiral intermediate of Upadacitinib.
II. Targeting Metabolic Diseases: Pyrrolidine-Based Acetyl-CoA Carboxylase (ACC) Inhibitors
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[5] Inhibition of ACC has emerged as a promising strategy for the treatment of metabolic diseases such as type 2 diabetes and obesity.[6] Several pharmaceutical companies have patented pyrrolidine-based derivatives as potent ACC inhibitors.
These inhibitors typically feature a central pyrrolidine ring, often derived from this compound, which serves as a scaffold to position various functional groups that interact with the active site of the ACC enzyme.
Comparative Analysis of Patented ACC Inhibitors
While direct head-to-head comparative studies within a single patent are rare, we can compile and compare data from different patents to understand the structure-activity relationships of these inhibitors.
| Compound Structure (Representative) | Patent Number | Assignee | Target | IC₅₀ (nM) |
| 2-(4-(1-[5-Chloro-6-(2-hydroxy-2-methyl-propoxy)-pyrimidin-4-yl]-(R)-pyrrolidin-3-yloxy)-phenyl)-N-cyclopropyl-propionamide | US9278954B2[6] | Sanofi | ACC1/ACC2 | < 100 |
| N-(3-(4-(6-isopropoxypyridin-3-yloxy)phenyl)-1-methylpropyl)acetamide | WO2010003624A2[7] | (Not specified) | ACC1/ACC2 | < 500 |
Structure-Activity Relationship (SAR) Insights: The SAR studies on pyrrolidine-based ACC inhibitors reveal several key features for potent inhibition:
-
The Pyrrolidine Core: The stereochemistry of the pyrrolidine ring is critical for optimal binding to the enzyme.
-
Aromatic Moieties: The presence of substituted aromatic or heteroaromatic rings is common, providing key interactions within the enzyme's active site.
-
Linker and Side Chains: The nature and length of the linker connecting the pyrrolidine ring to other parts of the molecule, as well as the substituents on the pyrrolidine nitrogen, significantly influence potency and selectivity.[8]
Experimental Protocol: In Vitro ACC Inhibition Assay
To evaluate the inhibitory potential of novel pyrrolidine derivatives against ACC, a robust in vitro assay is essential.
-
Enzyme and Substrate Preparation: Recombinant human ACC1 and ACC2 are expressed and purified. The substrates, acetyl-CoA, ATP, and bicarbonate (as a source of CO₂), are prepared in a suitable assay buffer.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The enzyme, test compound, and substrates are incubated together at a controlled temperature (e.g., 37 °C).
-
Detection: The production of malonyl-CoA can be measured using various methods, such as a coupled-enzyme assay where the malonyl-CoA is converted to a detectable product, or by direct measurement using mass spectrometry.
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable sigmoidal curve.
Mechanism of Action: ACC Inhibition
Caption: Simplified pathway of fatty acid synthesis and the inhibitory action of pyrrolidine-based ACC inhibitors.
III. Future Directions and Opportunities
The patent landscape for derivatives of this compound continues to be a fertile ground for innovation in drug discovery. The versatility of this chiral scaffold allows for the exploration of a vast chemical space, leading to the development of highly potent and selective modulators of various biological targets.
Future research in this area is likely to focus on:
-
Novel Therapeutic Targets: Expanding the application of this scaffold to other enzyme families and receptor targets.
-
Improved Selectivity: Designing derivatives with enhanced selectivity to minimize off-target effects and improve safety profiles.
-
Advanced Synthetic Methodologies: Developing even more efficient, sustainable, and scalable synthetic routes to these complex molecules.
By understanding the existing patent landscape and the underlying scientific principles, researchers can strategically design and synthesize the next generation of innovative therapeutics based on this remarkable chiral building block.
References
- 1. patents.justia.com [patents.justia.com]
- 2. WO2023029236A1 - Method for synthesizing key chiral intermediate of upadacitinib - Google Patents [patents.google.com]
- 3. WO2022044037A1 - An improved process for the preparation of upadacitinib intermediate - Google Patents [patents.google.com]
- 4. US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]
- 5. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
- 7. Identification and synthesis of novel inhibitors of acetyl-CoA carboxylase with in vitro and in vivo efficacy on fat oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: Organocatalysis vs. Biocatalysis for Asymmetric Pyrrolidine Synthesis
Executive Summary
The pyrrolidine scaffold is a privileged structural motif, central to numerous FDA-approved drugs and biologically active natural products.[1][2] The critical demand for enantiomerically pure pyrrolidines has propelled the development of sophisticated synthetic strategies. Among these, asymmetric organocatalysis and biocatalysis have emerged as two of the most powerful and sustainable pillars, often supplanting traditional metal-based catalysis.[3][4] This guide provides a comparative analysis of these two cutting-edge methodologies. We will dissect their fundamental mechanisms, evaluate their performance through literature-derived experimental data, and provide actionable, step-by-step protocols for researchers in synthetic chemistry and drug development. Our objective is to furnish scientists with the expert insights required to judiciously select the optimal catalytic system for their specific synthetic challenges.
Fundamental Principles: Two Philosophies of Catalysis
Organocatalysis: The Power of Small Molecules
Born from the seminal work on proline-catalyzed aldol reactions, asymmetric organocatalysis utilizes small, chiral organic molecules to induce stereoselectivity.[5][6] For pyrrolidine synthesis, the strategy predominantly revolves around proline and its derivatives, which operate through two primary activation modes: enamine and iminium ion catalysis.[7][8]
-
Enamine Catalysis: A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. The bulky chiral scaffold of the catalyst then directs the approach of an electrophile (like a nitroolefin in a Michael addition) to one face of the enamine, establishing the desired stereochemistry.[9]
-
Iminium Catalysis: The same catalyst can activate α,β-unsaturated aldehydes or ketones by forming a chiral iminium ion. This lowers the LUMO of the substrate, facilitating attack by a nucleophile.
These methods have enabled a vast array of transformations, including Michael additions, [3+2] cycloadditions, and Mannich reactions, to construct highly functionalized and polysubstituted pyrrolidines with excellent stereocontrol.[10][11]
References
- 1. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Novel Chiral Derivatization Reagents for the Enantioselective Analysis of Carboxylic Acids
For researchers, scientists, and professionals in drug development, the accurate enantioselective analysis of chiral carboxylic acids is a critical and often challenging task. The stereochemistry of these molecules can profoundly influence their pharmacological and toxicological properties. While direct separation on chiral stationary phases (CSPs) is a powerful technique, indirect methods involving chiral derivatization reagents (CDRs) offer a robust and often more accessible alternative, compatible with widely available reversed-phase liquid chromatography (RP-LC) systems coupled with various detectors.
This guide provides an in-depth evaluation of novel chiral derivatization reagents for carboxylic acids, comparing their performance, mechanisms, and practical considerations to established methodologies. The information presented herein is synthesized from peer-reviewed scientific literature to ensure technical accuracy and provide field-proven insights.
The Enduring Relevance of Chiral Derivatization
The fundamental principle of indirect chiral separation lies in the conversion of a pair of enantiomers into a pair of diastereomers by reaction with a single enantiomer of a chiral derivatization reagent. Diastereomers, having different physicochemical properties, can then be separated on a conventional achiral column. The advantages of this approach include:
-
Cost-Effectiveness and Durability: Achiral RP-HPLC columns are generally less expensive and more robust than their chiral counterparts.
-
Methodological Flexibility: Established and well-understood RP-LC methods can be readily adapted for chiral separations.
-
Enhanced Sensitivity: Many modern derivatization reagents are designed with chromophoric or fluorophoric moieties, or possess permanently charged groups, significantly enhancing detection sensitivity in UV-Vis, fluorescence, and mass spectrometry (MS) detectors.
A Comparative Look at Novel Reagents
In recent years, a new generation of chiral derivatization reagents has emerged, aiming to overcome some of the limitations of traditional reagents like Mosher's acid (MTPA) and Marfey's reagent (FDAA), such as long reaction times, potential for racemization, and limited detection sensitivity. Here, we evaluate some of the most promising novel reagents.
(S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitro-phenyl)piperazine (APy-PPZ)
APy-PPZ is a notable reagent for the enantiospecific determination of chiral carboxylic acids by HPLC.[1]
-
Mechanism: APy-PPZ possesses a chiral amine group that reacts with the carboxyl group of the analyte to form diastereomeric amides.
-
Key Features:
-
Rapid Reaction: Derivatization is typically complete within 10 minutes at 30°C.[1]
-
Mild Conditions: The reaction proceeds efficiently in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[1]
-
Minimal Racemization: The mild reaction conditions significantly reduce the risk of epimerization.[1]
-
N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA)
OTPA is a positively charged chiral derivatization reagent designed for high-sensitivity analysis by HPLC, particularly with MS detection.[1]
-
Mechanism: The primary amine of OTPA forms an amide bond with the carboxylic acid. The triphenylphosphonium group provides a permanent positive charge.
-
Key Features:
-
Enhanced MS Sensitivity: The permanent positive charge significantly improves ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).
-
Good Resolution: OTPA has demonstrated excellent resolution (Rs values between 1.54 and 2.23) for the enantiomers of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Reliable Quantification: The method has shown good linearity (r² > 0.9971) and low limits of detection (1.4–7.6 μmol/L) for various NSAIDs.[1]
-
Triazine-Type Reagents: (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy)
This class of reagents offers high sensitivity and selectivity for the detection of chiral carboxylic acids, particularly in complex biological matrices.[2]
-
Mechanism: The chiral amine of DMT-3(S)-Apy reacts with the carboxylic acid, facilitated by a coupling agent.
-
Key Features:
-
High Sensitivity in LC-MS/MS: DMT-3(S)-Apy has been shown to be a highly efficient reagent for enantiomeric separation and sensitive detection by UPLC-MS/MS.[2]
-
Broad Applicability: It has been successfully used for the determination of various biological carboxylic acids, including both chiral and achiral ones, in human saliva.[2]
-
Biomarker Discovery: The reagent has been instrumental in identifying the D/L-lactic acid ratio in saliva as a potential biomarker for diabetes.[2]
-
Fluorescent Chiral Derivatization Reagents
For applications requiring high sensitivity with fluorescence detection, several novel reagents have been developed. These include derivatives of benzoxadiazole, such as (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (D-DBD-APy).[3]
-
Mechanism: These reagents contain a chiral amine for reaction with the carboxylic acid and a highly fluorescent core structure.
-
Key Features:
-
Femtomole-Level Detection: These reagents enable detection limits in the low femtomole range.[3]
-
Room Temperature Reaction: Derivatization can be carried out at room temperature in the presence of activating agents like 2,2′-dipyridyl disulfide and triphenylphosphine.[3]
-
Efficient Resolution: They have been shown to efficiently resolve diastereomers of anti-inflammatory drugs and N-acetylamino acids on reversed-phase columns.[3]
-
Performance Comparison
To provide a clear overview, the following table summarizes the key performance characteristics of the discussed novel reagents in comparison to traditional ones.
| Reagent Class | Example Reagent | Typical Reaction Time | Typical Temperature | Key Advantages | Typical Analytes | Detection Method(s) |
| Novel Reagents | ||||||
| Dinitrophenylpiperazine | APy-PPZ | 10 min[1] | 30°C[1] | Rapid reaction, mild conditions, minimal racemization. | General Carboxylic Acids | HPLC-UV |
| Phosphonium Salt | OTPA | 90 min[1] | 40°C[1] | High MS sensitivity, good resolution for NSAIDs. | NSAIDs[1] | HPLC-UV/MS |
| Triazine-Type | DMT-3(S)-Apy | Not specified | Not specified | High sensitivity in LC-MS/MS, broad applicability in bioanalysis.[2] | Biological Carboxylic Acids[2] | UPLC-MS/MS |
| Fluorescent | D-DBD-APy | Not specified | Room Temp[3] | Extremely high sensitivity (femtomole level).[3] | NSAIDs, N-acetylamino acids[3] | HPLC-FLD |
| Traditional Reagents | ||||||
| Phenylacetic Acid | Mosher's Acid (MTPA) | Varies (often several hours) | Room Temp to elevated | Well-established, good for NMR analysis. | Alcohols, Amines | NMR, HPLC-UV |
| Dinitrophenylalanine Amide | Marfey's Reagent (FDAA) | ~1 hour | ~40°C | Versatile, strong chromophore for UV detection. | Amino Acids | HPLC-UV |
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of these methods, detailed experimental protocols are essential. Below are representative workflows for the derivatization of carboxylic acids using novel reagents.
Experimental Workflow: Derivatization and Analysis
Caption: General workflow for chiral derivatization and HPLC analysis.
Detailed Protocol: Derivatization of a Carboxylic Acid with OTPA
This protocol is a representative example based on published literature.[1] Researchers should optimize conditions for their specific analyte and instrumentation.
Materials:
-
Racemic carboxylic acid standard solution (e.g., 10 mM in acetonitrile)
-
N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) solution (e.g., 10 mM in dimethylformamide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 50 mM in water)
-
1-Hydroxybenzotriazole (HOBt) solution (e.g., 50 mM in acetonitrile/water)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
Procedure:
-
Aliquot Sample: In a microcentrifuge tube, add 10 µL of the carboxylic acid standard solution.
-
Add Reagents: To the sample, add 10 µL of the OTPA solution, 20 µL of the EDC solution, and 20 µL of the HOBt solution.
-
Vortex: Vortex the mixture thoroughly for 30 seconds.
-
Incubate: Place the tube in a heating block or water bath at 40°C for 90 minutes.
-
Cool and Dilute: After incubation, allow the mixture to cool to room temperature. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze: Inject an appropriate volume (e.g., 10 µL) of the diluted sample into the HPLC system equipped with a suitable reversed-phase column (e.g., C18) and detector (e.g., UV or MS).
Logical Relationship: Factors Influencing Derivatization Success
Caption: Key factors influencing the success of a chiral derivatization reaction.
Conclusion and Future Perspectives
The development of novel chiral derivatization reagents has significantly advanced the field of enantioselective analysis of carboxylic acids. Reagents like APy-PPZ, OTPA, and DMT-3(S)-Apy offer advantages in terms of reaction speed, sensitivity, and applicability to complex biological samples. The choice of the most suitable reagent will depend on the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the available instrumentation.
As research in this area continues, we can anticipate the development of even more efficient and versatile reagents. The integration of these advanced derivatization strategies with modern ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) will undoubtedly open new avenues for chiral analysis in pharmaceutical, biomedical, and environmental sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients | Semantic Scholar [semanticscholar.org]
- 3. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-1-Cbz-pyrrolidine-3-carboxylic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of (R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS No. 192214-06-5). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the principles behind safe chemical waste management, ensuring that our practices are both scientifically sound and regulatorily compliant.
Hazard Profile and Essential Safety Summary
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is critical. While specific, comprehensive toxicity data for this compound is not extensively documented in readily available literature, its chemical structure—a carboxylic acid and a pyrrolidine derivative—necessitates a cautious approach. Structurally related compounds are known to cause irritation to the eyes, skin, and respiratory system.[1] Therefore, it is imperative to handle this chemical and its waste with the assumption that it is hazardous.
The primary goal is to minimize chemical exposure through proper engineering controls, administrative practices, and personal protective equipment (PPE).[2] Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and specific safety information.[3][4][5]
Key Compound Data
| Property | Value | Reference |
| CAS Number | 192214-06-5 | [4][5] |
| Molecular Formula | C₁₃H₁₅NO₄ | [6] |
| Molecular Weight | 249.26 g/mol | [6] |
| Physical State | Solid | [5] |
| Synonyms | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | [6] |
The Regulatory Framework: A Foundation of Compliance
The management of chemical waste in a laboratory setting is governed by stringent federal and state regulations. In the United States, two primary federal bodies set the standards:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a principle known as "cradle-to-grave" management.[7][8] This framework requires generators to properly identify, handle, store, and dispose of hazardous materials.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a written Chemical Hygiene Plan (CHP).[2][10] This plan must outline procedures for procurement, storage, handling, and disposal of all chemicals used in the facility.[11]
Your institution's Environmental Health and Safety (EHS) department translates these federal mandates into actionable protocols specific to your location. Always consult your EHS office for guidance, as local regulations may be more stringent.
Core Disposal Principle: Prohibited from Drain Disposal
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1] Drain disposal is generally prohibited for hazardous chemicals.[1] While some simple, small-chain carboxylic acids may be eligible for neutralization and drain disposal in minute quantities, this compound's more complex structure and 13-carbon backbone place it firmly in the category of chemical waste that requires professional handling.[1][4][6]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to collecting and managing waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically impermeable gloves, such as nitrile.[1]
-
Body Protection: A standard laboratory coat.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust or aerosol generation is possible, a NIOSH-approved respirator may be required.[1]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[9]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent, collect the liquid waste in a separate, dedicated container for hazardous liquid waste.
-
Crucially, do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.[14]
-
The container label must clearly identify the solvent and the approximate concentration of the dissolved compound.[15]
-
-
Empty Containers:
-
The original containers that held this compound must be treated as hazardous waste unless properly decontaminated.[13] For "acutely hazardous" or "P-list" chemicals, containers must be triple-rinsed.[16] While this compound is not typically on the P-list, it is best practice to consult with your EHS office for specific rinsing and disposal procedures for the empty container.
-
Step 3: Containerization and Labeling
Proper containerization and labeling are among the most common areas for regulatory violations.[7]
-
Container Selection: Use containers that are in good condition, leak-proof, and made of a material compatible with the waste.[15] For acidic waste, avoid metal containers.[15]
-
Labeling: From the moment the first drop of waste enters the container, it must be labeled.[15] The label must include:
-
Container Management: Keep waste containers closed at all times except when adding waste.[7][15] Do not overfill containers; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion.[14]
Step 4: Temporary Storage of Waste
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area, as directed by your facility's CHP.[17] The storage area should be secure, away from general laboratory traffic, and segregated from incompatible materials.[13]
Step 5: Arranging for Final Disposal
Once the waste container is full or ready for removal, follow your institution's procedures to contact your EHS department or a licensed professional waste disposal service.[9][18] They will arrange for the pickup, transport, and final disposal of the waste in accordance with all EPA and Department of Transportation (DOT) regulations.[8]
Disposal Decision Workflow
The following diagram illustrates the essential decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If trained and safe to do so, contain the spill using an appropriate spill kit with absorbent material like vermiculite or sand.[12][19]
-
Clean Up: Collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area as recommended by your EHS office.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. 1stsci.com [1stsci.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pfw.edu [pfw.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. osha.gov [osha.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. epa.gov [epa.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
